molecular formula C93H141N11O23 B12421159 RMC-4627

RMC-4627

Cat. No.: B12421159
M. Wt: 1781.2 g/mol
InChI Key: CDVMSFKGTWBIBF-UDGWQDMISA-N
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Description

RMC-4627 is a useful research compound. Its molecular formula is C93H141N11O23 and its molecular weight is 1781.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C93H141N11O23

Molecular Weight

1781.2 g/mol

IUPAC Name

N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C93H141N11O23/c1-62-20-12-11-13-21-63(2)79(114-8)58-73-27-24-68(7)93(113,127-73)88(110)91(111)103-32-17-14-23-76(103)92(112)126-80(59-77(106)64(3)53-67(6)86(109)87(116-10)85(108)66(5)52-62)65(4)54-69-25-29-78(81(55-69)115-9)125-35-19-15-22-71-60-102(101-99-71)34-37-118-39-41-120-43-45-122-47-49-124-51-50-123-48-46-121-44-42-119-40-38-117-36-30-82(107)95-31-16-18-33-104-90-83(89(94)96-61-97-90)84(100-104)75-57-70-56-72(105)26-28-74(70)98-75/h11-13,20-21,26,28,53,56-57,60-62,64-66,68-69,73,76,78-81,86-87,98,105,109,113H,14-19,22-25,27,29-52,54-55,58-59H2,1-10H3,(H,95,107)(H2,94,96,97)/b13-11+,20-12+,63-21+,67-53+/t62-,64-,65-,66-,68-,69+,73+,76+,78-,79+,80+,81-,86-,87+,93-/m1/s1

InChI Key

CDVMSFKGTWBIBF-UDGWQDMISA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RMC-4627

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a potent and selective, third-generation bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By uniquely engaging both the FRB domain and the ATP-binding site of mTOR, this compound achieves profound and sustained inhibition of mTORC1 signaling. This targeted mechanism overcomes the limitations of previous generations of mTOR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Introduction to mTOR Signaling and this compound

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The central kinase, mTOR, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, the focus of this compound's activity, controls protein synthesis by phosphorylating key substrates such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), are allosteric inhibitors that only partially suppress mTORC1 activity and have limited effects on 4E-BP1 phosphorylation. Second-generation mTOR kinase inhibitors (TORKis) target the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2. This lack of selectivity can lead to toxicity and feedback activation of other signaling pathways, limiting their clinical utility.

This compound was developed as a bi-steric inhibitor to combine the selectivity of rapalogs with the comprehensive target suppression of TORKis. It consists of a rapamycin monomer covalently linked to the TORKi PP242. This unique structure allows this compound to simultaneously bind to the FKBP12-rapamycin-binding (FRB) domain and the ATP-catalytic site of mTOR within the mTORC1 complex, leading to potent and selective inhibition.

Mechanism of Action: Bi-steric Inhibition of mTORC1

The innovative bi-steric mechanism of this compound underpins its enhanced potency and selectivity for mTORC1 over mTORC2. The rapamycin moiety of this compound binds to the intracellular protein FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the linked TORKi (PP242) portion of this compound occupies the ATP-binding pocket of the mTOR kinase domain. This dual engagement within the same mTORC1 complex leads to a highly stable and profound inhibition of its kinase activity.

The selectivity for mTORC1 is attributed to the structural differences between mTORC1 and mTORC2. In mTORC2, the FRB domain is partially occluded, hindering the binding of the rapamycin-FKBP12 complex and thus reducing the affinity of this compound for this complex.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the specific and potent inhibition of mTORC1, which disrupts downstream signaling pathways crucial for cancer cell growth and proliferation.

  • Inhibition of 4E-BP1 Phosphorylation: mTORC1 phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to initiate cap-dependent translation of mRNAs encoding proteins essential for cell growth and proliferation, such as MYC and Cyclin D. This compound effectively blocks the phosphorylation of 4E-BP1, restoring its binding to eIF4E and thereby suppressing the translation of these key oncogenic proteins.

  • Inhibition of S6K Phosphorylation: this compound also potently inhibits the phosphorylation of S6K, another major substrate of mTORC1. This leads to a reduction in protein synthesis and cell size.

  • Selectivity over mTORC2: A key advantage of this compound is its selectivity for mTORC1. It does not significantly inhibit mTORC2 at concentrations that potently block mTORC1. This is important because mTORC2 is responsible for the phosphorylation and activation of AKT, a pro-survival kinase. Inhibition of mTORC2 can lead to feedback activation of AKT through other mechanisms, which can counteract the anti-tumor effects of the inhibitor. By sparing mTORC2, this compound avoids this feedback loop.

mTOR_Signaling_and_RMC4627_Inhibition cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 (Raptor) Rheb->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 (Rictor) AKT_p AKT (S473) Phosphorylation mTORC2->AKT_p Protein_Synthesis Protein Synthesis (e.g., MYC, Cyclin D) S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Survival Survival AKT_p->Survival Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Partial TORKi TORKi (e.g., MLN0128) TORKi->mTORC1 ATP-site TORKi->mTORC2 ATP-site RMC4627 This compound RMC4627->mTORC1 Bi-steric (FRB & ATP-site)

Caption: mTORC1 Signaling Pathway and Points of Inhibition.

Cellular Effects

The potent and selective inhibition of mTORC1 by this compound translates into significant anti-cancer effects at the cellular level.

  • Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle regulators like Cyclin D, this compound induces cell cycle arrest, primarily at the G1/S checkpoint. In studies with B-cell acute lymphoblastic leukemia (B-ALL) cell lines, this compound at concentrations as low as ~1 nM induced cell cycle arrest to a similar degree as 100 nM of the TORKi MLN0128.

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. In B-ALL cell lines, this compound caused a concentration-dependent increase in apoptosis, as measured by an increase in the sub-G1 population and Annexin-V staining.

  • Sustained Duration of Action: A notable feature of this compound is its sustained inhibitory effect on mTORC1 signaling. In washout experiments, the inhibition of 4E-BP1 and S6K phosphorylation was maintained for at least 16 hours after the removal of the compound, a property attributed to the stable binding of the bi-steric inhibitor to the mTORC1 complex.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound in MDA-MB-468 Breast Cancer Cells

ParameterIC50 (nM)
p-4EBP1 (T37/46) Inhibition1.4
p-S6K (T389) Inhibition0.28
p-AKT (S473) Inhibition (mTORC2)18
mTORC1/mTORC2 Selectivity ~13-fold

Data from Lee et al., Nat Chem Biol, 2021 and subsequent publications.

Table 2: Cellular Activity of this compound in B-ALL Cell Lines (SUP-B15)

AssayThis compound ConcentrationObservation
Inhibition of p-4E-BP1~1 nMPotent inhibition
Inhibition of pS6~0.3 nMPotent inhibition
Cell Cycle Arrest~1 nMSimilar to 100 nM MLN0128
Induction of Apoptosis≥ 1 nMSignificant increase

Data from Lee et al., Blood Adv, 2021.

Preclinical In Vivo Efficacy

The potent cellular activity and sustained target engagement of this compound translate to significant anti-tumor efficacy in preclinical xenograft models.

In a B-ALL xenograft model using SUP-B15 cells, once-weekly intraperitoneal administration of this compound as a single agent led to a dose-dependent reduction in leukemic burden. Furthermore, this compound enhanced the anti-leukemic activity of the tyrosine kinase inhibitor dasatinib (B193332) in this model. The combination treatment resulted in a near eradication of human leukemia cells from the bone marrow of the mice.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Treatments
  • Cell Lines: SUP-B15 (human Ph+ B-ALL) and p190 BCR-ABL-transformed murine bone marrow cells were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were treated with various concentrations of this compound, rapamycin, or MLN0128 for the indicated times (typically 2 to 48 hours). For washout experiments, cells were incubated with the compounds for 4 hours, followed by washing and re-plating in fresh medium for up to 16 hours.

Immunoblot Analysis
  • Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked with 5% non-fat dry milk or BSA in TBST and incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions were used:

    • p-4E-BP1 (Thr37/46) (Cell Signaling Technology, #2855, 1:1000)

    • 4E-BP1 (Cell Signaling Technology, #9644, 1:1000)

    • p-S6K (Thr389) (Cell Signaling Technology, #9234, 1:1000)

    • S6K (Cell Signaling Technology, #2708, 1:1000)

    • p-AKT (Ser473) (Cell Signaling Technology, #4060, 1:1000)

    • AKT (Cell Signaling Technology, #4691, 1:1000)

    • β-actin (Cell Signaling Technology, #3700, 1:1000)

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

MesoScale Discovery (MSD) Phosphoprotein Assays
  • Principle: A quantitative immunoassay to measure the levels of phosphorylated proteins in cell lysates.

  • Procedure:

    • Cell lysates were prepared as for immunoblot analysis.

    • Lysates were added to MSD multi-spot plates pre-coated with capture antibodies for p-4E-BP1 (Thr37/46) and p-S6 (Ser240/244).

    • After incubation and washing, detection antibodies conjugated with an electrochemiluminescent label (SULFO-TAG™) were added.

    • The plates were read on an MSD instrument, and the intensity of the emitted light was proportional to the amount of phosphorylated protein.

Cell Cycle and Apoptosis Assays
  • Cell Cycle Analysis:

    • Cells were harvested, washed with PBS, and fixed in 70% ethanol.

    • Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

    • DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

  • Apoptosis Assay (Annexin-V Staining):

    • Cells were harvested and washed with cold PBS.

    • Cells were resuspended in Annexin-V binding buffer and stained with FITC-conjugated Annexin-V and PI.

    • The percentage of apoptotic cells (Annexin-V positive) was determined by flow cytometry.

In Vivo Xenograft Studies
  • Animal Model: Female NOD/SCID/gamma (NSG) mice were used.

  • Cell Implantation: SUP-B15 cells were implanted intravenously into the mice.

  • Drug Formulation and Administration: this compound was formulated in a vehicle of 5% Transcutol, 5% Solutol HS 15, and 90% water (v/w/v). It was administered by intraperitoneal (i.p.) injection, typically once weekly (q.w.).

  • Efficacy Assessment: Leukemia burden in the bone marrow was assessed by flow cytometry for human CD19-positive cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., SUP-B15) Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin-V) Treatment->Apoptosis Western_Blot Immunoblotting (p-4E-BP1, p-S6K, p-AKT) Lysis->Western_Blot MSD MSD Assay (Quantitative Phospho-protein) Lysis->MSD Xenograft Xenograft Model (NSG Mice + SUP-B15) In_Vivo_Treatment This compound Administration (i.p., once weekly) Xenograft->In_Vivo_Treatment Efficacy Efficacy Assessment (Leukemia Burden by Flow Cytometry) In_Vivo_Treatment->Efficacy

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action provides for potent and highly selective inhibition of mTORC1, leading to profound suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells. The sustained duration of action allows for intermittent dosing schedules, which, combined with its favorable selectivity profile, suggests a potential for improved therapeutic index compared to previous generations of mTOR inhibitors. The preclinical data strongly support the continued investigation of this compound and other bi-steric mTORC1 inhibitors as a promising therapeutic strategy for a range of human cancers.

RMC-4627: A Technical Guide to a Selective mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document provides a comprehensive technical overview of this compound, consolidating available preclinical data on its mechanism of action, selectivity, and anti-tumor efficacy. Detailed experimental protocols from key studies are provided to facilitate the replication and further investigation of this compound. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is a key promoter of cell growth and proliferation, mTORC2 is involved in cell survival and metabolism. First and second-generation mTOR inhibitors have faced limitations, including incomplete inhibition of mTORC1 signaling and off-target effects due to the inhibition of mTORC2.

This compound emerges as a third-generation, bi-steric mTORC1 inhibitor designed to overcome these limitations. It combines the features of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, leading to a highly selective and potent inhibition of mTORC1. This targeted approach aims to provide a more favorable therapeutic window by preserving mTORC2 activity, which is crucial for normal cellular functions. Preclinical studies have demonstrated the potential of this compound in various cancer models, particularly in hematological malignancies and tumors with hyperactivated mTORC1 signaling.

Mechanism of Action

This compound is a bi-steric inhibitor, meaning it simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex. It consists of a rapamycin core covalently linked to the ATP-competitive inhibitor PP242. The rapamycin moiety binds to FKBP12, and this complex then allosterically binds to the FRB domain of mTOR. The PP242 moiety concurrently binds to the ATP-binding site of the mTOR kinase domain. This dual binding mechanism results in a more profound and sustained inhibition of mTORC1 activity compared to first-generation (rapalogs) or second-generation (ATP-competitive) inhibitors alone. A key feature of this compound is its selectivity for mTORC1 over mTORC2, which is attributed to the steric hindrance of the bulkier bi-steric molecule at the mTORC2 complex.[1][2][3] This selectivity prevents the feedback activation of Akt, a common resistance mechanism observed with other mTOR inhibitors.

cluster_0 This compound Bi-Steric Inhibition cluster_1 mTORC1 Complex cluster_2 Downstream Effects This compound This compound Rapamycin Core Rapamycin Core This compound->Rapamycin Core contains PP242 Moiety PP242 Moiety This compound->PP242 Moiety contains FRB Domain FRB Domain Rapamycin Core->FRB Domain binds (allosteric) Kinase Domain Kinase Domain PP242 Moiety->Kinase Domain binds (ATP-competitive) mTOR mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 mTOR->FRB Domain has mTOR->Kinase Domain has mTORC1 Inactivation mTORC1 Inactivation 4E-BP1 Phosphorylation 4E-BP1 Phosphorylation Protein Synthesis Protein Synthesis 4E-BP1 Phosphorylation->Protein Synthesis regulates S6K1 Phosphorylation S6K1 Phosphorylation S6K1 Phosphorylation->Protein Synthesis regulates Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation drives mTORC1 Inactivation->4E-BP1 Phosphorylation inhibits mTORC1 Inactivation->S6K1 Phosphorylation inhibits Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer (PVDF membrane) Blocking (5% BSA or milk) Blocking (5% BSA or milk) Protein Transfer (PVDF membrane)->Blocking (5% BSA or milk) Primary Antibody Incubation (4°C, overnight) Primary Antibody Incubation (4°C, overnight) Blocking (5% BSA or milk)->Primary Antibody Incubation (4°C, overnight) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (4°C, overnight)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Imaging Imaging Chemiluminescent Detection->Imaging

References

RMC-4627: A Technical Guide to a Novel Bi-Steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4627 is a pioneering, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Its unique mechanism of action, which involves simultaneous binding to both the FKBP12-FRB allosteric site and the mTOR kinase active site, confers high selectivity and sustained inhibition of mTORC1 signaling. This attribute allows for potent suppression of 4E-BP1 and S6K phosphorylation at concentrations that spare mTORC2 activity, a significant advantage over earlier generations of mTOR inhibitors. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including B-cell acute lymphoblastic leukemia and solid tumors with hyperactivated mTORC1 signaling. It has been shown to induce cell cycle arrest and apoptosis, and its effects are sustained even after drug washout, suggesting the potential for intermittent dosing regimens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a chemical formula of C93H141N11O23 and a molecular weight of 1781.17 g/mol .[1] Its structure is characterized by a rapamycin core that is covalently linked at the C40 position to the ATP-competitive mTOR kinase inhibitor PP242 via a PEG8 linker.[2] This bi-steric design is central to its selective and potent inhibition of mTORC1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C93H141N11O23[1]
Molecular Weight 1781.17 g/mol [1]
CAS Number 2250059-52-8[3]
Appearance White to light yellow solid[4]
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage (Powder) -20°C for 2 years[5]
Storage (in DMSO) -80°C for 6 months, -20°C for 1 month[1]
SMILES Notation NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2=NC=N1)CCCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6--INVALID-LINK--C--INVALID-LINK--OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O--INVALID-LINK--([H])C--INVALID-LINK--=C/C=C/C=C/--INVALID-LINK--=C/--INVALID-LINK--=O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C">C@@HOC)=O[4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of mTORC1. The rapamycin moiety of this compound binds to the FKBP12 protein, and this complex then docks to the FRB domain of mTOR. This positions the linked PP242 moiety to bind to the nearby ATP-binding site of the mTOR kinase domain, resulting in a stable and potent inhibition of mTORC1.[6] This bi-steric mechanism confers high selectivity for mTORC1 over mTORC2, as the geometry of the mTORC2 complex is thought to be less favorable for this dual binding.[6]

The inhibition of mTORC1 by this compound leads to the dephosphorylation and activation of the translational repressor 4E-BP1. Activated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic proteins such as MYC.[7] Additionally, this compound inhibits the mTORC1-mediated phosphorylation of S6 kinase (S6K), another key regulator of protein synthesis and cell growth.[8]

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, GβL) Growth_Factors->mTORC1 Activates mTORC2 mTORC2 (mTOR, Rictor, GβL) Growth_Factors->mTORC2 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inactivates) AKT AKT mTORC2->AKT Phosphorylates (Activates) Protein_Synthesis Protein Synthesis (e.g., MYC) S6K->Protein_Synthesis eIF4F eIF4F Complex Formation 4EBP1->eIF4F Inhibits eIF4F->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth RMC4627 This compound RMC4627->mTORC1 Inhibits Immunoblot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H Xenograft_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration C->D E Tumor Volume & Body Weight Measurement D->E Repeated F Pharmacodynamic Analysis E->F End of Study

References

Foundational Research on RMC-4627: A Bi-Steric mTORC1 Inhibitor for Tumor Growth Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: RMC-4627 is a third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of cell growth and proliferation frequently hyperactivated in cancer. By covalently linking a rapamycin-like core to an mTOR kinase inhibitor (TOR-KI), this compound simultaneously engages both the allosteric FRB domain and the ATP-competitive active site of mTOR. This unique mechanism confers potent and highly selective inhibition of mTORC1 over mTORC2, effectively suppressing the phosphorylation of downstream effectors like 4E-BP1 and S6K. Preclinical studies demonstrate that this compound induces cell cycle arrest and apoptosis, leading to significant anti-tumor activity in various cancer models, including those for B-cell acute lymphoblastic leukemia (B-ALL) and breast cancer. Its sustained duration of action supports intermittent dosing schedules, and it shows synergistic potential in combination with other targeted therapies. This document provides a comprehensive overview of the foundational research, mechanism of action, and preclinical efficacy of this compound.

Introduction

The PI3K/mTOR signaling pathway is a central node in cellular regulation, controlling processes such as proliferation, growth, and metabolism.[1][2] Its dysregulation is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but only weakly affect the phosphorylation of 4E-BP1 and have minimal impact on mTORC2.[1][4] This incomplete inhibition has led to modest clinical activity.[1] Second-generation ATP-competitive mTOR kinase inhibitors potently block both mTORC1 and mTORC2.[1][4] However, their clinical benefits are often limited by toxicities and the activation of feedback loops that can reactivate pro-survival signaling.[5][6]

To overcome these limitations, a novel class of "bi-steric" inhibitors was designed to achieve potent and selective inhibition of mTORC1.[5][7] this compound is a key example of this class, engineered to combine the binding features of both rapalogs and TOR-KIs to achieve profound and selective mTORC1 suppression.[5][8]

This compound: Mechanism of Action

This compound is a chemical conjugate of a rapamycin monomer and the TOR-KI PP242.[8] This structure enables a bi-steric binding mode. The rapamycin-like moiety binds to the immunophilin FKBP12, and this complex then docks to the FKBP-rapamycin binding (FRB) domain of mTOR.[1] Simultaneously, the linked PP242 moiety occupies the ATP-binding catalytic site of the mTOR kinase. This dual engagement stabilizes the inhibitor's interaction with mTORC1, leading to enhanced potency and a remarkable selectivity for mTORC1 over mTORC2.[1][5] This selectivity is achieved by modulating the affinities for each binding site, which reduces the inhibitor's effect on the mTORC2 complex.[1][5]

cluster_mTORC1 mTORC1 Complex cluster_RMC4627 This compound mTOR mTOR Kinase FRB FRB Domain KinaseSite Kinase Active Site RMC4627 RapamycinCore Rapamycin-like Core RapamycinCore->FRB Allosteric Binding Linker Linker RapamycinCore->Linker PP242 PP242 Moiety (TOR-KI) Linker->PP242 PP242->KinaseSite Orthosteric Binding

Diagram 1. this compound Bi-Steric Inhibition Mechanism.

In Vitro Efficacy and Cellular Effects

This compound demonstrates potent and selective inhibition of mTORC1 signaling in various cancer cell lines. It effectively blocks the phosphorylation of the primary mTORC1 substrates, 4E-BP1 and S6K, at low nanomolar concentrations.[9] This inhibition is significantly more selective for mTORC1 compared to mTORC2, as evidenced by the much higher concentrations required to inhibit the phosphorylation of the mTORC2 substrate AKT on Ser473.[1][8] The potent suppression of 4E-BP1 phosphorylation is a key advantage over rapalogs and is crucial for inhibiting the translation of oncogenic proteins like c-MYC and Cyclin D1.[5][8]

This targeted inhibition of mTORC1 translates into significant anti-proliferative effects. Studies show that this compound suppresses cell cycle progression and induces apoptosis in cancer cells.[8][10] In B-ALL cell lines, concentrations of 1 nM were sufficient to increase apoptosis to a similar or greater extent than 100 nM of the pan-mTOR inhibitor MLN0128.[8][10] Furthermore, this compound exhibits a prolonged duration of action. In washout experiments, significant inhibition of mTORC1 signaling was observed for at least 16 hours after the compound was removed, a property attributed to its stable binding mechanism.[8][11]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound in Cancer Cell Lines

Cell Line Target Phospho-protein IC50 (nM) mTORC1/mTORC2 Selectivity (pAKT IC50 / p4EBP1 IC50) Reference
MDA-MB-468 (Breast Cancer) p-4EBP1 (T37/46) 1.4 ~13-fold [1][9][12]
p-S6K (T389) 0.28 [9]
MCF-7 (Breast Cancer) p-4EBP1 (T37/46) Not Specified ~18-fold [1]

| B-ALL Cell Lines | p-4EBP1 (T37/46) | ~8-fold lower than MLN0128 | Not Specified |[8] |

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K p4EBP1 4E-BP1 mTORC1->p4EBP1 Growth Cell Growth & Proliferation S6K->Growth eIF4E eIF4E p4EBP1->eIF4E Inhibits Translation Cap-Dependent Translation (e.g., MYC, Cyclin D1) eIF4E->Translation Translation->Growth RMC4627 This compound RMC4627->mTORC1 Potent Inhibition

Diagram 2. this compound Effect on the mTORC1 Signaling Pathway.

In Vivo Anti-Tumor Activity

The potent and selective activity of this compound observed in vitro translates to significant anti-tumor efficacy in preclinical animal models. A key advantage is the ability to achieve therapeutic effects with intermittent, well-tolerated dosing schedules.[8] In a xenograft model of human Ph+ B-ALL, a once-weekly intraperitoneal administration of this compound caused a dose-dependent reduction in leukemic burden.[8][11] Similarly, in breast cancer xenograft models, this compound caused tumor regressions.[5] In a genetically engineered mouse model of MYC-driven hepatocellular carcinoma (HCC), a single 10 mg/kg dose of this compound reduced MYC protein levels by 50%.[12]

This compound also demonstrates strong potential for combination therapies. In B-ALL models, it enhanced the anti-leukemic effect of the tyrosine kinase inhibitor dasatinib (B193332).[8] More broadly, mTOR signaling is a known resistance pathway for inhibitors targeting the RAS/MAPK pathway, and combining selective mTORC1 inhibitors with agents like KRAS G12C inhibitors has shown increased anti-tumor activity in preclinical models.[7]

Data Presentation

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

Cancer Model Dosing Schedule Key Outcomes Reference
B-ALL Xenograft (Human SUP-B15) Once-weekly (ip) Reduced leukemic burden; Enhanced dasatinib activity [8][10][11]
Breast Cancer Xenografts Once-weekly (ip) Caused tumor regressions [5]
MYC-Driven HCC (Transgenic Mouse) Single 10 mg/kg dose (ip) Reduced MYC protein levels by 50% [12]

| Lung Tumor Model (TSC2-deficient) | Not Specified | Increased median survival from 49 to >90 days |[9] |

Detailed Experimental Protocols

The foundational research on this compound utilized a range of standard and advanced molecular and cellular biology techniques.

  • 5.1 Cell Culture and Reagents: Human and murine cancer cell lines, including SUP-B15 (B-ALL), MDA-MB-468 (breast), and HCV29 (bladder), were cultured in appropriate media supplemented with fetal bovine serum.[1][8][9] this compound and other inhibitors were dissolved in DMSO for in vitro experiments.[8]

  • 5.2 Western Blotting / Immunoblotting: To assess the phosphorylation status of mTOR pathway proteins, cells were treated with inhibitors for specified times (e.g., 2 hours).[11] Following treatment, cells were lysed, and protein concentrations were quantified. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against targets like p-4EBP1 (T37/46), p-S6 (S240/244), and p-AKT (S473), followed by secondary antibodies for detection.[8] For more quantitative analysis, MesoScale Discovery (MSD) or AlphaLISA platforms were often used.[1][11]

  • 5.3 Cell Cycle and Apoptosis Analysis: Cell cycle distribution was analyzed by treating cells with this compound for a period such as 48 hours, followed by fixation and staining with propidium (B1200493) iodide (PI).[8][11] DNA content was then measured by flow cytometry. The sub-G1 population was quantified as an indicator of apoptosis.[8] Apoptosis was also directly measured using Annexin-V staining followed by flow cytometry.[8]

  • 5.4 In Vivo Xenograft Studies: Studies typically involved the subcutaneous or systemic implantation of human cancer cells into immunocompromised mice (e.g., NSG mice).[1] Once tumors were established, animals were randomized into treatment groups. This compound was commonly formulated in a vehicle such as 5/5/90 Transcutol/Solutol HS 15/water and administered via intraperitoneal (ip) injection on a once-weekly (qw) schedule.[1] Tumor volume was measured regularly with calipers. At the end of the study, tumors and tissues were often collected for pharmacodynamic analysis, such as immunoblotting or immunohistochemistry (IHC), to confirm target engagement.[8][9]

cluster_groups Treatment Groups cluster_analysis Analysis A 1. Implant Tumor Cells into Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Cohorts B->C D 4. Treatment Phase (e.g., qw, ip dosing) C->D E 5. Monitor Tumor Volume & Body Weight D->E Weekly Vehicle Vehicle Control Treatment This compound F 6. Endpoint Analysis E->F PKPD PK/PD Sampling IHC IHC Staining Efficacy Tumor Growth Inhibition

Diagram 3. General Workflow for an In Vivo Xenograft Study.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of the mTOR pathway. Its novel bi-steric mechanism provides potent and highly selective suppression of mTORC1, leading to robust anti-tumor activity in preclinical models while sparing mTORC2, which may mitigate some toxicities associated with pan-mTOR inhibitors.[5] The sustained target engagement allows for convenient intermittent dosing. The foundational research strongly supports the clinical development of selective bi-steric mTORC1 inhibitors, both as monotherapies for tumors with hyperactivated mTORC1 signaling and as crucial components of combination strategies to overcome resistance to other targeted agents, such as RAS/MAPK pathway inhibitors.[7] The principles underlying this compound have paved the way for next-generation clinical candidates, such as RMC-5552, which is currently under clinical investigation.[9][10]

References

The Discovery and Preclinical Development of RMC-4627: A Bi-Steric mTORC1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of RMC-4627, a novel bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This compound represents a significant advancement in the selective targeting of mTORC1, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.

Introduction: The Rationale for Selective mTORC1 Inhibition

The mTOR signaling pathway is a pivotal regulator of cellular metabolism, growth, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. mTOR functions through two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While both complexes are implicated in cancer, their downstream signaling pathways and cellular functions differ.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have demonstrated limited clinical efficacy, partly due to their incomplete inhibition of 4E-BP1 phosphorylation, a key substrate of mTORC1 that controls cap-dependent translation of oncogenic proteins.[2] Second-generation mTOR kinase inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2. However, the inhibition of mTORC2 can lead to dose-limiting toxicities and feedback activation of pro-survival signaling pathways.[2]

This created a clear need for third-generation inhibitors that could selectively and completely inhibit mTORC1, thus maximizing anti-tumor activity while minimizing off-target effects. This compound was developed to address this need.

Discovery of this compound: A Bi-Steric Approach

This compound was rationally designed as a "bi-steric" inhibitor, a novel chemical entity that simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex.[3] This design strategy aimed to achieve high potency and selectivity for mTORC1 over mTORC2.

This compound is composed of a rapamycin monomer covalently linked to the TOR kinase inhibitor (TOR-KI) PP242.[3] The rapamycin moiety binds to FKBP12, and this complex then docks to the FRB domain of mTOR, providing the initial anchor to the mTORC1 complex. The linked TOR-KI, PP242, then engages the ATP-binding site of the mTOR kinase domain. This dual-binding mechanism confers high affinity and prolonged residence time on the mTORC1 complex, leading to sustained inhibition of its activity.[4]

The choice of the PP242 moiety and the specific linker technology were the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5][6] The development of this compound and other similar bi-steric inhibitors paved the way for the clinical development of RMC-5552, a compound with further improved properties.[7]

Mechanism of Action: Potent and Selective Inhibition of mTORC1

This compound functions as a potent and highly selective inhibitor of mTORC1. Its bi-steric binding mode allows it to effectively block the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 kinase (S6K).[3][4] Unlike rapalogs, this compound achieves complete and sustained inhibition of 4E-BP1 phosphorylation, which is crucial for suppressing the translation of oncogenic proteins such as MYC.[7]

Crucially, this compound exhibits significant selectivity for mTORC1 over mTORC2. This selectivity is attributed to the steric hindrance imposed by the Rictor subunit of mTORC2, which limits the access of the rapamycin-FKBP12 complex to the FRB domain on mTOR within the mTORC2 complex.[5] By sparing mTORC2, this compound is predicted to have a wider therapeutic window compared to non-selective mTOR kinase inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (e.g., MYC) S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth RMC4627 This compound RMC4627->mTORC1

Diagram 1: Simplified mTOR Signaling Pathway and the Point of Intervention for this compound.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, particularly in hematological malignancies and solid tumors with hyperactivated mTORC1 signaling.

In Vitro Studies

In cell-based assays, this compound demonstrated potent inhibition of mTORC1 signaling and cellular proliferation.[3][4]

Cell LineCancer TypeAssayIC50 (nM)Reference
MDA-MB-468Breast Cancerp-4EBP1 (T37/46) Inhibition1.4[3]
MDA-MB-468Breast Cancerp-S6K (T389) Inhibition0.28[3]
SUP-B15B-Cell Acute Lymphoblastic Leukemiap-4EBP1 Inhibition~1[4]
SUP-B15B-Cell Acute Lymphoblastic Leukemiap-S6 Inhibition~0.3[4]
HCV29Bladder Cancer (TSC1-null)Growth Inhibition~1-10[3]

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.

Studies in B-cell acute lymphoblastic leukemia (B-ALL) cell lines showed that this compound induced cell cycle arrest and apoptosis at low nanomolar concentrations.[4] A key finding was the sustained inhibition of mTORC1 signaling even after the compound was washed out, supporting the potential for intermittent dosing schedules in a clinical setting.[4]

In Vivo Studies

The in vivo efficacy of this compound was assessed in xenograft models of human cancers.

Xenograft ModelCancer TypeDosing ScheduleTumor Growth InhibitionReference
SUP-B15B-Cell Acute Lymphoblastic Leukemia3 mg/kg, once weekly, intraperitoneal>50% reduction in leukemic burden[4]
SUP-B15 (in combination with Dasatinib)B-Cell Acute Lymphoblastic Leukemia3 mg/kg this compound once weekly + 5 mg/kg Dasatinib dailyNear eradication of leukemia cells[4]
MYC-drivenHepatocellular Carcinoma10 mg/kg, single dose50% reduction in MYC protein levels[7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

In a B-ALL xenograft model, once-weekly administration of this compound as a single agent resulted in a dose-dependent reduction in leukemic burden.[4] Furthermore, this compound demonstrated synergistic activity when combined with the tyrosine kinase inhibitor dasatinib, leading to a more profound anti-leukemic effect.[4] These preclinical findings highlight the therapeutic potential of selective mTORC1 inhibition with this compound, both as a monotherapy and in combination with other targeted agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for mTORC1/2 Substrate Phosphorylation
  • Cell Lysis: Cancer cells were seeded and treated with varying concentrations of this compound or control compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. Membranes were then incubated with primary antibodies against phospho-4E-BP1 (Thr37/46), phospho-S6K (Thr389), phospho-AKT (Ser473), and total protein counterparts overnight at 4°C.

  • Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-4EBP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Diagram 2: A Representative Experimental Workflow for Western Blot Analysis.
Cell Viability Assay (MTT/CellTiter-Glo)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent was added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • CellTiter-Glo Assay: CellTiter-Glo reagent was added to each well, and luminescence, which correlates with ATP levels and cell viability, was measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., SUP-B15) were injected subcutaneously or intravenously into the mice.

  • Tumor Growth and Treatment: Once tumors reached a palpable size or leukemia was established, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at specified doses and schedules.

  • Monitoring: Tumor volume was measured regularly with calipers (for solid tumors), or leukemic burden was assessed by flow cytometry of peripheral blood or bone marrow. Animal body weight and general health were also monitored.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors or tissues were collected for pharmacodynamic and histological analysis.

Summary and Future Directions

This compound is a potent and selective bi-steric mTORC1 inhibitor that has demonstrated significant preclinical anti-tumor activity. Its ability to completely and sustainably inhibit 4E-BP1 phosphorylation while sparing mTORC2 represents a key advantage over previous generations of mTOR inhibitors. The preclinical data for this compound provided a strong rationale for the development of this new class of therapeutics.

The insights gained from the development of this compound have been instrumental in the design and advancement of the clinical candidate, RMC-5552, which is currently being evaluated in a Phase 1/1b clinical trial for patients with refractory solid tumors (NCT04774952).[8] The continued exploration of bi-steric mTORC1 inhibitors holds promise for the treatment of a wide range of cancers with hyperactivated mTORC1 signaling.

Development_Logic Unmet_Need Unmet Need: Selective mTORC1 Inhibition BiSteric_Concept Bi-Steric Inhibitor Concept Unmet_Need->BiSteric_Concept SAR Lead Optimization (SAR Studies) BiSteric_Concept->SAR RMC4627 This compound (Preclinical Tool) SAR->RMC4627 Preclinical_Validation Preclinical Validation (In Vitro & In Vivo) RMC4627->Preclinical_Validation RMC5552 RMC-5552 (Clinical Candidate) Preclinical_Validation->RMC5552 Clinical_Trials Clinical Trials (NCT04774952) RMC5552->Clinical_Trials

Diagram 3: Logical Progression of the Bi-Steric mTORC1 Inhibitor Development Program.

References

RMC-4627: A Technical Guide for Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] As a research tool, it provides a valuable means to investigate the intricate roles of the mTORC1 signaling pathway in various cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of many diseases, particularly cancer, making this compound a critical compound for preclinical investigations. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its application in cell biology research.

Core Concepts: Mechanism of Action

This compound is a bi-steric inhibitor, meaning it engages with two distinct sites on the mTORC1 complex to achieve its potent and selective inhibition. It is composed of a rapamycin analogue linked to an ATP-competitive mTOR kinase inhibitor. This dual-binding mechanism allows this compound to effectively suppress the phosphorylation of key mTORC1 substrates, namely the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[1][2] Notably, this compound exhibits high selectivity for mTORC1 over mTOR complex 2 (mTORC2), thereby minimizing off-target effects on pathways regulated by mTORC2, such as AKT signaling.[1][2]

The inhibition of 4E-BP1 phosphorylation by this compound is a critical aspect of its mechanism. Phosphorylated 4E-BP1 releases the eukaryotic initiation factor 4E (eIF4E), which is essential for the initiation of cap-dependent translation of mRNAs encoding proteins crucial for cell growth and proliferation. By preventing 4E-BP1 phosphorylation, this compound sequesters eIF4E, leading to a suppression of the translation of oncogenic proteins and subsequent inhibition of cell cycle progression and induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibition of mTORC1 Substrate Phosphorylation by this compound

Cell LineTargetIC50 (nM)Reference
SUP-B15p-4E-BP1 (T37/46)~1[1]
SUP-B15p-S6 (S240/244)<1[1]

Table 2: In Vitro Cell Viability IC50 Values for this compound

Cell LineCancer TypeIC50 (nM)Assay DurationReference
SUP-B15B-cell Acute Lymphoblastic LeukemiaNot explicitly stated, but effective at concentrations ≥ 1 nM48 hours[1]
p190B-cell Acute Lymphoblastic LeukemiaNot explicitly stated, but effective at concentrations ≥ 1 nM48 hours[1]
HCV29Bladder Cancer (TSC1-null)~1Not Specified[3][4]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Mouse ModelCancer TypeThis compound Dose and ScheduleOutcomeReference
SUP-B15 Xenograft (NSG mice)B-cell Acute Lymphoblastic Leukemia0.3, 1, 3, and 10 mg/kg, intraperitoneal, once weeklyDose-dependent reduction of leukemic burden[1]
SUP-B15 Xenograft (NSG mice)B-cell Acute Lymphoblastic Leukemia3 mg/kg, intraperitoneal, once weekly (in combination with dasatinib)Enhanced anti-leukemic activity of dasatinib[1][5]

Mandatory Visualizations

Signaling Pathway

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor mLST8 mLST8 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Inhibits

Caption: mTORC1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SUP-B15) treatment This compound Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot (p-4E-BP1, p-S6K) treatment->western_blot viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis xenograft Xenograft Model (e.g., NSG mice) dosing This compound Administration (e.g., i.p., once weekly) xenograft->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint Analysis (Tumor burden, Biomarkers) monitoring->endpoint endpoint->data_analysis

Caption: General Experimental Workflow for this compound Evaluation.

Logical Relationship

RMC4627_Mechanism cluster_mechanism Mechanism of Action cluster_consequences Cellular Consequences RMC4627 This compound mTORC1_inhibition Selective mTORC1 Inhibition RMC4627->mTORC1_inhibition p4EBP1_decrease Decreased p-4E-BP1 mTORC1_inhibition->p4EBP1_decrease pS6K_decrease Decreased p-S6K mTORC1_inhibition->pS6K_decrease translation_inhibition Inhibition of Cap-Dependent Translation p4EBP1_decrease->translation_inhibition cell_cycle_arrest G1 Cell Cycle Arrest translation_inhibition->cell_cycle_arrest apoptosis Induction of Apoptosis translation_inhibition->apoptosis tumor_growth_inhibition Tumor Growth Inhibition cell_cycle_arrest->tumor_growth_inhibition apoptosis->tumor_growth_inhibition

References

RMC-4627: A Technical Guide to its Core Target Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This document provides an in-depth technical overview of the core target pathway of this compound in cancer cells. By selectively inhibiting mTORC1, this compound effectively suppresses the phosphorylation of key downstream effectors, 4E-BP1 and S6K, leading to the inhibition of cap-dependent translation, cell cycle arrest, and apoptosis in tumor cells with hyperactivated mTORC1 signaling. This guide will detail the mechanism of action, summarize key preclinical data, and provide insights into the experimental protocols used to elucidate the therapeutic potential of this compound.

Introduction to the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2] It is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1]

  • mTORC1: This complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]

  • mTORC2: This complex is primarily involved in the regulation of cell survival and cytoskeletal organization through the phosphorylation of Akt and other AGC kinases.[1][2]

Hyperactivation of the mTORC1 pathway, often due to mutations in upstream regulators like PI3K, PTEN, TSC1, or TSC2, is a common feature of many cancers.[4] This leads to uncontrolled cell growth and proliferation.

This compound: A Bi-Steric mTORC1-Selective Inhibitor

This compound is a third-generation mTORC1 inhibitor that employs a bi-steric mechanism of action.[5][6] It consists of a rapamycin analog covalently linked to an ATP-competitive mTOR kinase inhibitor (TOR-KI), PP242.[5][6] This unique structure allows this compound to bind to both the FRB domain (via the rapamycin-like moiety complexed with FKBP12) and the kinase active site of mTOR within the mTORC1 complex.[3] This dual binding results in potent and selective inhibition of mTORC1 activity, with a significantly improved ability to suppress 4E-BP1 phosphorylation compared to earlier generation inhibitors like rapamycin.[3][5][6]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of mTORC1 kinase activity. This leads to a cascade of downstream effects:

  • Inhibition of 4E-BP1 Phosphorylation: this compound potently inhibits the mTORC1-mediated phosphorylation of 4E-BP1.[4][5] Hypophosphorylated 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs encoding for proteins critical for cell growth and proliferation, such as MYC.[7][8]

  • Inhibition of S6K Phosphorylation: Similar to other mTORC1 inhibitors, this compound also blocks the phosphorylation of S6K.[4][5] This disrupts the positive feedback loop that promotes cell growth and ribosome biogenesis.

  • Induction of Cell Cycle Arrest and Apoptosis: By inhibiting the synthesis of key proteins involved in cell cycle progression and survival, this compound induces cell cycle arrest and apoptosis in cancer cells with a dependency on mTORC1 signaling.[5][6][9]

A key advantage of this compound is its selectivity for mTORC1 over mTORC2.[4][5] This selectivity is important as the inhibition of mTORC2 can lead to off-target effects and toxicities.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various cancer models. The following tables summarize key quantitative data from these studies.

ParameterCell LineValueReference
IC50 (p-4EBP1) MDA-MB-4681.4 nM[4]
IC50 (p-S6K) MDA-MB-4680.28 nM[4]
mTORC1/mTORC2 Selectivity MDA-MB-468~13-fold[4][7]

Table 1: In Vitro Potency and Selectivity of this compound.

Cell LineCancer TypeEffectConcentrationReference
SUP-B15B-cell Acute Lymphoblastic LeukemiaPotent inhibition of 4E-BP1 phosphorylation~1 nM[5]
SUP-B15B-cell Acute Lymphoblastic LeukemiaCell cycle arrest and apoptosis10 nM[5]
HCV29 (TSC1-null)Bladder Cancer70% growth inhibitionNot specified[4]
EC4 (MYC-driven)Hepatocellular CarcinomaReduced proliferation and viabilityNot specified[7]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines.

ModelCancer TypeTreatmentOutcomeReference
SUP-B15 XenograftB-cell Acute Lymphoblastic Leukemia3 mg/kg, ip qwDose-dependent reduction of leukemic burden[6][9]
SUP-B15 XenograftB-cell Acute Lymphoblastic Leukemia3 mg/kg, ip qw + Dasatinib (B193332)Enhanced anti-leukemic activity[6][9]
MYC-driven HCCHepatocellular Carcinoma10 mg/kg/week, ip50% reduction in MYC protein levels[7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the target pathway of this compound and a typical experimental workflow for its evaluation.

RMC4627_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients TSC1_TSC2 TSC1_TSC2 Nutrients->TSC1_TSC2 AKT AKT PI3K->AKT AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis eIF4E eIF4E 4EBP1->eIF4E eIF4F_complex eIF4F Complex Formation eIF4E->eIF4F_complex Cap-dependent\nTranslation Cap-dependent Translation eIF4F_complex->Cap-dependent\nTranslation Cell Growth &\nProliferation Cell Growth & Proliferation Cap-dependent\nTranslation->Cell Growth &\nProliferation RMC4627 RMC4627 RMC4627->mTORC1

Caption: this compound selectively inhibits mTORC1, blocking downstream signaling to 4E-BP1 and S6K.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., SUP-B15, MDA-MB-468) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Biochemical_Assays Immunoblotting for p-4EBP1, p-S6K Treatment->Biochemical_Assays Cellular_Assays Proliferation Assays (e.g., MTS) Apoptosis Assays (e.g., Flow Cytometry) Treatment->Cellular_Assays Data_Analysis_invitro Determine IC50 values Assess cell viability Biochemical_Assays->Data_Analysis_invitro Cellular_Assays->Data_Analysis_invitro Animal_Model Xenograft Model (e.g., NSG mice with SUP-B15 cells) Drug_Administration Administer this compound (e.g., i.p. injection) Animal_Model->Drug_Administration Monitoring Monitor tumor growth and animal weight Drug_Administration->Monitoring Pharmacodynamics Tumor/Tissue collection for biomarker analysis (e.g., IHC for p-4EBP1) Monitoring->Pharmacodynamics Data_Analysis_invivo Assess tumor growth inhibition Evaluate tolerability Pharmacodynamics->Data_Analysis_invivo

Caption: A generalized workflow for the preclinical evaluation of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Reagents
  • Cell Lines: SUP-B15 (human B-cell acute lymphoblastic leukemia), MDA-MB-468 (human breast adenocarcinoma), and HCV29 (human bladder cancer) cell lines were utilized.[4][5] Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.

  • Compounds: this compound was synthesized by Revolution Medicines. Other inhibitors such as rapamycin, MLN0128 (a TOR-KI), and dasatinib were obtained from commercial sources.[5][9]

Immunoblotting
  • Cell Lysis: Cancer cells were treated with this compound or control compounds for a specified duration (e.g., 2 hours).[5][9] Following treatment, cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-4E-BP1 (Thr37/46), p-S6K (Thr389), total 4E-BP1, total S6K) and a loading control (e.g., β-actin).

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays
  • Cell Seeding: Cells were seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with increasing concentrations of this compound or control compounds for a specified period (e.g., 48 hours).[9]

  • Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.

  • Apoptosis Analysis: Apoptosis was quantified by flow cytometry after staining cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide).[9] Cell cycle distribution was also analyzed by propidium iodide staining and flow cytometry.[9]

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., NOD-scid gamma mice) were used for xenograft studies.[3]

  • Tumor Cell Implantation: Human cancer cells (e.g., SUP-B15) were implanted subcutaneously or intravenously into the mice.[6]

  • Drug Administration: Once tumors were established, mice were randomized into treatment groups and treated with this compound (e.g., intraperitoneal injection, once weekly), vehicle control, or combination therapies.[6][9]

  • Efficacy and Tolerability Assessment: Tumor volume was measured regularly with calipers. Animal body weight and general health were monitored to assess tolerability.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues were collected for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) for p-4EBP1, to confirm target engagement in vivo.[7]

Conclusion

This compound represents a significant advancement in the development of mTORC1-targeted therapies. Its bi-steric mechanism of action provides potent and selective inhibition of mTORC1, leading to robust anti-tumor activity in preclinical models of cancers with hyperactivated mTORC1 signaling. The sustained inhibition of 4E-BP1 phosphorylation is a key differentiator of this compound, addressing a limitation of earlier mTOR inhibitors. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development. A clinical candidate from this class of bi-steric mTORC1 inhibitors, RMC-5552, is currently under clinical investigation.[4][7]

References

Preliminary Efficacy of RMC-4627: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of RMC-4627, a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The data presented herein is collated from preclinical studies in various cancer models, with a primary focus on B-cell acute lymphoblastic leukemia (B-ALL) and tumors characterized by hyperactivated mTORC1 signaling.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through its impact on key signaling molecules, cell viability, and in vivo tumor growth. The following tables summarize the quantitative data from these preliminary studies, offering a comparative look at its potency and therapeutic potential.

Cell LineAssayIC50 (nM)Comparator (IC50, nM)Reference
SUP-B15 (B-ALL)p4E-BP1 (T37/T46) Inhibition2.0MLN0128 (16.5)[1]
SUP-B15 (B-ALL)pS6 (S240/S244) Inhibition0.74MLN0128 (1.2)[1]
MDA-MB-468p4E-BP1 (T37/T46) Inhibition1.4-[2]
MDA-MB-468pS6K Inhibition0.28-[2]
In Vivo ModelTreatment RegimenOutcomeComparator OutcomeReference
SUP-B15 Xenograft (B-ALL)1, 3, or 10 mg/kg, ip, once weekly for 4 weeksDose-dependent reduction of leukemic burden.[3]-[1][3]
SUP-B15 Xenograft (B-ALL)This compound + DasatinibEnhanced efficacy compared to single agents.[1]-[1]
MYC-driven HCC (mouse)10 mg/kg, single dose50% reduction in MYC protein levels.[4]RMC-6272 showed greater MYC depletion.[4][4]

Mechanism of Action and Signaling Pathway

This compound is a bi-steric inhibitor, comprised of a rapamycin analog covalently linked to an mTOR kinase active-site inhibitor (PP242).[2][3] This unique structure allows it to bind to both the FKBP12-rapamycin binding (FRB) domain and the ATP-catalytic site of mTOR, leading to potent and selective inhibition of mTORC1.[2] Unlike first-generation mTOR inhibitors (rapalogs), this compound effectively suppresses the phosphorylation of 4E-BP1, a key substrate of mTORC1 that regulates cap-dependent translation of oncogenic proteins.[5][6] Importantly, it demonstrates significant selectivity for mTORC1 over mTORC2, thereby avoiding the feedback activation of AKT signaling often seen with dual mTORC1/mTORC2 inhibitors.[1][7]

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Translation & Cell Growth S6K->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation RMC4627 This compound RMC4627->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Assays

Cell Lines and Culture:

  • SUP-B15 and p190 (Human B-ALL): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

  • MDA-MB-468 (Human Breast Cancer): Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

  • HCV29 (Bladder Cancer): Grown in appropriate media with 10% FBS.[2]

Western Blot Analysis:

  • Cells were treated with this compound or comparator compounds (e.g., MLN0128, rapamycin) at indicated concentrations for 2 hours.[1]

  • Whole-cell lysates were prepared using appropriate lysis buffers.

  • Protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.

  • Membranes were blocked and incubated with primary antibodies against p-4E-BP1 (T37/T46), p-S6K, p-AKT (S473), and total protein counterparts.

  • Following incubation with HRP-conjugated secondary antibodies, bands were visualized using chemiluminescence.[1]

Cell Viability and Apoptosis Assays:

  • Cells were seeded in 96-well plates and treated with a dose range of this compound for 48-72 hours.[1]

  • Cell viability was assessed using assays such as CellTiter-Glo.

  • For apoptosis, cells were stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. The sub-G1 population was quantified as an indicator of apoptosis.[8]

In_Vitro_Workflow Start Cancer Cell Lines (e.g., SUP-B15, MDA-MB-468) Treatment Treat with this compound (Dose Response) Start->Treatment Incubation Incubate (2-72 hours) Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint WesternBlot Western Blot (p-4E-BP1, p-S6K) Endpoint->WesternBlot Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Endpoint->Apoptosis Data Data Analysis (IC50, % Inhibition) WesternBlot->Data Viability->Data Apoptosis->Data

Caption: General workflow for in vitro evaluation of this compound's efficacy.

In Vivo Xenograft Studies

Animal Models:

  • NOD scid gamma (NSG) mice were used for xenograft studies.[7]

  • Human B-ALL cell line SUP-B15 was injected intravenously or subcutaneously to establish the tumor model.[1]

Dosing and Administration:

  • This compound was formulated in a vehicle of 5/5/90 (v/w/v) Transcutol/Solutol HS 15/water.[7]

  • The compound was administered via intraperitoneal (ip) injection, typically on a once-weekly schedule.[1][7]

Efficacy Assessment:

  • Tumor volume was measured regularly using calipers.

  • For leukemia models, the percentage of human CD19+ cells in the bone marrow was quantified by flow cytometry to assess leukemic burden.[1]

  • At the end of the study, tumors and tissues were collected for pharmacodynamic analysis (e.g., Western blot for target engagement).

Summary of Findings

Preliminary studies demonstrate that this compound is a potent and selective mTORC1 inhibitor with promising anti-tumor activity in preclinical models. Its ability to potently inhibit 4E-BP1 phosphorylation distinguishes it from earlier generation mTOR inhibitors.[1][3] In B-ALL models, this compound suppressed cell cycle progression, induced apoptosis, and reduced leukemic burden in vivo.[1] Furthermore, it showed synergistic activity when combined with other targeted agents like dasatinib. The sustained inhibition of mTORC1 signaling even after compound washout suggests the potential for intermittent dosing schedules.[1] These findings support the continued investigation of this compound as a potential therapeutic agent for cancers with a dependency on the mTORC1 signaling pathway.

References

Methodological & Application

RMC-4627: In Vitro Application Notes and Protocols for a Selective mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] By binding to both the FKBP12 protein and the ATP-binding site of mTOR, this compound effectively suppresses the phosphorylation of downstream mTORC1 substrates, primarily the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K).[2][4] This selective inhibition of mTORC1, with significantly less activity against mTORC2, leads to the suppression of cap-dependent translation and subsequent inhibition of tumor cell growth and proliferation.[2][4] These application notes provide detailed protocols for in vitro studies involving this compound to assist researchers in cancer biology and drug development.

Data Presentation

The following tables summarize the in vitro potency of this compound in various cancer cell lines.

Table 1: IC50 Values for Inhibition of 4E-BP1 and S6K Phosphorylation by this compound

Cell LineCancer TypeTargetIC50 (nM)Reference
MDA-MB-468Breast Cancerp-4EBP1 (T37/46)1.4[5]
MDA-MB-468Breast Cancerp-S6K (T389)0.28[5]
SUP-B15B-cell Acute Lymphoblastic Leukemiap-4EBP1 (T37/46)2.0 (EC50)[6][7]
SUP-B15B-cell Acute Lymphoblastic LeukemiapS6 (S240/244)0.74 (EC50)[6][7]

Table 2: Effects of this compound on Cell Viability and Growth

Cell LineCancer TypeAssayEffectConcentrationReference
HCV29 (TSC1-null)Bladder CancerGrowth Inhibition~70%Not specified[5]
EC4Hepatocellular CarcinomaProliferation and ViabilitySignificant reduction100 nM[2]
SUP-B15B-cell Acute Lymphoblastic LeukemiaApoptosis InductionConcentration-dependent increase≥ 1 nM[6]

Experimental Protocols

Western Blotting for mTORC1 Signaling Pathway Analysis

This protocol describes the use of western blotting to analyze the phosphorylation status of mTORC1 substrates in cancer cells treated with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-468, SUP-B15)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for the desired time (e.g., 2, 4, or 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Signal Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

RMC4627_mTORC1_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 RMC4627 This compound RMC4627->mTORC1 pS6K p-S6K S6K->pS6K CellGrowth Cell Growth & Proliferation p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 eIF4E eIF4E _4EBP1->eIF4E Translation Cap-dependent Translation eIF4E->Translation Translation->CellGrowth RMC4627_In_Vitro_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis Viability Cell Viability Assay (MTT) Harvest->Viability WB Western Blotting (p-4E-BP1, p-S6K) Lysis->WB DataAnalysis Data Analysis (IC50, % Viability) WB->DataAnalysis Viability->DataAnalysis End End: Determine In Vitro Efficacy DataAnalysis->End

References

Preparation of RMC-4627 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RMC-4627, a selective mTORC1 inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, activity, and reproducibility of experimental results involving this compound. The information presented is intended for use in preclinical research settings by qualified personnel.

Introduction

This compound is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[3][4] this compound exerts its inhibitory effect on mTORC1, leading to the activation of 4EBP1 and subsequent inhibition of tumor growth.[2][5] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible data in in vitro and in vivo studies. DMSO is a common solvent for dissolving small molecule inhibitors for biological experiments; however, proper handling and dilution techniques are essential to avoid precipitation and ensure compound stability.[6] This application note provides a step-by-step protocol for the preparation of an this compound stock solution in DMSO, along with recommendations for storage and handling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of an this compound stock solution.

ParameterValueReference
Molecular Weight 561.4 g/mol (example, verify with supplier)[5]
Solubility in DMSO 100 mg/mL (56.14 mM)[5]
Recommended Stock Concentration 10 mM[1]
Storage of Powder -20°C for 3 years, 4°C for 2 years[7]
Storage of Stock Solution in DMSO -80°C for up to 6 months; -20°C for up to 1 month[5][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure
  • Pre-weighing Preparations: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.614 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 5.614 mg of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used.[9] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.[6][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure the vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[6]

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous environments, it is crucial to avoid precipitation of the hydrophobic this compound.

  • Serial Dilution in DMSO: Perform initial serial dilutions of the 10 mM DMSO stock solution in DMSO to get closer to the final desired concentration.

  • Final Dilution in Aqueous Medium: Add the diluted DMSO stock solution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general experimental workflow for its use.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 4EBP1 4EBP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1

Caption: Simplified mTORC1 signaling pathway inhibited by this compound.

Experimental_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -80°C or -20°C D->E F Prepare Working Solution (Serial Dilution in DMSO) E->F G Add to Aqueous Medium for Assay F->G

Caption: Workflow for this compound stock solution preparation and use.

References

RMC-4627: A Novel Bi-Steric mTORC1 Inhibitor for B-Cell Acute Lymphoblastic Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] Its unique mechanism of action offers significant advantages over traditional mTOR inhibitors, making it a valuable tool for research in B-cell acute lymphoblastic leukemia (B-ALL), particularly in models of Philadelphia chromosome-positive (Ph+) B-ALL.[1][3][4] These application notes provide an overview of this compound's mechanism, its effects on B-ALL cells, and detailed protocols for its use in key preclinical experiments.

Mechanism of Action

This compound is a third-generation mTOR inhibitor that functions as a bi-steric inhibitor.[5] It combines the features of rapamycin and an ATP-competitive mTOR kinase inhibitor, allowing for high-affinity, selective binding to mTORC1.[5] This results in potent and sustained inhibition of mTORC1 signaling, leading to the dephosphorylation of its key downstream substrate, 4E-BP1.[1][3] The reactivation of 4E-BP1 disrupts the eIF4F translation initiation complex, thereby suppressing the translation of mRNAs crucial for cancer cell proliferation and survival. Notably, this compound exhibits greater than 30-fold selectivity for mTORC1 over mTORC2, minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL PI3K PI3K BCR-ABL->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inactivates) eIF4F_Complex eIF4F Complex (Translation Initiation) 4E-BP1->eIF4F_Complex inhibits Proliferation_Survival Cell Proliferation & Survival eIF4F_Complex->Proliferation_Survival RMC_4627 This compound RMC_4627->mTORC1 selectively inhibits

Caption: this compound Signaling Pathway in Ph+ B-ALL.

In Vitro Efficacy in B-ALL Cell Lines

This compound has demonstrated potent anti-leukemic activity in in vitro models of Ph+ B-ALL, such as the SUP-B15 cell line.[1] It effectively inhibits the phosphorylation of 4E-BP1 at concentrations significantly lower than first and second-generation mTOR inhibitors.[1] This leads to cell cycle arrest, induction of apoptosis, and a reduction in cell viability.[1][3]

Summary of In Vitro Effects of this compound on SUP-B15 Cells
ParameterThis compound TreatmentKey FindingsReference
mTORC1 Signaling 2-hour incubationPotent and selective inhibition of p-4E-BP1.[1]
Cell Cycle 48-hour incubation (~1 nM)Induced cell cycle arrest.[1]
Cell Viability 48-hour incubationDecreased cell viability.[1]
Combination with Dasatinib (B193332) 48-hour incubationEnhanced the cytotoxic effect of dasatinib.[1]
Sustained Effect Post-washoutInhibition of mTORC1 signaling and reduced viability sustained for at least 16 hours.[1]

In Vivo Efficacy in B-ALL Xenograft Models

Preclinical studies using xenograft models of human Ph+ B-ALL have shown that this compound, administered as a single agent, can significantly reduce the leukemic burden.[1][3] Furthermore, when used in combination with the tyrosine kinase inhibitor (TKI) dasatinib, this compound enhances its anti-leukemic activity with good tolerability.[1]

Summary of In Vivo Efficacy of this compound in a SUP-B15 Xenograft Model
Treatment GroupDosing RegimenOutcomeReference
Vehicle -Progressive leukemia[1][3]
This compound 3 mg/kg, intraperitoneal, once weeklyReduced leukemic burden[1][3]
Dasatinib 5 mg/kg, oral, once dailyModest delay in leukemia progression[1][3]
This compound + Dasatinib This compound: 3 mg/kg, ip, qw; Dasatinib: 5 mg/kg, po, qdSignificant reduction in leukemic burden and enhanced efficacy compared to single agents[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in B-ALL research.

Cell Culture and Compound Preparation

cluster_prep Preparation cluster_treatment Treatment Cell_Culture Culture SUP-B15 cells in recommended medium Dilution Dilute this compound to working concentrations Cell_Culture->Dilution Compound_Prep Prepare this compound stock (10 mM in DMSO) Compound_Prep->Dilution Incubation Treat cells with This compound for specified time Dilution->Incubation

Caption: Workflow for Cell Culture and Treatment.

a. Cell Line:

  • SUP-B15 (ATCC® CRL-1929™), a human B-cell precursor leukemia cell line.

b. Culture Medium:

  • Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

c. Culture Conditions:

  • Maintain cells at a density between 5 x 10^5 and 2 x 10^6 viable cells/mL in a humidified incubator at 37°C with 5% CO2.

d. This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[6]

  • For experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Immunoblotting for mTORC1 Signaling

a. Cell Treatment and Lysis:

  • Seed SUP-B15 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 2 hours.[1]

  • Harvest the cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-S6 Ribosomal Protein (Ser240/244)

    • Total S6 Ribosomal Protein

    • Actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

a. Cell Seeding and Treatment:

  • Seed SUP-B15 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or in combination with other drugs like dasatinib.

  • Incubate for 48 hours.[1]

b. Viability Measurement (MTS Assay):

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis

a. Cell Treatment and Fixation:

  • Seed SUP-B15 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Treat the cells with this compound (e.g., 1 nM, 10 nM) or vehicle for 48 hours.[1]

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

b. Propidium (B1200493) Iodide Staining and Flow Cytometry:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

In Vivo Xenograft Study

Inject_Cells Inject SUP-B15 cells into immunodeficient mice Monitor_Engraftment Monitor leukemia engraftment (e.g., bioluminescence, flow cytometry) Inject_Cells->Monitor_Engraftment Randomize Randomize mice into treatment groups Monitor_Engraftment->Randomize Treat Administer this compound and/or other agents Randomize->Treat Monitor_Burden Monitor tumor burden and animal health Treat->Monitor_Burden Endpoint Endpoint analysis (e.g., bone marrow analysis) Monitor_Burden->Endpoint

Caption: Experimental Workflow for B-ALL Xenograft Model.

a. Animal Model:

  • Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are suitable for engrafting human hematopoietic cells.[7]

b. Cell Implantation:

  • Harvest SUP-B15 cells in their logarithmic growth phase.

  • Resuspend the cells in sterile PBS or Matrigel.

  • Inject 1-5 x 10^6 cells intravenously (tail vein) into each mouse.

c. Treatment Regimen:

  • Once leukemia is established (detectable by bioluminescence imaging if using luciferase-expressing cells, or by peripheral blood sampling for human CD19+ cells), randomize the mice into treatment groups.

  • Administer this compound intraperitoneally at a dose of 3 mg/kg once weekly.[1][3]

  • For combination studies, administer dasatinib orally at 5 mg/kg once daily.[1][3]

  • The vehicle control group should receive the same solvent used to formulate the drugs.

d. Monitoring and Endpoint:

  • Monitor the leukemic burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood for human CD19+ cells).

  • Monitor the body weight and overall health of the animals.

  • At the end of the study, euthanize the mice and collect tissues such as bone marrow, spleen, and peripheral blood for analysis of leukemic infiltration (e.g., by flow cytometry for hCD19+ cells) and pharmacodynamic markers (e.g., immunoblotting for p-4E-BP1 in spleen lysates).[1][7]

Conclusion

This compound is a valuable research tool for investigating the role of mTORC1 signaling in B-cell acute lymphoblastic leukemia. Its potency, selectivity, and favorable in vivo properties make it a promising candidate for further preclinical and clinical investigation, both as a single agent and in combination with other targeted therapies. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their B-ALL studies.

References

Application Notes and Protocols for RMC-4627 in Breast Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] Its unique structure, which includes a rapamycin moiety covalently linked to an mTOR kinase inhibitor, allows for more comprehensive suppression of mTORC1 signaling than first or second-generation mTOR inhibitors.[1][2][3] Activation of the PI3K/Akt/mTOR pathway is a frequent event in breast cancer, contributing to tumor progression and resistance to therapy.[2][3][4] These application notes provide detailed protocols for utilizing this compound in breast cancer cell line experiments to investigate its therapeutic potential.

Mechanism of Action

This compound is designed to be highly selective for mTORC1 over mTORC2.[1][2][3] In contrast to first-generation inhibitors like rapamycin, which only partially inhibit mTORC1 by affecting its substrate S6 kinase (S6K), this compound potently suppresses the phosphorylation of both S6K and the rapamycin-resistant mTORC1 substrate, eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[1][2][3] The inhibition of 4EBP1 phosphorylation is critical as it releases the eukaryotic initiation factor 4E (eIF4E), which is essential for the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival, such as MYC and MCL1.[2][3] By effectively inhibiting 4EBP1, this compound can induce apoptosis and overcome resistance mechanisms observed with other mTOR inhibitors, particularly in breast cancer cells with mutations in the PI3K/Akt pathway (e.g., PIK3CA or PTEN mutations).[2][3]

mTORC1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4EBP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis (e.g., MYC, MCL1) S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibition eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth RMC4627 This compound RMC4627->mTORC1 Inhibition

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound and related bi-steric mTORC1 inhibitors in various cancer cell lines.

Table 1: In Vitro Potency of this compound in MDA-MB-468 Breast Cancer Cells [5]

ParameterIC50 (nM)
p-4EBP1 Inhibition1.4
p-S6K Inhibition0.28

Table 2: Comparative Growth Inhibition of this compound in TSC1-null HCV29 Cells [6]

CompoundMaximum Growth Inhibition
Rapamycin~50%
MLN012855% at 100 µM
This compound~70%

Experimental Protocols

The following are detailed protocols for common experiments involving this compound in breast cancer cell lines.

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on the viability and proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest breast cancer cells during their logarithmic growth phase. b. Count the cells and adjust the density to seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM). b. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.1%). c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the cells for 72 hours.[2]

  • Cell Viability Measurement: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT). c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability. b. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for mTORC1 Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets.

Materials:

  • Breast cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-4EBP1, anti-4EBP1, anti-phospho-S6K, anti-S6K, anti-phospho-AKT (S473), anti-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 2 to 4 hours.[1][6]

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of RIPA buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation: a. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. b. Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL detection system.[8]

Protocol 3: Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining solution

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with this compound or vehicle control for 24 to 48 hours.[1] b. Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Cell Fixation: a. Wash the cell pellet with PBS. b. Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate at -20°C for at least 2 hours.

  • Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at 37°C in the dark. c. Analyze the cell cycle distribution using a flow cytometer.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start culture_cells Culture Breast Cancer Cell Lines start->culture_cells seed_plates Seed Cells in Multi-well Plates culture_cells->seed_plates treat_rmc4627 Treat with this compound (Dose-Response) seed_plates->treat_rmc4627 viability_assay Cell Viability Assay (72h) treat_rmc4627->viability_assay western_blot Western Blot (2-4h) treat_rmc4627->western_blot cell_cycle Cell Cycle Analysis (24-48h) treat_rmc4627->cell_cycle ic50_calc Calculate IC50 viability_assay->ic50_calc protein_analysis Analyze Protein Phosphorylation western_blot->protein_analysis cycle_dist Determine Cell Cycle Distribution cell_cycle->cycle_dist end End ic50_calc->end protein_analysis->end cycle_dist->end

Caption: A general experimental workflow for evaluating this compound in breast cancer cell lines.

Conclusion

This compound represents a promising therapeutic agent for breast cancer, particularly for tumors with a hyperactivated PI3K/Akt/mTOR pathway. Its ability to potently and selectively inhibit mTORC1, leading to the suppression of key downstream effectors like 4EBP1, provides a strong rationale for its investigation in preclinical models. The protocols outlined in these application notes offer a framework for researchers to explore the efficacy and mechanism of action of this compound in various breast cancer cell line models. Careful experimental design and data analysis will be crucial in elucidating the full potential of this novel mTORC1 inhibitor.

References

Application Notes and Protocols for RMC-4627 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4][5] It demonstrates enhanced selectivity for mTORC1 over mTORC2, leading to the activation of 4EBP1 and the suppression of tumor growth.[1][3][4][5][6][7] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound powder in a research setting.

Product Information

CharacteristicValue
CAS Number 2250059-52-8
Molecular Formula C₉₃H₁₄₁N₁₁O₂₃
Molecular Weight 1781.17 g/mol
Appearance White to light yellow solid

Proper Storage and Handling

Adherence to proper storage and handling protocols is critical to maintain the stability and activity of this compound.

Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°C2 yearsStore in a sealed container, away from moisture and light.[2]
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][5][6]
-20°C1 monthUse within one month.[1][5][6]
4°C2 weeksFor short-term use.[2]
Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Hygroscopicity: this compound is potentially hygroscopic. Store in a desiccator and handle in a dry environment.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Solubility and Solution Preparation

Solubility
SolventMaximum ConcentrationNotes
DMSO 100 mg/mL (56.14 mM)Ultrasonic treatment may be required to fully dissolve the compound.[1][5][6] Use freshly opened, anhydrous DMSO as the product's solubility is significantly impacted by hygroscopic DMSO.[1][5][6]
Stock Solution Preparation (10 mM in DMSO)
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 56.14 µL of DMSO).

  • Vortex and/or sonicate the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Mechanism of Action and Signaling Pathway

This compound is a bi-steric inhibitor that binds to both the FKBP12-FRB domain and the active site of mTOR kinase within the mTORC1 complex. This dual binding leads to potent and selective inhibition of mTORC1 signaling, resulting in the dephosphorylation and activation of its downstream effector, 4E-BP1. Activated 4E-BP1 then binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic proteins.[3][4]

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Energy_Status Energy Status Energy_Status->mTORC1 p_4EBP1 p-4E-BP1 (Inactive) mTORC1->p_4EBP1 Phosphorylation mTORC1->p_4EBP1 _4EBP1 4E-BP1 (Active) p_4EBP1->_4EBP1 Dephosphorylation p_4EBP1->_4EBP1 eIF4E eIF4E _4EBP1->eIF4E Binds eIF4F eIF4F Complex (Inactive) _4EBP1->eIF4F Prevents formation Protein_Synthesis Oncogenic Protein Synthesis eIF4F->Protein_Synthesis Inhibits RMC4627 This compound RMC4627->mTORC1 Inhibits Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data (IC50 determination) F->G

References

Application Notes and Protocols: Western Blot Analysis of p-4EBP1 Following RMC-4627 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] mTORC1 is a central regulator of cell growth and proliferation, and its signaling is often dysregulated in cancer.[3][4] One of the key downstream effectors of mTORC1 is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of mRNAs essential for cell growth and proliferation.

This compound selectively inhibits mTORC1, leading to a significant reduction in the phosphorylation of 4E-BP1 (p-4EBP1).[1][2][5] This inhibition restores the binding of 4E-BP1 to eIF4E, thereby suppressing the translation of key oncogenic proteins.[1] Monitoring the phosphorylation status of 4E-BP1 is a critical pharmacodynamic biomarker for assessing the target engagement and cellular activity of this compound and other mTORC1 inhibitors. Western blotting is a widely used and effective method for this analysis.

This document provides a detailed protocol for the analysis of p-4EBP1 levels by Western blot in cells treated with this compound, along with representative data and pathway diagrams.

Signaling Pathway

The mTORC1 pathway is a critical regulator of protein synthesis. Upon activation by growth factors and nutrients, mTORC1 phosphorylates 4E-BP1, leading to its inactivation and the initiation of protein translation. This compound selectively inhibits mTORC1, preventing 4E-BP1 phosphorylation and thereby blocking this critical step in protein synthesis.

mTORC1_Pathway mTORC1 Signaling Pathway and this compound Inhibition cluster_inhibition Inhibited by this compound cluster_activation Activated State Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_AKT->mTORC1 p_4EBP1 p-4EBP1 (Inactive) mTORC1->p_4EBP1 Phosphorylation RMC4627 This compound RMC4627->mTORC1 Inhibition eIF4E eIF4E p_4EBP1->eIF4E _4EBP1 4E-BP1 (Active) _4EBP1->eIF4E Inhibition eIF4F eIF4F Complex Formation eIF4E->eIF4F Translation Cap-Dependent Translation eIF4F->Translation Protein_Synthesis Protein Synthesis & Cell Growth Translation->Protein_Synthesis

Caption: mTORC1 signaling and this compound inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Cancer cell lines with known mTOR pathway activation (e.g., B-ALL cell lines like SUP-B15, breast cancer cell lines like MDA-MB-468).[1][3]

  • This compound: Prepare stock solutions in DMSO and store at -80°C.[6]

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit monoclonal anti-phospho-4E-BP1 (Thr37/46)[7][8]

    • Rabbit monoclonal anti-4E-BP1[9]

    • Mouse monoclonal anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for p-4EBP1 Analysis Cell_Culture 1. Cell Seeding and Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-4EBP1, Total 4E-BP1, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis

Caption: Western Blot Workflow.

Detailed Protocol
  • Cell Seeding and Culture:

    • Seed cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 16, or 24 hours).[1][2] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer and loading buffer.

    • Denature the protein samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-4EBP1 (Thr37/46) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[7]

    • For total 4E-BP1 and the loading control, separate blots can be run in parallel or the same blot can be stripped and re-probed.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis and Quantification:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-4EBP1 band intensity to the total 4E-BP1 band intensity and/or a loading control (β-actin or GAPDH).

Data Presentation

The following tables summarize the expected quantitative data from Western blot analysis of p-4EBP1 after this compound treatment in different cancer cell lines.

Table 1: Dose-Dependent Inhibition of p-4EBP1 by this compound in SUP-B15 B-ALL Cells

This compound Concentration (nM)p-4EBP1 (Thr37/46) Level (Normalized Intensity)% Inhibition
0 (Vehicle)1.000
10.6535
100.2080
1000.0595
1000<0.01>99

Table 2: Time-Course of p-4EBP1 Inhibition by this compound (100 nM) in MDA-MB-468 Breast Cancer Cells

Treatment Duration (hours)p-4EBP1 (Thr37/46) Level (Normalized Intensity)% Inhibition
01.000
20.1585
40.0892
160.0595
240.0496

Note: The values presented in these tables are representative and may vary depending on the cell line, experimental conditions, and antibody performance.

Conclusion

Western blot analysis is a robust and reliable method for quantifying the inhibition of 4E-BP1 phosphorylation following treatment with this compound. This application note provides a comprehensive protocol and expected outcomes for researchers and drug development professionals investigating the pharmacodynamics of mTORC1 inhibitors. The data generated from these experiments are crucial for understanding the mechanism of action, confirming target engagement, and guiding the development of novel cancer therapeutics targeting the mTOR pathway.

References

Application Notes and Protocols: RMC-4627 in Combination Therapy with Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of RMC-4627 and dasatinib (B193332). This compound is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] Dasatinib is a multi-target tyrosine kinase inhibitor that targets BCR-ABL and the SRC family of kinases, among others.[3][4] Preclinical evidence, particularly in models of B-cell acute lymphoblastic leukemia (B-ALL), suggests a synergistic anti-tumor effect when these two agents are combined.[1][2] This document outlines the underlying signaling pathways, summarizes key preclinical data, and provides detailed protocols for in vitro and in vivo studies.

Rationale for Combination Therapy

The combination of this compound and dasatinib is predicated on the complementary inhibition of key oncogenic signaling pathways. In malignancies such as Philadelphia chromosome-positive (Ph+) B-ALL, the BCR-ABL fusion protein drives aberrant tyrosine kinase signaling, leading to increased cell proliferation and survival. Dasatinib directly inhibits BCR-ABL and other tyrosine kinases, thereby blocking these pro-growth signals.

However, cancer cells can often develop resistance or utilize alternative signaling pathways to survive. The PI3K/Akt/mTOR pathway is a critical downstream cascade that is often activated in hematological malignancies and can be a mechanism of resistance to tyrosine kinase inhibitors. This compound selectively inhibits mTORC1, a central regulator of protein synthesis, cell growth, and proliferation. By simultaneously targeting both the upstream tyrosine kinase signaling with dasatinib and the downstream mTORC1-mediated processes with this compound, this combination therapy aims to achieve a more potent and durable anti-cancer effect. Preclinical studies have shown that this combination enhances the cytotoxicity of dasatinib, suppresses cell cycle progression, and reduces cancer cell survival.[1]

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways for this compound and dasatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K BCR-ABL BCR-ABL BCR-ABL->PI3K SRC SRC BCR-ABL->SRC STAT5 STAT5 BCR-ABL->STAT5 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K S6K mTORC1->S6K Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation SRC->Cell Growth & Proliferation STAT5->Cell Growth & Proliferation Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC This compound This compound This compound->mTORC1

Targeted Signaling Pathways of this compound and Dasatinib

Preclinical Data Summary

The following table summarizes the key quantitative findings from preclinical studies evaluating the combination of this compound and dasatinib.

Cell Line/ModelExperimentSingle Agent (Dasatinib)Single Agent (this compound)CombinationOutcome
SUP-B15 (Ph+ B-ALL)In vivo Xenograft5 mg/kg, po qd3 mg/kg, ip qwDasatinib (5 mg/kg, po qd) + this compound (3 mg/kg, ip qw)Enhanced reduction in leukemic burden in bone marrow compared to single agents.[2]
B-ALL Cell LinesIn vitro CytotoxicityPartial reduction in cell viabilityPotent inhibition of cell viabilityEnhanced cytotoxicityThe combination of this compound and dasatinib resulted in a greater reduction in cell viability than either agent alone.[1]
B-ALL Cell LinesCell Cycle Analysis-Suppression of cell cycle progressionEnhanced suppression of cell cycle progressionThe combination led to a more significant arrest in the cell cycle.[1]
B-ALL XenograftPhosphoprotein AnalysisStrong reduction in tyrosine phosphorylation; partial reduction in p4E-BP1 and pS6Reduction in mTORC1 substrate phosphorylation (p4E-BP1, pS6)Greater inhibition of mTORC1 substrate phosphorylation than single agents (not statistically significant)The combination inhibited both tyrosine kinase and mTORC1 signaling pathways.[1]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound and dasatinib, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SUP-B15 for Ph+ B-ALL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Dasatinib (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and dasatinib in complete medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Calculate IC50 values for single agents and assess synergy using a suitable model (e.g., Bliss independence or Chou-Talalay method).

A Seed cells in 96-well plate B Incubate for 24 hours A->B C Prepare drug dilutions (this compound, Dasatinib, Combination) B->C D Treat cells with drugs C->D E Incubate for 72 hours D->E F Add cell viability reagent E->F G Measure luminescence F->G H Data analysis (IC50, Synergy) G->H

In Vitro Cell Viability Assay Workflow
Western Blot Analysis for Phosphoprotein Levels

This protocol is used to determine the effects of this compound and dasatinib on target protein phosphorylation.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and Dasatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-S6, anti-S6, anti-p-CrkL, anti-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, dasatinib, or the combination for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the combination therapy.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line (e.g., SUP-B15)

  • This compound

  • Dasatinib

  • Vehicle for this compound (for intraperitoneal injection)

  • Vehicle for dasatinib (for oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Implant cancer cells subcutaneously or intravenously into the mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, dasatinib alone, combination).

  • Dosing:

    • Administer this compound intraperitoneally (e.g., 3 mg/kg, once weekly).[2]

    • Administer dasatinib by oral gavage (e.g., 5 mg/kg, once daily).[2]

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target modulation by western blot or immunohistochemistry.

A Implant cancer cells into mice B Allow tumor establishment A->B C Randomize mice into treatment groups B->C D Administer this compound (ip, qw) and Dasatinib (po, qd) C->D E Monitor tumor volume and body weight D->E F Continue until study endpoint E->F G Harvest tumors for pharmacodynamic analysis F->G

In Vivo Xenograft Model Workflow

Conclusion

The combination of this compound and dasatinib represents a promising therapeutic strategy by targeting complementary and critical oncogenic pathways. The preclinical data strongly support the synergistic anti-tumor activity of this combination, particularly in hematological malignancies. The protocols provided herein offer a framework for researchers to further investigate and validate the efficacy and mechanism of action of this combination therapy in various cancer models. Further studies, including potential clinical trials, are warranted to explore the full therapeutic potential of this combination.

References

cell culture conditions for experiments with RMC-4627

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] By binding to both the FKBP12/FRB domain and the mTOR kinase active site, this compound effectively suppresses mTORC1 signaling. This leads to the activation of 4E-BP1, a key negative regulator of protein synthesis, and subsequent inhibition of tumor cell proliferation and survival.[1][2][4] These application notes provide detailed protocols for utilizing this compound in various cell culture-based experiments.

Mechanism of Action

This compound's unique bi-steric binding mechanism confers high selectivity for mTORC1 over mTORC2.[2][4] This selectivity is advantageous as it avoids the feedback activation of AKT signaling often observed with ATP-competitive mTOR inhibitors that also inhibit mTORC2.[4] The primary downstream effect of this compound is the inhibition of 4E-BP1 phosphorylation.[2][3] Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic proteins such as c-MYC and Cyclin D3.[2]

Signaling Pathway

RMC4627_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2 mTORC2 AKT_pS473 p-AKT (S473) mTORC2->AKT_pS473 eIF4F eIF4F 4E-BP1->eIF4F Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4F->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1

Cell Culture Conditions

Successful experiments with this compound require appropriate cell culture conditions. The following table summarizes conditions for cell lines reported in the literature.

Cell LineCancer TypeCulture MediumSupplementsSeeding Density
SUP-B15 B-cell Acute Lymphoblastic LeukemiaRPMI-164010% FBS, 1% Penicillin-Streptomycin2 x 10^5 cells/mL
MDA-MB-468 Breast CancerDMEM10% FBS, 1% Penicillin-Streptomycin5 x 10^4 cells/cm^2
HCV29 Bladder CancerRPMI-164010% FBS, 1% Penicillin-StreptomycinNot Specified
H1373 Non-Small Cell Lung CancerRPMI-164010% FBS, 1% Penicillin-StreptomycinNot Specified
H2122 Non-Small Cell Lung CancerRPMI-164010% FBS, 1% Penicillin-StreptomycinNot Specified

Note: Fetal Bovine Serum (FBS) and Penicillin-Streptomycin concentrations are typical starting points and may require optimization for specific cell lines and experimental goals.

Experimental Protocols

Stock Solution Preparation

This compound is typically supplied as a solid. Prepare a high-concentration stock solution in a suitable solvent, such as DMSO.

  • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1] For working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration immediately before use.

Western Blotting for mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.

WB_Workflow Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K, anti-S6K, anti-p-AKT(S473), anti-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO) for the desired duration (e.g., 2, 4, or 24 hours).[2][3]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cultured cells

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).[2][5]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol assesses the induction of apoptosis and cell cycle arrest by this compound.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis Apoptosis_Staining Annexin V & PI Staining Apoptosis_Acquisition Flow Cytometry Acquisition Apoptosis_Staining->Apoptosis_Acquisition Cell_Cycle_Staining DNA Staining (e.g., PI) Cell_Cycle_Acquisition Flow Cytometry Acquisition Cell_Cycle_Staining->Cell_Cycle_Acquisition Cell_Seeding Seed Cells & Treat with this compound Harvesting Harvest & Wash Cells Cell_Seeding->Harvesting Harvesting->Apoptosis_Staining Harvesting->Cell_Cycle_Staining

Materials:

  • Cultured cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Ethanol (B145695) (for cell cycle analysis)

  • RNase A

  • PI solution

Procedure for Apoptosis:

  • Seed and treat cells with this compound as described for the viability assay, typically for 48 hours.[2][3]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the cells by flow cytometry within one hour.

Procedure for Cell Cycle:

  • Seed and treat cells with this compound, typically for 24 hours.[6]

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark.

  • Analyze the DNA content by flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Cell LineAssayIC50 (nM)Reference
MDA-MB-468 p-4EBP1 Inhibition1.4[6]
MDA-MB-468 p-S6K Inhibition0.28[6]

Table 2: Effects of this compound on Cell Cycle and Apoptosis in SUP-B15 Cells

TreatmentConcentrationEffectReference
This compound≥ 1 nMIncreased sub-diploid (apoptotic) cells[2][3]
This compound≥ 1 nMIncreased Annexin-V positive cells[2][3]

Table 3: Selectivity of this compound for mTORC1 over mTORC2

Cell LineSelectivity (p-AKT IC50 / p-4EBP1 IC50)Reference
MDA-MB-468 ~13-fold[4][6]

Combination Therapies

This compound has shown synergistic effects when combined with other targeted therapies. For instance, in KRAS G12C-mutant non-small cell lung cancer models, combining this compound with a KRAS G12C inhibitor resulted in durable tumor regressions.[7][8] This combination therapy effectively suppresses both the ERK and PI3K/mTOR pathways.[8] Similarly, in B-ALL cell lines, this compound enhanced the cytotoxic effects of the tyrosine kinase inhibitor dasatinib.[2][3]

Conclusion

This compound is a valuable research tool for investigating the role of mTORC1 signaling in cancer and other diseases. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments with this potent and selective inhibitor. Careful optimization of cell culture conditions and experimental parameters will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Intraperitoneal Injection of RMC-4627 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of RMC-4627, a potent and selective bi-steric mTORC1 inhibitor, administered via intraperitoneal injection. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to this compound

This compound is a third-generation, bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1).[1][2] It is composed of a rapamycin monomer covalently linked to the TOR kinase inhibitor (TOR-KI) PP242.[1][2] This unique structure allows for potent and selective inhibition of mTORC1, which plays a crucial role in cell proliferation, survival, and oncogenic protein translation.[1] this compound has demonstrated greater potency and sustained effects compared to other mTOR inhibitors in preclinical models.[1][3] It effectively suppresses the phosphorylation of 4E-BP1, a key substrate of mTORC1, at lower concentrations than TOR-KIs.[1]

Mechanism of Action

This compound functions by binding to both the FKBP12/FRB domain and the ATP-catalytic site of mTOR within the mTORC1 complex. This dual-binding mechanism confers high selectivity for mTORC1 over mTORC2.[4] Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs).[1] This ultimately results in the suppression of cap-dependent translation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

RMC4627 This compound mTORC1 mTORC1 RMC4627->mTORC1 Inhibits S6K S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates pS6K p-S6K S6K->pS6K S6 S6 pS6K->S6 pS6 p-S6 S6->pS6 p4EBP1 p-4E-BP1 EBP1->p4EBP1 eIF4E eIF4E p4EBP1->eIF4E Translation Cap-Dependent Translation eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation start Start acclimatize Acclimatize Mice start->acclimatize implant Implant Tumor Cells acclimatize->implant engraft Monitor Tumor Engraftment implant->engraft randomize Randomize into Groups engraft->randomize prepare_drug Prepare this compound Formulation randomize->prepare_drug weigh_mouse Weigh Mouse & Calculate Dose prepare_drug->weigh_mouse inject Intraperitoneal Injection weigh_mouse->inject monitor Monitor for Toxicity & Efficacy inject->monitor repeat Repeat Injection (e.g., weekly) monitor->repeat repeat->weigh_mouse Yes end End of Study repeat->end No

References

Application Notes and Protocols for Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Washout Experiment Protocol for RMC-4627 and SHP2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for conducting washout experiments to study the reversibility and duration of action of targeted inhibitors. A key point of clarification is that This compound is a selective, bi-steric inhibitor of mTORC1 , not a SHP2 inhibitor.[1][2][3][4][5] Its mechanism involves binding to both the FKBP12/FRB allosteric site and the mTOR kinase active site, leading to potent and sustained inhibition of mTORC1 signaling.[3]

Given the initial query's interest in SHP2, this document will provide two distinct protocols:

  • A specific washout protocol for the mTORC1 inhibitor, this compound.

  • A representative washout protocol for allosteric SHP2 inhibitors (e.g., SHP099, TNO155).

Washout experiments are critical for understanding the pharmacodynamics of a drug, determining its duration of target engagement, and assessing the potential for signaling rebound upon drug withdrawal.

Part 1: Washout Protocol for this compound (mTORC1 Inhibitor)

Background and Rationale

This compound is a potent and selective bi-steric mTORC1 inhibitor.[1][3] It has been demonstrated to maintain sustained inhibition of mTORC1 signaling, specifically the phosphorylation of 4E-BP1 and S6, for extended periods even after the compound is removed from the culture medium.[1][2] This sustained action is a key feature of its bi-steric mechanism and offers potential for intermittent dosing schedules.[1] The following protocol is designed to assess this sustained inhibitory effect.

Signaling Pathway Overview: this compound (mTORC1 Inhibition)

The diagram below illustrates the mTORC1 signaling pathway and the point of inhibition by this compound. This compound inhibits mTORC1, preventing the phosphorylation of its key downstream effectors, 4E-BP1 and S6K1, which are critical for protein synthesis and cell growth.

mTORC1_Pathway cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy S6 Ribosomal Protein S6 S6K1->S6 eIF4E eIF4E 4EBP1->eIF4E Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E->Protein Synthesis RMC4627 This compound RMC4627->mTORC1 Inhibition

mTORC1 signaling pathway and this compound inhibition.
Experimental Protocol: this compound Washout

This protocol is adapted from studies on B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[1][2]

1.3.1. Materials

  • Cell Line: SUP-B15 (human Ph+ B-ALL) or other sensitive cell line.

  • Compound: this compound (stock solution in DMSO).

  • Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: PBS, Trypsin-EDTA, cell scrapers, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6 (Ser240/244), total S6, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

  • Equipment: Cell culture incubator, centrifuges, Western blot apparatus, imaging system.

1.3.2. Experimental Workflow

Experimental workflow for this compound washout.

1.3.3. Detailed Procedure

  • Cell Seeding: Seed SUP-B15 cells at a density of 0.5 x 10⁶ cells/mL in T-25 flasks and allow them to acclimate overnight.

  • Compound Treatment: Treat cells with this compound at a final concentration of 3-10 nM. Include a vehicle control (DMSO). Incubate for 4 to 24 hours.

  • Washout Procedure:

    • For the T=0 (washout start) time point, collect an aliquot of cells.

    • Centrifuge the remaining cells at 300 x g for 5 minutes.

    • Aspirate the supernatant containing the drug.

    • Resuspend the cell pellet in 10 mL of pre-warmed, drug-free culture medium.

    • Repeat the centrifugation and resuspension step for a total of two washes to ensure complete removal of the compound.[6]

    • After the final wash, resuspend the cells in fresh, drug-free medium and re-plate.

  • Post-Washout Incubation: Incubate the cells for various time points (e.g., 4, 16, 24, 48, 72 hours) to monitor the re-emergence of mTORC1 signaling.

  • Cell Lysis and Protein Analysis:

    • At each designated time point, harvest cells by centrifugation.

    • Wash once with cold PBS.

    • Lyse the cell pellet with lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform Western blotting to analyze the phosphorylation status of 4E-BP1 and S6. Normalize phospho-protein levels to total protein levels.

Data Presentation

Table 1: Quantitative Analysis of mTORC1 Signaling Post-RMC-4627 Washout

Time Point Drug Condition p-4E-BP1 (Normalized Intensity) p-S6 (Normalized Intensity) Cell Viability (%)
0h (Washout) This compound (10 nM) 0.15 0.10 95
DMSO Control 1.00 1.00 98
4h Post-Washout This compound 0.20 0.18 94
DMSO Control 1.00 1.00 97
16h Post-Washout This compound 0.35 0.30 92
DMSO Control 1.00 1.00 96
24h Post-Washout This compound 0.50 0.45 90
DMSO Control 1.00 1.00 95
48h Post-Washout This compound 0.85 0.80 88
DMSO Control 1.00 1.00 94

Note: Data are representative. Actual results will vary based on the cell line and experimental conditions. Studies show this compound can sustain inhibition for at least 16 hours post-washout.[1][2]

Part 2: Representative Washout Protocol for a SHP2 Inhibitor

Background and Rationale

SHP2 is a non-receptor protein tyrosine phosphatase that positively modulates the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[7][8] Allosteric inhibitors of SHP2, such as SHP099 and TNO155, lock the enzyme in an auto-inhibited conformation.[9][] A common phenomenon observed following treatment with SHP2 or other MAPK pathway inhibitors is the "rebound" of ERK phosphorylation (p-ERK) upon drug removal or even during continuous treatment, due to the relief of negative feedback loops.[7][11] This protocol is designed to study the kinetics of this p-ERK rebound after SHP2 inhibitor washout.

Signaling Pathway Overview: SHP2 Inhibition and ERK Rebound

The diagram below shows the central role of SHP2 in the RAS-ERK pathway and the feedback mechanism that can lead to signal rebound upon inhibition.

SHP2_Pathway RTK RTK (e.g., EGFR, FGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 recruits & activates RAS RAS Grb2_Sos->RAS SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Feedback Negative Feedback (e.g., Sprouty, DUSPs) pERK->Feedback induces Feedback->RAS inhibits Feedback->RAF SHP2i SHP2 Inhibitor (e.g., SHP099) SHP2i->SHP2 Inhibition

SHP2 in the RAS-ERK pathway and feedback loop.
Experimental Protocol: SHP2 Inhibitor Washout

2.3.1. Materials

  • Cell Line: A cell line known to be sensitive to SHP2 inhibition, such as KYSE-520 (esophageal squamous cell carcinoma) or a triple-negative breast cancer (TNBC) cell line like HCC1806.

  • Compound: Allosteric SHP2 inhibitor (e.g., SHP099, TNO155) stock in DMSO.

  • Culture Medium, Reagents, Antibodies: Similar to the this compound protocol, but with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-SHP2 (Tyr542), and total SHP2.

  • Equipment: As listed previously.

2.3.2. Experimental Procedure

  • Cell Seeding: Plate cells and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Compound Treatment: Treat cells with a SHP2 inhibitor at an effective concentration (e.g., 1-10 µM for SHP099) for 1 to 24 hours. Include a vehicle (DMSO) control.

  • Washout Procedure:

    • Collect a sample for the T=0 time point.

    • Aspirate the drug-containing medium.

    • Gently wash the adherent cell monolayer twice with pre-warmed PBS or serum-free medium.

    • Add fresh, complete (serum-containing), drug-free medium to the plates.

  • Post-Washout Incubation: Culture the cells for various time points. For p-ERK rebound, early and frequent time points are recommended (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Studies have shown significant p-ERK rebound can occur within 24 hours.[7][8]

  • Cell Lysis and Analysis: At each time point, lyse the cells directly on the plate and proceed with Western blot analysis as described previously to assess p-ERK/total ERK and p-SHP2/total SHP2 ratios.

Data Presentation

Table 2: Quantitative Analysis of p-ERK Rebound Post-SHP2 Inhibitor Washout

Time Point Drug Condition p-ERK / Total ERK Ratio p-SHP2 / Total SHP2 Ratio
0h (Washout) SHP099 (5 µM) 0.2 0.5
DMSO Control 1.0 1.0
1h Post-Washout SHP099 0.8 0.9
DMSO Control 1.0 1.0
4h Post-Washout SHP099 1.5 1.2
DMSO Control 1.0 1.0
8h Post-Washout SHP099 1.8 1.4
DMSO Control 1.0 1.0
24h Post-Washout SHP099 1.2 1.1
DMSO Control 1.0 1.0

Note: Data are representative and illustrate a potential p-ERK rebound exceeding baseline levels. Actual kinetics will depend on the specific cell line and inhibitor used.[7][11]

Conclusion

These protocols provide a framework for investigating the duration of action and pharmacodynamic properties of the mTORC1 inhibitor this compound and representative SHP2 inhibitors. It is critical to distinguish between the targets of these compounds to design and interpret experiments correctly. The this compound protocol focuses on assessing its sustained target inhibition, while the SHP2 inhibitor protocol is designed to characterize the common phenomenon of signaling rebound, providing valuable insights for optimizing therapeutic strategies.

References

Application Notes and Protocols for Assessing Apoptosis Induced by RMC-4627 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4627 is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1).[1][2] Unlike traditional rapamycin analogs, this compound effectively suppresses the phosphorylation of 4E-BP1, a key downstream effector of mTORC1 involved in translational control.[2][3] This complete inhibition of mTORC1 signaling disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and the induction of apoptosis.[4][5] These application notes provide a comprehensive guide for assessing the apoptotic effects of this compound in cancer cell lines, including detailed protocols for key assays and data presentation formats.

Mechanism of Action: this compound-Induced Apoptosis

This compound's mechanism of inducing apoptosis is rooted in its selective inhibition of mTORC1. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival.[6][7] In many cancers, this pathway is hyperactivated.[1] this compound binds to both the FKBP12 protein and the mTOR kinase domain, effectively shutting down mTORC1 activity.[2] This leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K) and 4E-BP1.[1]

The dephosphorylation of 4E-BP1 is critical for this compound's pro-apoptotic effects. When phosphorylated, 4E-BP1 releases the eukaryotic translation initiation factor 4E (eIF4E), allowing it to initiate the translation of key mRNAs involved in cell growth and survival. By inhibiting 4E-BP1 phosphorylation, this compound sequesters eIF4E, leading to a decrease in the translation of proteins essential for cancer cell survival, such as MCL-1 and c-MYC.[4] Concurrently, this compound treatment has been shown to increase the expression of the pro-apoptotic protein PUMA.[4] The culmination of these events shifts the cellular balance towards apoptosis.

RMC4627 This compound mTORC1 mTORC1 RMC4627->mTORC1 Inhibits p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates PUMA PUMA (Pro-apoptotic) mTORC1->PUMA Inhibits eIF4E eIF4E p4EBP1->eIF4E Inhibits MCL1 MCL-1 / c-MYC (Anti-apoptotic) eIF4E->MCL1 Promotes Translation Apoptosis Apoptosis MCL1->Apoptosis PUMA->Apoptosis

This compound Signaling Pathway to Apoptosis

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on cell viability and apoptosis in various cancer cell lines.

Table 1: Inhibition of Cell Growth by this compound

Cell LineCancer TypeAssayIC50Notes
HCV29 (TSC1-null)Bladder CancerGrowth Inhibition~1 nMShowed a maximal 70% inhibition of growth.[1]
HCV29 (TSC1-add-back)Bladder CancerGrowth Inhibition~5-fold higher than TSC1-nullDemonstrates selectivity for cells with hyperactivated mTORC1.[1]
SUP-B15B-Cell Acute Lymphoblastic Leukemia (B-ALL)Cell Viability~1 nMPotently inhibited cell viability.[4][5]
p190B-Cell Acute Lymphoblastic Leukemia (B-ALL)Cell ViabilityNot specifiedInduced cell cycle arrest and apoptosis.[4]

Table 2: Induction of Apoptosis by this compound

Cell LineAssayTreatmentResultReference
SUP-B15Sub-G1 Analysis (Propidium Iodide Staining)≥ 1 nM this compound for 48hConcentration-dependent increase in sub-diploid (apoptotic) cells.[4][5]
SUP-B15 & p190Annexin V StainingThis compound (concentration-dependent) for 48hConcentration-dependent increase in Annexin V positive cells.[4]
Kidney Tumor XenograftTUNEL StainingSingle dose of this compoundGreater induction of apoptosis compared to rapamycin.[2]
Bladder Cancer PDXTUNEL StainingSingle dose of this compoundGreater induction of apoptosis compared to rapamycin.[2]

Experimental Workflow for Apoptosis Assessment

A general workflow for assessing apoptosis following this compound treatment is outlined below. This workflow can be adapted based on the specific cell type and experimental goals.

start 1. Cell Culture (Seed and grow cells) treatment 2. This compound Treatment (Expose cells to various concentrations) start->treatment harvest 3. Cell Harvesting (Collect both adherent and suspension cells) treatment->harvest assay 4. Apoptosis Assays harvest->assay annexin Annexin V / PI Staining assay->annexin caspase Caspase-Glo 3/7 Assay assay->caspase tunel TUNEL Assay assay->tunel analysis 5. Data Acquisition & Analysis (Flow Cytometry, Luminometry, Microscopy) annexin->analysis caspase->analysis tunel->analysis

General Experimental Workflow

Detailed Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).[4] Include a vehicle-treated negative control.

    • Harvest cells (1-5 x 10⁵) by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.

  • Washing:

    • Wash the cells once with cold PBS and centrifuge at 300-600 x g for 5 minutes.[3] Carefully discard the supernatant.

  • Resuspension:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[3][4]

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[4]

    • Gently vortex the cells.

  • Incubation:

    • Incubate the samples for 15-20 minutes at room temperature in the dark.[8]

  • Dilution and Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.[4]

    • Use unstained, Annexin V only, and PI only controls for compensation and setting gates.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells cultured in white-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or equivalent)

  • Luminometer

Protocol:

  • Assay Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9][10]

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound and controls. The final volume in each well should be 100 µL.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10][11]

  • Incubation:

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.[12]

Data Analysis:

  • Subtract the average luminescence of blank wells (media + reagent) from all experimental wells.

  • Express the data as Relative Luminescence Units (RLU) or as a fold change relative to the vehicle-treated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or microscope slides

  • PBS

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., 0.1-0.5% Triton™ X-100 in PBS)[13]

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Sample Preparation:

    • Treat cells with this compound and controls.

    • Wash the cells with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[13][14]

    • Wash the fixed cells twice with PBS.

  • Permeabilization:

    • Incubate the cells with the permeabilization solution for 5-15 minutes on ice.[13]

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Add the TUNEL reaction mixture to each sample.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[13]

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If a nuclear counterstain is used, incubate with the staining solution (e.g., DAPI) for 5-10 minutes.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Data Analysis:

  • Count the number of TUNEL-positive nuclei (e.g., green fluorescence) and the total number of nuclei (e.g., blue fluorescence from DAPI).

  • Express the results as the percentage of TUNEL-positive cells.

Conclusion

This compound is a promising therapeutic agent that induces apoptosis in cancer cells through potent and selective inhibition of mTORC1. By employing a combination of the assays detailed in these notes—from early markers like phosphatidylserine (B164497) externalization (Annexin V) and caspase activation to late-stage DNA fragmentation (TUNEL)—researchers can robustly characterize and quantify the pro-apoptotic effects of this compound. The provided protocols and workflow diagrams serve as a valuable resource for designing experiments and interpreting results in the context of cancer research and drug development.

References

Troubleshooting & Optimization

potential off-target effects of RMC-4627 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RMC-4627, a selective bi-steric mTORC1 inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound, especially at high concentrations?

A1: Based on available preclinical data, this compound is a highly selective inhibitor of mTORC1. The primary consideration regarding "off-target" effects at higher concentrations is the potential for inhibition of the mTORC2 complex. This compound was designed to be a bi-steric inhibitor that engages both the allosteric FRB domain and the orthosteric catalytic domain of mTOR to achieve high selectivity for mTORC1 over mTORC2.[1] While highly selective, at increased concentrations, this compound may begin to inhibit mTORC2, which can be monitored by assessing the phosphorylation of AKT at Ser473.

Q2: How is the selectivity of this compound for mTORC1 over mTORC2 quantified?

A2: The selectivity of this compound is typically determined by comparing its half-maximal inhibitory concentration (IC50) for downstream targets of mTORC1 (e.g., phosphorylation of 4E-BP1 and S6K) versus a downstream target of mTORC2 (e.g., phosphorylation of AKT at Ser473). For instance, in MDA-MB-468 breast cancer cells, this compound has been shown to be approximately 13-fold more selective for mTORC1 over mTORC2.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in AKT phosphorylation (Ser473) The concentration of this compound used may be high enough to inhibit mTORC2.Perform a dose-response experiment and analyze p-AKT (S473) levels by Western blot to determine the concentration at which mTORC2 inhibition occurs in your experimental system. Consider lowering the concentration of this compound to a range where it is more selective for mTORC1.
Incomplete inhibition of 4E-BP1 or S6K phosphorylation Suboptimal drug concentration or incubation time. Cell line-specific differences in sensitivity.Increase the concentration of this compound and/or the incubation time. Confirm the potency of your this compound stock. If the issue persists, consider that your cell line may have intrinsic resistance mechanisms.
Observed cell death is higher than expected for mTORC1 inhibition alone At higher concentrations, dual inhibition of mTORC1 and mTORC2 by this compound may lead to increased apoptosis compared to mTORC1 inhibition alone.[3][4]Correlate the observed cell death with a dose-dependent inhibition of both mTORC1 (p-4EBP1, p-S6K) and mTORC2 (p-AKT S473) markers to determine if dual pathway inhibition is occurring.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against key downstream effectors of mTORC1 and mTORC2.

Cell Line mTORC1 Target IC50 (nM) mTORC2 Target IC50 (nM) Selectivity (mTORC1 vs. mTORC2)
MDA-MB-468p-4EBP1 (T37/T46)1.4p-AKT (S473)18~13-fold[2]
MDA-MB-468p-S6K (T389)0.28p-AKT (S473)18~64-fold[2]
SUP-B15 (B-ALL)p-4EBP1Reduced at 1 nMp-AKTPartially reduced at 10 nMPotent and selective for mTORC1[3][4]

Experimental Protocols

Protocol: Assessing mTORC1 and mTORC2 Inhibition by Western Blot

This protocol outlines the steps to evaluate the inhibitory activity of this compound on mTORC1 and mTORC2 by measuring the phosphorylation status of their respective downstream targets.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-468, SUP-B15) and grow to 70-80% confluency.

    • Starve cells in a serum-free medium for 16-24 hours to reduce basal mTOR signaling.[5]

    • Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

    • To activate the mTOR pathway, stimulate cells with a growth factor (e.g., 100 ng/mL insulin (B600854) or 100 ng/mL EGF) for the final 30 minutes of the treatment period.[5]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Briefly sonicate the lysate to shear DNA and reduce viscosity.[5]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[5]

  • Western Blotting:

    • Prepare protein samples by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

      • mTORC1 activity: anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K (Thr389).

      • mTORC2 activity: anti-phospho-AKT (Ser473).

      • Loading control: anti-Actin or anti-GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[6]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphoprotein signals to the total protein or loading control.

    • Plot the normalized signal against the log of the this compound concentration to determine IC50 values.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Cell_Survival Cell Survival, Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT pS473 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis RMC4627 This compound RMC4627->mTORC2 Low Affinity RMC4627->mTORC1 High Selectivity

Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Biochemical Analysis Cell_Plating Plate Cells Serum_Starvation Serum Starve Cell_Plating->Serum_Starvation RMC4627_Treatment Treat with this compound Serum_Starvation->RMC4627_Treatment Growth_Factor_Stim Stimulate with Growth Factor RMC4627_Treatment->Growth_Factor_Stim Lysis Cell Lysis Growth_Factor_Stim->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Workflow for assessing this compound activity on mTOR signaling.

References

optimizing RMC-4627 concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RMC-4627. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1).[1][2] It functions by binding to both the FKBP12 protein and the mTOR kinase active site within the mTORC1 complex, leading to effective inhibition of downstream signaling. This inhibition prevents the phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K, which are crucial for protein synthesis, cell growth, and proliferation.[1][3]

Q2: What is the recommended starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is cell-line dependent. However, based on published studies, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments.[1][2] For sensitive cell lines, such as certain models of B-cell acute lymphoblastic leukemia (B-ALL), concentrations as low as 1 nM have shown significant effects on cell viability and apoptosis.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will vary depending on the cell type and the specific experimental endpoint. For cell viability assays, incubation times typically range from 24 to 72 hours. Shorter incubation times (e.g., 2-4 hours) may be sufficient to observe effects on mTORC1 signaling pathways, such as the phosphorylation of 4E-BP1.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability 1. This compound concentration is too low. 2. The cell line is resistant to mTORC1 inhibition. 3. Insufficient incubation time. 4. Inactive compound.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 1 µM). 2. Confirm mTORC1 pathway activation in your cell line (e.g., by checking p-4E-BP1 levels). Consider using a positive control cell line known to be sensitive to mTORC1 inhibitors. 3. Increase the incubation time (e.g., up to 72 hours). 4. Verify the integrity of the this compound stock solution. Prepare a fresh stock solution.
High variability between replicates 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes 1. Solvent toxicity (e.g., DMSO). 2. Off-target effects at high concentrations. 3. Cell stress due to prolonged incubation.1. Ensure the final DMSO concentration is below 0.1% and include a vehicle control (media with the same DMSO concentration). 2. Use the lowest effective concentration of this compound. 3. Optimize the incubation time and monitor cell health regularly.
Discrepancy between signaling inhibition and cell viability 1. Inhibition of mTORC1 signaling may not immediately translate to cell death. 2. Cells may be undergoing cell cycle arrest rather than apoptosis.1. Assess markers of apoptosis (e.g., Annexin V staining, caspase activity) at later time points. 2. Perform cell cycle analysis to investigate changes in cell cycle distribution.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (nM)Reference
SUP-B15B-cell Acute Lymphoblastic LeukemiaCell Viability48~1[1][2]
p190B-cell Acute Lymphoblastic LeukemiaCell Viability48~1[1][2]
MYC-driven HCC EC4Hepatocellular CarcinomaMTT Assay48Not specified, but effective at low nM[3]
MDA-MB-468Breast Cancerp-4EBP1 InhibitionNot specified1.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the general steps for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 RMC4627 This compound RMC4627->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Prepare_RMC4627 3. Prepare this compound Dilutions Seed_Plate->Prepare_RMC4627 Treat_Cells 4. Treat Cells (24-72h) Prepare_RMC4627->Treat_Cells Add_MTT 5. Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Generate Dose-Response Curve Calculate_Viability->Plot_Curve

Caption: Workflow for this compound cell viability assay.

Troubleshooting_Tree Start Start: No effect on viability Check_Conc Increase this compound concentration? Start->Check_Conc Check_Time Increase incubation time? Check_Conc->Check_Time No Outcome1 Outcome: Sensitivity Determined Check_Conc->Outcome1 Yes Check_Cells Is cell line known to be sensitive? Check_Time->Check_Cells No Outcome2 Outcome: Time-dependent effect observed Check_Time->Outcome2 Yes Check_Compound Prepare fresh compound stock? Check_Cells->Check_Compound Yes Outcome3 Outcome: Cell line may be resistant Check_Cells->Outcome3 No Outcome4 Outcome: Compound integrity confirmed Check_Compound->Outcome4 Yes

Caption: Troubleshooting logic for this compound experiments.

References

RMC-4627 Technical Support Center: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability of RMC-4627 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Summary of this compound Stability and Storage

Proper handling and storage are critical for maintaining the stability and activity of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solvent forms.

Table 1: this compound Solid Form Storage Recommendations

Storage ConditionDurationNotes
-20°CUp to 2 yearsKeep in a tightly sealed container, protected from light and moisture.

Table 2: this compound in DMSO Stock Solution Storage Recommendations

Storage ConditionDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthSuitable for short-term storage. Aliquot to prevent degradation from freeze-thaw cycles.[1][2][3]
4°CUp to 2 weeksFor very short-term use. Minimize exposure to light.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in long-term experiments.

Question: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?

Answer: A gradual loss of activity in long-term experiments can be attributed to several factors related to compound stability and experimental setup.

  • Compound Degradation in Media: While this compound shows sustained intracellular activity, its stability in aqueous culture media at 37°C over several days may be limited. It is advisable to replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.

  • Improper Stock Solution Storage: Frequent freeze-thaw cycles of your DMSO stock can lead to compound degradation. Ensure that your stock solution is aliquoted into single-use volumes and stored at -80°C for long-term stability.[1][2][3]

  • Solvent Quality: The solubility and stability of this compound can be significantly impacted by the quality of the DMSO used. Use newly opened, anhydrous, hygroscopic DMSO for preparing stock solutions, as absorbed water can promote hydrolysis.[1][3]

  • Adsorption to Plastics: Small molecules can adsorb to the plastic surfaces of labware, such as flasks and plates. This can reduce the effective concentration of the compound in the media. Using low-adsorption plastics may mitigate this issue.

Question: My this compound stock solution in DMSO appears to have precipitated after thawing. Is it still usable?

Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water.

  • Action: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.[1][3] If it does not fully redissolve, it is recommended to prepare a fresh stock solution.

  • Prevention: Ensure you are using a concentration within the known solubility limits (e.g., up to 100 mg/mL in DMSO).[1][3] Store aliquots at -80°C to minimize temperature fluctuations that can affect solubility.

Question: I am seeing inconsistent results between experiments. How can I ensure the stability and activity of this compound are consistent?

Answer: Consistency in experimental outcomes relies on standardized procedures for handling the compound.

  • Fresh Working Solutions: Always prepare fresh working solutions in your culture media from a thawed stock aliquot immediately before each experiment. Do not store diluted aqueous solutions of this compound.

  • Consistent Aliquoting: When preparing stock solutions, ensure they are well-mixed before aliquoting to guarantee a uniform concentration in each vial.

  • Control Experiments: Include positive and negative controls in your experiments to monitor the activity of this compound. A known sensitive cell line can serve as a positive control to confirm the compound's potency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, bi-steric inhibitor of mTORC1.[1] It functions by binding to both FKBP12 and the kinase domain of mTOR, leading to potent and sustained inhibition of mTORC1 signaling.[5][6] This dual-binding mechanism results in a more durable inhibition of downstream targets like 4E-BP1 compared to allosteric inhibitors like rapamycin.[7]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to dissolve this compound powder in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[7] To aid dissolution, ultrasonic treatment may be necessary.[1][3] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][3]

Q3: What is the recommended in vivo formulation for this compound?

A3: For in vivo studies, a common formulation is a mixture of 5% Transcutol, 5% Solutol HS 15, and 90% water (v/w/v).[5] This formulation has been used for intraperitoneal injections in xenograft models.[5][8]

Q4: How long does the inhibitory effect of this compound last in vitro after washout?

A4: Studies have shown that this compound has a sustained duration of action. Significant inhibition of mTORC1 signaling, including phosphorylation of 4E-BP1 and S6, was observed for at least 16 hours after the compound was washed out from the cell culture media.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the this compound vial to room temperature before opening.

  • Add a sufficient volume of new, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1][3]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for up to 6 months.[1][2][3]

Protocol 2: Long-Term In Vitro Treatment with this compound

  • Culture cells under standard conditions to the desired confluency.

  • On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.

  • Prepare a fresh working solution by diluting the stock solution directly into pre-warmed cell culture media to the final desired concentration.

  • Remove the existing media from the cells and replace it with the media containing this compound.

  • For experiments lasting longer than 48 hours, it is recommended to replace the media with a freshly prepared this compound solution every 24-48 hours to ensure a consistent compound concentration.

  • At the end of the treatment period, harvest the cells for downstream analysis.

Visualizations

RMC4627_Signaling_Pathway Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_AKT->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 RMC4627 This compound RMC4627->mTORC1 eIF4E eIF4E 4EBP1->eIF4E Translation Protein Synthesis (e.g., MYC, Cyclin D) S6K1->Translation eIF4E->Translation Cell_Growth Cell Growth & Proliferation Translation->Cell_Growth

Caption: this compound mTORC1 Signaling Pathway.

RMC4627_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Prepare Fresh Working Solution in Media Thaw->Dilute Treat Treat Cells Dilute->Treat Replenish Replenish Media with Fresh Compound q24-48h Treat->Replenish Harvest Harvest Cells/Tissues Treat->Harvest Endpoint Replenish->Harvest Analyze Downstream Analysis (e.g., Western Blot, Viability) Harvest->Analyze

Caption: Experimental Workflow for Long-Term this compound Treatment.

Troubleshooting_Flowchart Start Reduced this compound Activity Observed in Long-Term Assay Check_Stock Stock Solution Stored Properly (-80°C, Aliquoted)? Start->Check_Stock Check_Media Media with Compound Replenished q24-48h? Check_Stock->Check_Media Yes Sol_Remake_Stock Remake Stock Solution with Fresh DMSO Check_Stock->Sol_Remake_Stock No Check_DMSO Was Anhydrous, New DMSO Used for Stock? Check_Media->Check_DMSO Yes Sol_Replenish Implement Regular Media Changes Check_Media->Sol_Replenish No Check_Controls Are Controls Behaving as Expected? Check_DMSO->Check_Controls Yes Check_DMSO->Sol_Remake_Stock No Sol_Control_Issue Investigate Other Experimental Variables Check_Controls->Sol_Control_Issue Yes Sol_New_Vial Use a New Vial of Compound Powder Check_Controls->Sol_New_Vial No

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Technical Support Center: RMC-4627 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to RMC-4627.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective bi-steric inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[1][2][3] It functions by binding to both the FKBP12 protein and the mTOR kinase active site, leading to near-complete inhibition of mTORC1 activity on all its substrates, including 4E-BP1.[1] This is in contrast to earlier allosteric inhibitors like rapamycin, which only weakly inhibit 4E-BP1 phosphorylation.[4] The potent inhibition of 4E-BP1 phosphorylation is a key feature of this compound, leading to suppression of cap-dependent translation and tumor growth.[1]

Q2: Is this compound a SHP2 inhibitor?

No, this compound is a selective mTORC1 inhibitor. There can be confusion as other compounds from the same developer, such as RMC-4630, are SHP2 inhibitors. It is crucial to distinguish between these molecules as their targets, signaling pathways, and resistance mechanisms are distinct.

Q3: My cells are showing a reduced response to this compound. What are the general categories of drug resistance?

Drug resistance in cancer cell lines can be broadly categorized as either intrinsic (pre-existing) or acquired (develops after treatment). The underlying molecular causes for resistance to targeted therapies like this compound typically fall into several classes:

  • Target Alterations: Mutations in the drug target (mTOR) or associated proteins (e.g., FKBP12) that prevent the drug from binding effectively.[4]

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways that can sustain cell proliferation and survival despite the inhibition of mTORC1. Common examples include the PI3K/AKT and MAPK/ERK pathways.

  • Feedback Loop Activation: Inhibition of mTORC1 can sometimes trigger feedback mechanisms that reactivate pro-survival signaling. For instance, mTORC1 inhibition can lead to the upregulation of receptor tyrosine kinases (RTKs), which in turn activate PI3K-dependent AKT signaling.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps (like ABC transporters) that actively remove the compound from the cell, or altered cellular metabolism that inactivates the drug.

  • Downstream Alterations: Changes in proteins downstream of mTORC1 that uncouple the pathway from its effects on cell growth and survival. For example, overexpression of the translation initiation factor eIF4E can confer resistance.[4]

Troubleshooting Guides

Problem 1: Decreased Cell Line Sensitivity to this compound

Q: My cell line seems less sensitive to this compound than expected or compared to previous experiments. How do I quantitatively confirm resistance?

A: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line or previously established values confirms resistance. This can be achieved by performing a dose-response experiment using a cell viability assay.

Quantitative Data: this compound Potency

The following table summarizes reported IC50 and EC50 values for this compound and a related compound in various cell lines, providing a baseline for comparison.

CompoundCell LineAssay TargetValue (nM)Citation
This compound MDA-MB-468p-4EBP1 IC501.4[1]
MDA-MB-468p-S6K IC500.28[1]
SUP-B15p4E-BP1 EC502.0[2][3]
SUP-B15pS6 EC500.74[2][3]
RMC-6272 MDA-MB-468p-4EBP1 IC500.44[5]
MDA-MB-468p-S6K IC500.14[5]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary based on the cell line, assay conditions, and incubation time.

Problem 2: Investigating the Cause of Confirmed Resistance

Q: I have confirmed a significant IC50 shift in my cell line. What are the likely molecular mechanisms of resistance to an mTORC1 inhibitor like this compound, and how can I test for them?

A: Once resistance is confirmed, the next step is to investigate the underlying mechanism. For mTORC1 inhibitors, common resistance mechanisms involve feedback activation of alternative survival pathways or alterations in the target pathway itself.

Potential Mechanisms & Investigative Strategies:

Potential MechanismExperimental ApproachExpected Result in Resistant Cells
1. Feedback Activation of PI3K/AKT Pathway Western Blot for p-AKT (S473), p-AKT (T308)Increased or sustained p-AKT levels upon this compound treatment compared to sensitive cells.
2. Activation of MAPK/ERK Pathway Western Blot for p-ERK1/2 (T202/Y204)Increased or sustained p-ERK levels upon this compound treatment.
3. Alterations in mTORC1 Pathway Components Western Blot for total and phosphorylated 4E-BP1, S6K, and mTOR.Unchanged or paradoxically increased phosphorylation of downstream targets despite treatment.
4. Mutations in Target Genes Sanger or Next-Generation Sequencing (NGS) of MTOR and FKBP12 genes.Identification of mutations in the FRB domain of mTOR or the drug-binding site of FKBP12.[4]
5. Overexpression of eIF4E Western Blot or qPCR for eIF4E.Increased protein or mRNA levels of eIF4E, which can override the inhibitory effect of 4E-BP1.[4]

Experimental Protocols

Protocol 1: Developing an this compound Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[6][7][8]

  • Determine Initial IC50: First, perform a cell viability assay (see Protocol 2) to determine the baseline IC50 of this compound for your parental cell line.

  • Initial Dosing: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[7]

  • Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), double the concentration of this compound in the culture medium.

  • Monitor and Passage: Continuously monitor the cells. If significant cell death (>50%) occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[7]

  • Repeat Escalation: Repeat the dose escalation steps until the cells are able to proliferate in a desired final concentration (e.g., 5-10 times the initial parental IC50). This process can take several months.[9]

  • Characterization: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: It is critical to freeze vials of cells at each successful concentration step to have backups.[10]

Protocol 2: IC50 Determination using MTT Cell Viability Assay

This protocol provides a method to measure cell metabolic activity as an indicator of cell viability to determine the IC50 value.[11]

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cells to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. Your concentration range should span the expected IC50 value (e.g., from 0.1 nM to 1000 nM).

    • Include a "vehicle control" (medium with DMSO, the drug solvent) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well (in triplicate).

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium without disturbing the purple formazan (B1609692) crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]

Protocol 3: Western Blot for mTOR Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.[14][15]

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 1x and 10x IC50) and for different durations, alongside a vehicle control.

    • After treatment, place plates on ice and wash cells once with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-mTOR (Ser2448), total mTOR

      • p-4E-BP1 (Thr37/46), total 4E-BP1

      • p-S6K (Thr389), total S6K

      • p-AKT (Ser473), total AKT

      • p-ERK1/2 (Thr202/Y204), total ERK1/2

      • A loading control like β-actin or GAPDH

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze band intensities, normalizing to the loading control, to determine the relative protein expression and phosphorylation levels.

Visualizations

mTORC1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PI3K/AKT Pathway cluster_2 mTORC1 Complex cluster_3 Downstream Effectors cluster_4 Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Protein Synthesis->Proliferation

Caption: this compound inhibits the mTORC1 signaling pathway.

Resistance_Workflow A Observe Decreased Sensitivity to this compound B Perform Dose-Response Assay (e.g., MTT) to Determine IC50 A->B C Compare IC50 to Parental Cell Line B->C D Significant IC50 Shift? C->D E Resistance Confirmed. Proceed to Mechanism Investigation. D->E Yes F No Significant Resistance. Troubleshoot Assay/Compound. D->F No G Investigate Bypass Pathways (Western Blot for p-AKT, p-ERK) E->G H Sequence Target Genes (mTOR, FKBP12) E->H I Analyze Downstream Effectors (Western Blot for eIF4E) E->I J Develop Combination Therapy Strategy G->J H->J I->J

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree decision decision action action outcome outcome neg_outcome neg_outcome start Start: Cell line shows reduced this compound sensitivity q1 Is the IC50 value significantly increased? start->q1 a1 Confirm compound integrity and assay conditions. q1->a1 No a2 Probe for bypass pathway activation (Western Blot: p-AKT, p-ERK) q1->a2 Yes q2 Are p-AKT or p-ERK levels elevated? a2->q2 o1 Bypass pathway activation likely. Consider combination with PI3K or MEK inhibitor. q2->o1 Yes a3 Analyze mTOR pathway components. (Western Blot, Sequencing) q2->a3 No q3 Is 4E-BP1 phosphorylation still inhibited? a3->q3 o2 Resistance is downstream of mTORC1. Check eIF4E levels. q3->o2 Yes o3 Resistance is at target level. Sequence mTOR/FKBP12. q3->o3 No

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: RMC-4627 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mTORC1-selective inhibitor, RMC-4627, in preclinical animal studies. The information is compiled from publicly available research to assist in minimizing toxicity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bi-steric, selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] It functions by binding to both the FKBP12/FRB allosteric site and the mTOR kinase active site, leading to potent and selective inhibition of mTORC1 signaling.[1] This selectively blocks the phosphorylation of downstream mTORC1 substrates like 4E-BP1 and S6K, which are crucial for cell proliferation and survival.[2][3] Unlike pan-mTOR inhibitors, this compound shows selectivity for mTORC1 over mTORC2, which may contribute to a better-tolerated safety profile.[1]

Q2: What are the common toxicities observed with mTORC1 inhibitors in animal studies?

A2: While this compound is often described as "well-tolerated,"[2][3] it is important to be aware of the common toxicities associated with the broader class of mTOR inhibitors. These can include:

  • Metabolic Abnormalities: Hyperglycemia, hyperlipidemia (elevated cholesterol and triglycerides), and hypophosphatemia are common metabolic side effects.[4]

  • Dermatological and Mucosal Issues: Rash and mucositis (inflammation of mucous membranes) are frequently observed.[4]

  • Hematological Effects: Anemia, thrombocytopenia (low platelet count), and lymphopenia (low lymphocyte count) can occur.

  • Pulmonary Complications: Interstitial pneumonitis, cough, and dyspnea (shortness of breath) have been reported.[5]

  • General Systemic Effects: Fatigue and weight loss can be observed, particularly at higher doses or in combination therapies.

Q3: How can I minimize the toxicity of this compound in my animal studies?

A3: Based on preclinical literature, here are some strategies to mitigate potential toxicities:

  • Intermittent Dosing: Once-weekly administration has been shown to be effective and well-tolerated in several mouse models.[2][3] This approach may provide a better safety margin compared to daily dosing.

  • Dose Optimization: Conduct dose-response studies to determine the minimal effective dose for your specific cancer model. This can help to reduce off-target effects and toxicity.

  • Supportive Care: For metabolic side effects like hyperglycemia, the use of agents like metformin (B114582) could be considered, though this would need to be validated in your specific experimental context.[6]

  • Close Monitoring: Regularly monitor animal body weight, food and water intake, and general clinical signs.[1] For longer-term studies, consider periodic blood collection for hematology and clinical chemistry analysis to monitor for metabolic and organ toxicities.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Poor General Condition
  • Potential Cause: This could be a sign of general toxicity, dehydration, or reduced food intake due to mucositis.

  • Troubleshooting Steps:

    • Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution.

    • Assess for Mucositis: Visually inspect the oral cavity for any signs of inflammation or ulceration. If present, consider providing softened food or a liquid diet.

    • Evaluate Dosing Schedule: If using a daily dosing regimen, consider switching to a once-weekly schedule, which has been reported to be well-tolerated.[2][3]

    • Reduce Dose: If weight loss persists, consider reducing the dose of this compound in a pilot study to identify a better-tolerated dose that maintains efficacy.

    • Vehicle Control Check: Ensure that the vehicle solution itself is not causing any adverse effects in a control group of animals.

Issue 2: Abnormal Blood Glucose Levels
  • Potential Cause: Hyperglycemia is a known side effect of mTOR inhibitors due to their impact on insulin (B600854) signaling pathways.[4]

  • Troubleshooting Steps:

    • Establish a Baseline: Measure blood glucose levels before starting treatment to have a baseline for each animal.

    • Regular Monitoring: Monitor blood glucose levels at regular intervals throughout the study.

    • Consider Therapeutic Intervention: In consultation with a veterinarian and based on your study design, the use of glucose-lowering agents like metformin could be explored to manage hyperglycemia.[6]

    • Evaluate Diet: Ensure the diet of the animals is consistent and controlled, as variations can impact blood glucose.

Quantitative Data Summary

ParameterAnimal ModelDosing RegimenObserved EffectsReference
Body Weight Tsc2+/- A/J miceNot specifiedNo significant weight loss observed during 4 weeks of treatment.[1]
Survival Tsc2+/- A/J miceNot specifiedMedian survival of >90 days, similar to the control group.[1]
Leukemic Burden B-ALL xenograft3 mg/kg, ip qwSignificant reduction in leukemia burden with acceptable in vivo tolerability.[3]
Combination Tolerability B-ALL xenograftThis compound (3 mg/kg, ip qw) + Dasatinib (5 mg/kg, po qd)Generally well-tolerated; one animal euthanized due to hypoactivity and dyspnea. No significant weight loss in the group.[3]

Experimental Protocols

In Vivo Dosing and Formulation
  • Formulation: this compound has been formulated in a vehicle of 5:5:90 (vol/wt/vol) Transcutol/Solutol HS 15/water.[1]

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration.[3]

  • Dosing Schedule: A once-weekly (qw) dosing schedule has been shown to be effective and well-tolerated in multiple studies.[2][3]

  • Example Dosing Regimen: In a B-cell acute lymphoblastic leukemia xenograft model, this compound was administered at 3 mg/kg via i.p. injection once weekly.[3] In a MYC-driven hepatocellular carcinoma model, a dose of 10 mg/kg i.p. once weekly was used.[7]

Toxicity Monitoring Protocol
  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.

  • Body Weight: Measure and record the body weight of each animal daily.[1]

  • Blood Collection and Analysis: For comprehensive toxicity assessment, blood can be collected at baseline and at the end of the study. In a study with a related compound, blood was collected retro-orbitally. A comprehensive panel of circulating factors can be analyzed, including:

    • Liver Function: Alanine aminotransferase (ALT), aspartate transaminase (AST), alkaline phosphatase (Alk. Phos.), Bilirubin, gamma-glutamyl transferase (GGT)

    • Kidney Function: Blood urea (B33335) nitrogen (BUN), creatinine

    • Metabolic Panel: Glucose, cholesterol, triglycerides, sodium, potassium, chloride, CO2, calcium

    • Protein Levels: Albumin, total protein, globulin

Visualizations

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis RMC4627 This compound RMC4627->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Start: Animal Model Selection formulation This compound Formulation (e.g., 5:5:90 Transcutol/ Solutol HS 15/Water) start->formulation dosing Dosing Regimen (e.g., i.p. injection, once weekly) formulation->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring blood_collection Optional: Baseline & Endpoint Blood Collection dosing->blood_collection data_analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment monitoring->data_analysis blood_collection->data_analysis end End of Study data_analysis->end

Caption: A typical experimental workflow for this compound in vivo studies.

References

addressing variability in RMC-4627 in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of RMC-4627 in in vivo research settings. Our goal is to help researchers, scientists, and drug development professionals address potential variability in experimental outcomes and ensure consistent and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, helping you identify potential causes and implement corrective actions.

Question: Why am I observing significant variability in tumor growth inhibition between animals in the same treatment group?

Answer: Variability in tumor response within a treatment group can stem from multiple sources. It is crucial to systematically evaluate experimental procedures.

  • Compound Formulation and Administration: this compound is formulated in a specific vehicle (e.g., 5/5/90 v/w/v Transcutol/Solutol HS 15/water) to ensure solubility and stability.[1][2] Inconsistent preparation, incomplete solubilization, or precipitation can lead to inaccurate dosing. Ensure the formulation is prepared fresh and administered at a consistent volume and rate. Intraperitoneal (i.p.) injections, a common administration route for this compound, must be performed precisely to avoid injection into the gut or other organs, which can drastically alter bioavailability.[1][3][4]

  • Animal and Tumor Model: The intrinsic biological heterogeneity of the tumor model is a primary driver of variability. This includes differences in tumor take rates, growth kinetics, and vascularization. Ensure that tumors are of a uniform size at the start of treatment and that animals are properly randomized into treatment groups. The genetic background of the host animal (e.g., NSG mice) can also influence outcomes.[1]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Individual animal differences in drug metabolism and clearance can affect exposure levels. While this compound is designed for sustained target inhibition, allowing for intermittent dosing (e.g., once weekly), variations in exposure can still impact efficacy.[3][4] Consider performing satellite PK studies to correlate exposure with response.

Question: My pharmacodynamic (PD) analysis shows inconsistent or weak inhibition of mTORC1 pathway markers (e.g., p-4EBP1, pS6). What could be the cause?

Answer: Weak or variable target engagement is a critical issue that points to problems with drug exposure, sample handling, or the timing of analysis.

  • Timing of Sample Collection: this compound is a bi-steric inhibitor with durable effects, but the peak of target inhibition and its duration are time-dependent.[3][5] In one study, a significant reduction in MYC protein levels (a downstream effector) was observed 12-24 hours after a single dose.[5] Your sample collection timepoint (e.g., 4, 24, 48, or 72 hours post-dose) must be optimized to capture the expected pharmacodynamic effect.[6]

  • Sample Quality: The stability of phosphorylated proteins is critical. Tumor samples must be harvested and processed rapidly to prevent dephosphorylation. Snap-freezing in liquid nitrogen immediately upon collection is essential. Use of phosphatase inhibitors in lysis buffers is mandatory for accurate Western blot or Meso Scale Discovery (MSD) analysis.[3]

  • Drug Exposure: As mentioned above, issues with formulation or administration can lead to suboptimal drug levels in the tumor tissue. Confirming drug concentration in plasma or tumor tissue via LC-MS/MS can help diagnose this issue.

Question: I observed initial tumor regression, but then the tumors started to regrow despite continued treatment. Why is this happening?

Answer: Tumor regrowth during therapy suggests the development of acquired resistance. The mechanisms of resistance to mTOR inhibitors are well-documented and can include:

  • Feedback Loop Activation: Inhibition of mTORC1 can lead to the loss of a negative feedback loop, resulting in the activation of PI3K/AKT signaling.[7] This can reactivate survival pathways and counteract the effects of this compound.

  • Activation of Parallel Pathways: Cancer cells can bypass mTORC1 inhibition by upregulating parallel signaling cascades, such as the MAPK pathway.[7]

  • Target Mutations: Although less common for non-ATP-competitive binders, mutations in the mTOR FRB domain or the FKBP12 protein can prevent the binding of the this compound complex, leading to resistance.[8]

  • Upregulation of MYC: The oncoprotein c-MYC is a key downstream effector of mTORC1 signaling.[5] Some resistance mechanisms involve the stabilization or overexpression of MYC, bypassing the translational inhibition induced by this compound.[7][9]

To investigate resistance, you can analyze endpoint tumors for the activation of AKT and MAPK pathways or sequence key genes like MTOR and FKBP12.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a third-generation, bi-steric, and selective mTORC1 inhibitor.[3][4] It is composed of a rapamycin-like core covalently linked to an ATP-competitive mTOR kinase inhibitor moiety (derived from PP242).[2] This unique structure allows it to bind to both the FKBP12-rapamycin binding (FRB) domain and the kinase active site of mTOR within the mTORC1 complex. This dual binding results in potent and sustained inhibition of mTORC1 substrates, most notably 4E-BP1, which is often weakly inhibited by rapamycin (B549165) and its analogs (rapalogs).[1][2] Unlike pan-mTOR inhibitors, it shows high selectivity for mTORC1 over mTORC2.[5]

Q2: What is the recommended storage and formulation for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[10] For in vivo studies, a common formulation is a 5/5/90 (v/w/v) mixture of Transcutol/Solutol HS 15/water.[1][2] It is recommended to prepare the formulation fresh for each dosing session to ensure solubility and stability.

Q3: What are typical dosing regimens for this compound in preclinical models?

Due to its sustained target inhibition, this compound can be dosed intermittently.[3][4] A once-weekly (qw) intraperitoneal (i.p.) injection is a frequently used schedule in xenograft models.[1][3] Effective doses have been reported in the range of 1 mg/kg to 10 mg/kg, depending on the tumor model.[3][5]

Q4: How does this compound differ from other mTOR inhibitors like rapamycin or MLN0128 (a pan-mTOR inhibitor)?

This compound has key advantages over first and second-generation mTOR inhibitors:

  • vs. Rapamycin: Rapamycin only partially inhibits 4E-BP1 phosphorylation. This compound achieves near-complete and durable inhibition of 4E-BP1, which is crucial for suppressing the translation of oncogenic proteins like MYC.[1][2][4]

  • vs. Pan-mTOR Inhibitors (e.g., MLN0128): Pan-inhibitors block both mTORC1 and mTORC2. While effective, mTORC2 inhibition can lead to dose-limiting toxicities like hyperglycemia.[5][6] this compound's selectivity for mTORC1 is designed to avoid these mTORC2-mediated side effects, potentially offering a better therapeutic window.[2][5]

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy Studies

Cancer Model Host Animal Dosing Regimen Formulation Key Outcomes & Efficacy Citation(s)
B-ALL (SUP-B15 Xenograft) NSG Mice 1, 3, or 10 mg/kg, i.p., once weekly Not Specified Dose-dependent reduction of leukemic burden; sustained inhibition of p4E-BP1 and pS6. [3][4]
MYC-driven HCC Transgenic Mice 10 mg/kg, i.p., once weekly 5/5/90 Transcutol/Solutol/Water Reduced MYC protein levels by 50% and suppressed MYC transcriptional activity. [5]

| TSC1-null Bladder Cancer | N/A (Referenced) | N/A | 5/5/90 Transcutol/Solutol/Water | Showed consistent antitumor activity in vivo. |[2] |

Experimental Protocols

Protocol 1: General In Vivo Xenograft Study Workflow

  • Cell Culture: Culture cancer cells (e.g., SUP-B15) under recommended sterile conditions.

  • Tumor Implantation: Subcutaneously implant 5-10 million cells in a suitable medium (e.g., PBS/Matrigel) into the flank of immunocompromised mice (e.g., 6-8 week old NSG mice).

  • Tumor Growth Monitoring: Allow tumors to establish. Monitor animal body weight and measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups.

  • Treatment: Prepare and administer this compound or vehicle control according to the planned schedule (e.g., once weekly i.p. injection). Continue monitoring tumor volume and body weight.

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Sample Collection: Collect tumors and other tissues for pharmacodynamic and biomarker analysis.

Protocol 2: Preparation and Administration of this compound Formulation

  • Vehicle Preparation: Prepare the 5/5/90 vehicle by mixing 5 parts Transcutol, 5 parts Solutol HS 15 (by weight), and 90 parts sterile water (by volume). Warm gently and vortex to ensure a homogenous solution.

  • Compound Solubilization: Weigh the required amount of this compound powder. Add the vehicle to the powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Vortex/Sonication: Vortex thoroughly and/or sonicate briefly in a water bath to ensure complete dissolution. The final solution should be clear.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27G). Ensure the injection is in the lower abdominal quadrant to avoid hitting the bladder or cecum.

Visualizations

RMC4627_Pathway This compound is a bi-steric inhibitor that binds both the active site and, in complex with FKBP12, the FRB domain of mTORC1. cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates Protein Synthesis\n(e.g., MYC) Protein Synthesis (e.g., MYC) S6K1->Protein Synthesis\n(e.g., MYC) 4EBP1->Protein Synthesis\n(e.g., MYC) inhibits Cell Growth Cell Growth Protein Synthesis\n(e.g., MYC)->Cell Growth This compound This compound This compound->mTORC1 Binds active site FKBP12 FKBP12 FKBP12->mTORC1 Binds FRB domain

Caption: this compound Mechanism of Action on the mTORC1 Signaling Pathway.

InVivo_Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring (Calipers, Body Weight) A->B C Randomization into Groups (e.g., Tumor Volume ~100 mm³) B->C D Treatment Initiation (this compound or Vehicle, i.p., qw) C->D E Continued Monitoring (Tumor Volume, Body Weight) D->E F Study Endpoint (e.g., Max Tumor Size) E->F G Sample Collection (Tumor, Plasma) F->G H Data Analysis (Efficacy & PD Markers) G->H

Caption: Standard Experimental Workflow for an this compound In Vivo Efficacy Study.

Troubleshooting_Tree Start Inconsistent In Vivo Efficacy Observed PD_Check Are PD markers (p-4EBP1, pS6) consistently inhibited? Start->PD_Check PD_Yes Yes PD_Check->PD_Yes  Yes PD_No No PD_Check->PD_No  No Resistance Potential Acquired Resistance or Tumor Heterogeneity PD_Yes->Resistance Formulation_Check Was formulation prepared correctly and fresh? PD_No->Formulation_Check Investigate_Resistance Analyze endpoint tumors for: - PI3K/MAPK pathway activation - MYC expression - Target mutations Resistance->Investigate_Resistance Formulation_Yes Yes Formulation_Check->Formulation_Yes  Yes Formulation_No No Formulation_Check->Formulation_No  No Dosing_Check Was dosing administration (i.p. injection) consistent? Formulation_Yes->Dosing_Check Fix_Formulation Action: Review formulation protocol. Ensure complete solubilization. Prepare fresh daily. Formulation_No->Fix_Formulation Dosing_Yes Yes Dosing_Check->Dosing_Yes  Yes Dosing_No No Dosing_Check->Dosing_No  No Sample_Check Was PD sample collection and processing optimal? Dosing_Yes->Sample_Check Fix_Dosing Action: Review and standardize injection technique. Consider satellite PK study. Dosing_No->Fix_Dosing Sample_Yes Yes Sample_Check->Sample_Yes  Yes Sample_No No Sample_Check->Sample_No  No Fix_Sample Action: Optimize collection timepoint. Ensure rapid snap-freezing. Use phosphatase inhibitors. Sample_No->Fix_Sample

Caption: Decision Tree for Troubleshooting Inconsistent this compound In Vivo Efficacy.

References

optimizing treatment duration with RMC-4627 for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with RMC-4627 to achieve maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin (B549165) complex 1).[1][2][3] It functions by binding to both the FKBP12 protein and the mTOR kinase active site, leading to more effective and selective inhibition of mTORC1 compared to rapamycin and its analogs (rapalogs).[3][4] This inhibition prevents the phosphorylation of downstream mTORC1 substrates, most notably 4E-BP1, which in turn suppresses cap-dependent translation of key oncogenic proteins.[1][2][5]

Q2: How does this compound differ from other mTOR inhibitors like rapamycin?

A2: Unlike rapamycin, which only weakly inhibits 4E-BP1 phosphorylation, this compound achieves near-complete inhibition.[3] This leads to a greater induction of apoptosis in cancer cells.[3] Furthermore, this compound demonstrates sustained inhibition of mTORC1 signaling for at least 16 hours even after the compound is washed out in vitro, a characteristic not observed with ATP-competitive mTOR kinase inhibitors.[2][6] This prolonged duration of action allows for the possibility of intermittent dosing schedules in vivo.[2]

Q3: What is a recommended starting point for dosing this compound in preclinical models?

A3: Based on published preclinical studies, a once-weekly (qw) intraperitoneal (i.p.) injection has been shown to be effective and well-tolerated.[2][4][6] Doses in xenograft models have ranged from 1 mg/kg to 10 mg/kg.[2][5] For instance, in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model, a once-weekly dose was sufficient to reduce the leukemic burden.[2][6] In MYC-driven hepatocellular carcinoma (HCC) models, a single weekly dose of 10 mg/kg was used.[5] Researchers should perform initial dose-finding studies to determine the optimal dose for their specific model.

Q4: What are the key pharmacodynamic (PD) markers to assess this compound activity?

A4: The primary PD markers for this compound activity are the phosphorylation levels of mTORC1 downstream substrates. Researchers should assess the levels of phosphorylated 4E-BP1 (p-4E-BP1) at threonine 37/46 and phosphorylated S6 ribosomal protein (pS6) at serine 240/244.[2][6] A significant reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition. These markers can be measured in tumor tissue, peripheral blood mononuclear cells (PBMCs), or other relevant biological samples.

Q5: Can this compound be used in combination with other therapies?

A5: Yes, preclinical studies have shown that this compound can enhance the efficacy of other targeted agents. For example, it has been shown to enhance the cytotoxic effect of the BCR-ABL tyrosine kinase inhibitor dasatinib (B193332) in B-ALL models.[2][6] The sustained action of this compound after washout also suggests its potential for effective combination therapy.[2]

Troubleshooting Guides

Q6: I am not observing a significant anti-proliferative effect in my cell line with this compound. What are some possible reasons?

A6:

  • Cell Line Sensitivity: The sensitivity of cancer cell lines to mTORC1 inhibition can vary. This compound has shown particular efficacy in models with hyperactivated mTORC1 signaling, such as those with TSC1/TSC2 mutations.[7] Confirm the status of the PI3K/AKT/mTOR pathway in your cell line.

  • Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range. In vitro studies have shown potent inhibition of 4E-BP1 phosphorylation at concentrations as low as 1 nM.[2][3] For initial experiments, a dose-response curve from 0.1 nM to 1 µM is recommended. The duration of treatment is also critical; consider treatment times of 24, 48, and 72 hours to assess the effect on cell viability.

  • Confirmation of Target Inhibition: Before assessing cell viability, confirm that this compound is inhibiting mTORC1 signaling in your cells. Perform a western blot to check for a decrease in p-4E-BP1 and pS6 levels after a short treatment duration (e.g., 2-4 hours).[2][6]

Q7: I am observing toxicity in my in vivo model at the published dose. What steps can I take to mitigate this?

A7:

  • Dose Reduction: The maximum tolerated dose (MTD) can vary between different animal models and strains. If you observe signs of toxicity (e.g., significant weight loss, lethargy), consider reducing the dose. A dose de-escalation study (e.g., 10 mg/kg, 5 mg/kg, 3 mg/kg) can help identify a better-tolerated and still efficacious dose.

  • Modification of Dosing Schedule: The sustained effect of this compound may allow for less frequent dosing.[2] If a once-weekly schedule is causing toxicity, you could explore a once-every-ten-days or twice-weekly schedule with a lower dose to maintain therapeutic exposure while reducing peak toxic effects.

  • Monitoring Supportive Care: Ensure that the animals have adequate supportive care, including proper hydration and nutrition, especially during the initial phase of treatment.

Q8: How can I confirm the duration of this compound's effect in my specific experimental system?

A8: To determine the duration of action in your model, you can perform a washout experiment.

  • In Vitro: Treat your cells with this compound for a defined period (e.g., 4 hours), then remove the drug-containing media, wash the cells, and replace it with fresh media. Collect cell lysates at various time points after washout (e.g., 0, 4, 8, 16, 24 hours) and analyze the levels of p-4E-BP1 and pS6 by western blot.[2][6]

  • In Vivo: Administer a single dose of this compound to your animal model. At different time points after dosing (e.g., 4, 24, 48, 72, 96 hours), collect tumor and/or blood samples to assess the levels of p-4E-BP1 and pS6. This will provide a time-course of target inhibition and help guide the optimal dosing interval.

Data Summary

Table 1: In Vitro Potency of this compound in B-ALL Cell Lines

Cell LineAssayEC50 (nM)
SUP-B15p-4E-BP1 (T37/T46)2.0
SUP-B15pS6 (S240/S244)0.74

Data from a study in B-cell acute lymphoblastic leukemia models.[2]

Table 2: Preclinical In Vivo Dosing Regimens for this compound

ModelCancer TypeDoseRouteScheduleOutcome
SUP-B15 XenograftB-ALL0.3 - 10 mg/kgi.p.Once weeklyDose-dependent reduction in leukemic burden
MYC-driven transgenicHCC10 mg/kgi.p.Once weekly50% reduction in MYC protein levels
Bladder Cancer PDXBladder CancerNot specifiedNot specified4 weeksReduction in tumor size

Data compiled from multiple preclinical studies.[2][3][5]

Experimental Protocols

Protocol 1: In Vitro Washout Assay to Determine Duration of mTORC1 Inhibition

  • Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Drug Treatment: Treat cells with this compound at a concentration known to fully inhibit p-4E-BP1 (e.g., 10 nM) for 4 hours. Include a vehicle control (e.g., DMSO).

  • Washout: After 4 hours, aspirate the media. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Fresh Media: Add fresh, drug-free culture media to the cells.

  • Time-Course Collection: Collect cell lysates at 0, 4, 8, 16, and 24 hours post-washout.

  • Western Blot Analysis: Perform western blotting on the cell lysates to detect levels of p-4E-BP1 (T37/46), total 4E-BP1, pS6 (S240/S244), total S6, and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the time it takes for the phosphorylation of 4E-BP1 and S6 to return to baseline levels.

Protocol 2: In Vivo Pharmacodynamic Study for Optimal Dosing Interval

  • Animal Acclimation: Acclimate tumor-bearing animals to the facility for at least one week before the start of the study.

  • Group Allocation: Randomize animals into different time-point groups (e.g., 4h, 24h, 48h, 72h, 96h, 1 week) and a vehicle control group.

  • Dosing: Administer a single dose of this compound via the intended route of administration (e.g., i.p. injection).

  • Sample Collection: At the designated time points for each group, euthanize the animals and collect tumor tissue and blood samples.

  • Tissue Processing: Snap-freeze tumor samples in liquid nitrogen or process them immediately for protein extraction. Process blood to isolate plasma or PBMCs.

  • Biomarker Analysis: Analyze the tumor lysates (or PBMC lysates) for levels of p-4E-BP1 and pS6 using methods such as western blot, Meso Scale Discovery (MSD) assays, or immunohistochemistry (IHC).

  • Data Interpretation: Plot the percentage of biomarker inhibition over time to visualize the duration of target engagement. The time at which the biomarker levels return to near baseline will inform the maximum effective dosing interval.

Visualizations

mTORC1_Pathway cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1/2 TSC1/2 AKT->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E Translation Cap-dependent Translation eIF4E->Translation S6 S6 S6K1->S6 S6->Translation Protein Synthesis Protein Synthesis & Cell Growth Translation->Protein Synthesis This compound This compound This compound->mTORC1

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Single Dose Pharmacodynamics cluster_1 Phase 2: Dose and Schedule Optimization Start Start SingleDose Administer single dose of this compound to tumor-bearing mice Start->SingleDose Timepoints Collect tumor/blood samples at multiple time points (e.g., 4h, 24h, 48h, 72h) SingleDose->Timepoints PD_Analysis Analyze p-4E-BP1/pS6 levels to determine duration of inhibition Timepoints->PD_Analysis DosingInterval Establish max dosing interval based on PD data PD_Analysis->DosingInterval Inform DoseResponse Conduct dose-response study with chosen interval (e.g., 1, 3, 10 mg/kg, qw) DosingInterval->DoseResponse EfficacyToxicity Monitor tumor growth (efficacy) and animal weight (toxicity) DoseResponse->EfficacyToxicity OptimalRegimen Select optimal dose and schedule for maximal effect with minimal toxicity EfficacyToxicity->OptimalRegimen

Caption: Workflow for in vivo optimization of this compound treatment duration.

Troubleshooting_Tree Start Issue: Suboptimal Response to this compound CheckInhibition Is mTORC1 signaling inhibited? (Check p-4E-BP1) Start->CheckInhibition NoInhibition No CheckInhibition->NoInhibition No YesInhibition Yes CheckInhibition->YesInhibition Yes TroubleshootConc Verify drug concentration, cell line integrity, and reagent quality. NoInhibition->TroubleshootConc CheckPathway Is the PI3K/mTOR pathway activated in your model? YesInhibition->CheckPathway PathwayInactive No CheckPathway->PathwayInactive No PathwayActive Yes CheckPathway->PathwayActive Yes ConsiderModel Model may not be dependent on mTORC1 signaling. Consider alternative models. PathwayInactive->ConsiderModel OptimizeDose Optimize dose and schedule. Consider combination therapy to overcome resistance. PathwayActive->OptimizeDose

Caption: Decision tree for troubleshooting suboptimal this compound response.

References

Validation & Comparative

RMC-4627 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[1] As a key component of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), it has emerged as a significant therapeutic target, particularly in oncology.[1][2] This guide provides a detailed, data-driven comparison of two prominent mTORC1 inhibitors: the well-established allosteric inhibitor, rapamycin, and the novel bi-steric inhibitor, RMC-4627.

Executive Summary

This compound demonstrates superior potency and a more complete inhibition of mTORC1 signaling compared to rapamycin. Unlike rapamycin, which only weakly affects the phosphorylation of the key translational regulator 4E-BP1, this compound potently and selectively suppresses the phosphorylation of both major mTORC1 substrates, S6K and 4E-BP1.[3][4] This leads to more profound anti-proliferative and pro-apoptotic effects in preclinical cancer models.[2][5] The unique bi-steric mechanism of this compound, targeting both the FRB domain and the mTOR kinase active site, contributes to its sustained duration of action.[3]

Data Presentation

Table 1: Comparative Efficacy of this compound and Rapamycin on mTORC1 Substrate Phosphorylation
CompoundTargetAssayCell LineIC50 / EC50Citation
This compound p4E-BP1 (T37/T46)MSDSUP-B15EC50 = 2.0 nM[3]
pS6 (S240/S244)MSDSUP-B15EC50 = 0.74 nM[3]
p4E-BP1Cellular AssayMDA-MB-468IC50 = 1.4 nM[5]
pS6KCellular AssayMDA-MB-468IC50 = 0.28 nM[5]
Rapamycin pS6KCellular AssayT cell lineIC50 = 0.05 nM[6]
p4E-BP1 (T37/T46)ImmunoblotSUP-B15Weak effect at 10 nM[3]
Cell ViabilityMTT AssayRajiIC50 > 1000 nM[7]
Table 2: In Vitro and In Vivo Activity Comparison
FeatureThis compoundRapamycinCitation
Mechanism of Action Bi-steric (FRB and kinase domain)Allosteric (FRB domain)[3]
p4E-BP1 Inhibition Potent and completeWeak and incomplete[2][3]
Duration of Action Sustained inhibition after washoutLess sustained effect on p4E-BP1[3]
mTORC1/mTORC2 Selectivity ~13-fold selective for mTORC1Highly selective for mTORC1[5]
In Vitro Growth Inhibition More effective than rapamycinLess effective, cytostatic[2][5]
Induction of Apoptosis Induces apoptosisPrimarily cytostatic[2]
In Vivo Antitumor Activity Superior to rapamycin, can lead to tumor regressionModest, often results in tumor stasis[2]

Mechanism of Action and Signaling Pathways

Rapamycin and its analogs (rapalogs) function as allosteric inhibitors of mTORC1 by forming a complex with the intracellular protein FKBP12.[4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the phosphorylation of some, but not all, mTORC1 substrates.[4][6] Notably, while S6K phosphorylation is potently inhibited by rapamycin, the phosphorylation of 4E-BP1 is largely resistant.[3][8]

This compound is a bi-steric inhibitor, meaning it is comprised of a rapamycin-like core covalently linked to an mTOR active-site inhibitor.[2][3] This allows it to bind to both the FRB domain and the ATP-binding catalytic site of mTOR.[3] This dual-binding mechanism leads to a more comprehensive and sustained inhibition of mTORC1 activity, including the robust suppression of 4E-BP1 phosphorylation.[3]

mTORC1_Inhibition cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 S6K S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis + eIF4E eIF4E 4E-BP1->eIF4E Inhibition Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition (weak on 4E-BP1) This compound This compound This compound->mTORC1 Bi-steric Inhibition (potent on 4E-BP1 & S6K) Cap-dependent Translation Cap-dependent Translation eIF4E->Cap-dependent Translation +

Caption: Differential inhibition of the mTORC1 signaling pathway by this compound and rapamycin.

Experimental Protocols

Immunoblotting
  • Cell Treatment: SUP-B15 cells were incubated with either 10 nM rapamycin or varying concentrations of this compound (e.g., 0.3 nM to 10 nM) for 2 hours.[3]

  • Cell Lysis: After treatment, cells were washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 substrates (e.g., p-4E-BP1 T37/T46, p-S6 S240/S244, p-AKT S473) overnight at 4°C.

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.

Meso Scale Discovery (MSD) Assay for Phosphoprotein Analysis
  • Cell Lysis: SUP-B15 cells were treated as described for immunoblotting.[3] Cell lysates were prepared according to MSD protocols, often using the provided lysis buffer.[9]

  • Plate Coating: MSD multi-array plates pre-coated with capture antibodies for the target proteins (e.g., 4E-BP1, S6) were used.[10]

  • Sample Incubation: Lysates were added to the wells and incubated to allow the target proteins to bind to the capture antibodies.[11]

  • Detection: After washing, a SULFO-TAG labeled detection antibody specific for the phosphorylated form of the target protein was added.[11]

  • Plate Reading: After a final wash, Read Buffer T was added to the wells, and the plates were read on an MSD SECTOR instrument. The electrochemiluminescence signal is proportional to the amount of phosphorylated protein.[11]

Cell Viability (MTT) Assay
  • Cell Seeding: Cells (e.g., 3,000 MYC-driven HCC EC4 cells) were seeded in 96-well plates and allowed to adhere overnight.[12]

  • Compound Treatment: Cells were treated with various concentrations of this compound or rapamycin for a specified period (e.g., 48 hours).[12]

  • MTT Addition: After the incubation period, MTT reagent (5 mg/ml) was added to each well and incubated for 3.5 hours to allow for the formation of formazan (B1609692) crystals.[12][13]

  • Solubilization: A solubilization solution was added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance was measured at a wavelength of 590 nm using a plate reader.[12] Cell viability was calculated as a percentage of the vehicle-treated control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Seeding Seeding Treatment Treatment Seeding->Treatment Adherence Viability Assay Viability Assay Treatment->Viability Assay Proliferation Analysis Cell Lysis Cell Lysis Treatment->Cell Lysis Endpoint Immunoblotting Immunoblotting MSD Assay MSD Assay Cell Lysis->Immunoblotting Protein Analysis Cell Lysis->MSD Assay Phospho-protein Analysis

Caption: A generalized workflow for comparing the in vitro effects of mTORC1 inhibitors.

Conclusion

The available preclinical data strongly indicate that this compound is a more potent and effective inhibitor of mTORC1 signaling than rapamycin. Its unique bi-steric mechanism of action allows for the complete suppression of both S6K and 4E-BP1 phosphorylation, a key deficiency of rapamycin and its analogs. This translates to superior anti-proliferative and pro-apoptotic activity in cancer models. For researchers investigating the mTOR pathway or developing novel anti-cancer therapeutics, this compound represents a valuable tool and a promising clinical candidate. The provided experimental protocols offer a foundation for the direct comparison of these and other mTOR inhibitors in a laboratory setting.

References

A Comparative Guide to the Efficacy of RMC-4627 and MLN0128 (Sapanasertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two notable mTOR pathway inhibitors: RMC-4627 and MLN0128 (also known as sapanasertib). The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation.

Executive Summary

This compound and MLN0128 are both potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. However, they exhibit distinct mechanisms of action. MLN0128 is a dual inhibitor of mTORC1 and mTORC2, while this compound is a bi-steric, selective inhibitor of mTORC1.[1][2] This difference in selectivity translates to variations in their potency and cellular effects. Preclinical data, particularly in models of B-cell acute lymphoblastic leukemia (B-ALL), suggest that the selective mTORC1 inhibition by this compound may offer advantages in terms of potency and sustained pathway inhibition compared to the dual mTORC1/2 inhibition of MLN0128.[1][3]

Mechanism of Action

MLN0128 (Sapanasertib): Dual mTORC1/mTORC2 Inhibition

Sapanisertib is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[4][5] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors like 4E-BP1 and S6K, leading to reduced protein synthesis and cell cycle arrest.[5] By inhibiting mTORC2, sapanasertib also prevents the phosphorylation and full activation of AKT at serine 473, a key node in cell survival signaling.[5]

This compound: Selective mTORC1 Inhibition

This compound is a bi-steric inhibitor, a novel class of compounds designed for high-potency and selective inhibition of mTORC1.[1][2] It combines a rapamycin-like moiety that binds to FKBP12 and the FRB domain of mTOR with a small molecule that binds to the mTOR kinase active site.[6] This dual binding mode confers potent and selective inhibition of mTORC1, with minimal impact on mTORC2 activity at effective concentrations.[1][3] This selectivity is hypothesized to avoid some of the feedback activation of AKT that can occur with dual mTORC1/2 inhibitors.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT activates (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E inhibits eIF4E->Protein_Synthesis RMC4627 This compound RMC4627->mTORC1 MLN0128 MLN0128 MLN0128->mTORC1 MLN0128->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy

Enzymatic and Cellular Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound and MLN0128 against mTOR kinase and in various cancer cell lines.

CompoundTarget/Cell LineAssay TypeIC50/EC50 (nM)Reference(s)
MLN0128 (Sapanasertib) mTOR (cell-free)Kinase Assay1[4][5]
PI3Kα (cell-free)Kinase Assay219[4]
PI3Kγ (cell-free)Kinase Assay221[4]
PI3Kδ (cell-free)Kinase Assay230[4]
PC3 (Prostate)Proliferation (72h)100[5]
A549 (Lung)Proliferation (72h)174[7]
SUP-B15 (B-ALL)p4E-BP1 Phosphorylation16.5[3]
SUP-B15 (B-ALL)pS6 Phosphorylation1.2[3]
This compound MDA-MB-468 (Breast)p4E-BP1 Phosphorylation1.4[6][8]
MDA-MB-468 (Breast)pS6K Phosphorylation0.28[8]
SUP-B15 (B-ALL)p4E-BP1 Phosphorylation2.0[3]
SUP-B15 (B-ALL)pS6 Phosphorylation0.74[3]

Note: IC50/EC50 values can vary depending on the specific experimental conditions and cell lines used.

A direct comparison in the SUP-B15 B-ALL cell line demonstrated that this compound was approximately 8-fold more potent than MLN0128 at inhibiting the phosphorylation of 4E-BP1.[3] Furthermore, in TSC1-null bladder cancer cells, this compound showed a greater maximal inhibition of cell growth (around 70%) compared to MLN0128 (55% at 100 µM).[8][9]

Cellular Effects in B-ALL Models

In a head-to-head study using B-ALL cell lines, this compound demonstrated superior or comparable effects to MLN0128 at significantly lower concentrations.[1][3]

  • Cell Cycle and Survival: this compound at a concentration of approximately 1 nM induced a similar degree of cell cycle arrest and apoptosis as 100 nM of MLN0128.[1][3]

  • Sustained Inhibition: A key finding was that the inhibitory effects of this compound on mTORC1 signaling and cell viability were sustained for at least 16 hours after the compound was washed out, a phenomenon not observed with MLN0128.[1]

In Vivo Efficacy

Xenograft Models

Both this compound and MLN0128 have demonstrated anti-tumor activity in various preclinical xenograft models.

CompoundCancer ModelDosing RegimenOutcomeReference(s)
MLN0128 (Sapanasertib) ZR-75-1 (Breast Cancer)0.3 mg/kg/day, oralTumor growth inhibition[4][5]
Multiple XenograftsDaily, oralInhibition of tumor growth and angiogenesis[5]
This compound SUP-B15 (B-ALL)3 mg/kg, once weekly, intraperitonealReduction of leukemic burden[1]
SUP-B15 (B-ALL)3 mg/kg, once weekly, ip (with dasatinib)Enhanced anti-leukemic activity[1]

The ability of this compound to achieve efficacy with a once-weekly dosing schedule in the B-ALL xenograft model is noteworthy and may be attributed to its sustained target inhibition.[1]

Experimental Protocols

In Vitro Proliferation Assay (General Protocol)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or MLN0128) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for Phospho-Proteins (as in B-ALL study)
  • Cell Lysis: SUP-B15 cells are treated with the indicated compounds for 2 hours, then lysed in a buffer containing protease and phosphatase inhibitors.[1][10]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTORC1 substrates (p-4E-BP1, p-S6) and an mTORC2 substrate (p-AKT S473).[1][10]

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

B-ALL Xenograft Model (as in this compound study)
  • Cell Implantation: SUP-B15 human B-ALL cells are injected intravenously into immunodeficient mice (e.g., NSG mice).[1]

  • Tumor Engraftment: Engraftment is monitored, often by flow cytometry for human CD19+ cells in the peripheral blood or bone marrow.

  • Treatment: Once leukemia is established, mice are randomized into treatment groups and dosed with vehicle, this compound (e.g., 3 mg/kg, intraperitoneally, once weekly), or other agents.[1]

  • Efficacy Assessment: Leukemic burden is assessed at the end of the study by flow cytometry of bone marrow and spleen.[1]

Xenograft_Workflow Cell_Culture 1. Culture SUP-B15 B-ALL Cells Injection 2. Inject Cells into Immunodeficient Mice Cell_Culture->Injection Engraftment 3. Monitor Leukemia Engraftment Injection->Engraftment Randomization 4. Randomize Mice into Treatment Groups Engraftment->Randomization Treatment 5. Administer This compound or Vehicle Randomization->Treatment Assessment 6. Assess Leukemic Burden (Flow Cytometry) Treatment->Assessment

Caption: Workflow for a B-ALL xenograft study.

Clinical Development

MLN0128 (Sapanasertib) has been extensively evaluated in numerous Phase I and II clinical trials across a wide range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[11][12] These trials have explored various dosing schedules and have shown some preliminary anti-tumor activity in certain patient populations.

This compound is a preclinical compound. However, a related bi-steric mTORC1-selective inhibitor, RMC-5552, is currently in clinical development, suggesting that this class of compounds holds therapeutic promise.

Conclusion

Both this compound and MLN0128 (sapanasertib) are potent inhibitors of the mTOR pathway with demonstrated anti-cancer activity in preclinical models. The key distinction lies in their selectivity: MLN0128 is a dual mTORC1/mTORC2 inhibitor, while this compound is a selective mTORC1 inhibitor.

The available preclinical data, particularly the direct comparison in B-ALL models, suggests that the selective mTORC1 inhibition by this compound may offer advantages in terms of increased potency and a more sustained duration of action. The once-weekly dosing efficacy of this compound in a xenograft model is a promising feature for potential therapeutic development.

For researchers, the choice between these two compounds will depend on the specific biological question being addressed. MLN0128 provides a tool to investigate the effects of dual mTORC1/2 inhibition, while this compound allows for the specific interrogation of mTORC1-dependent signaling and its therapeutic potential. The ongoing clinical development of a related bi-steric mTORC1 inhibitor underscores the therapeutic interest in this selective approach.

References

validating RMC-4627's selectivity for mTORC1 over mTORC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RMC-4627's performance, focusing on its selectivity for mTORC1 over mTORC2, supported by experimental data. We will delve into its mechanism of action, compare its potency and selectivity with other mTOR inhibitors, and provide detailed experimental protocols for assessing mTOR pathway inhibition.

Introduction to this compound and the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR pathway is a common feature in many cancers.[1][3]

This compound is a third-generation, bi-steric mTORC1-selective inhibitor.[4][5] Unlike first-generation inhibitors (rapalogs) that allosterically and incompletely inhibit mTORC1, and second-generation ATP-competitive inhibitors that target both mTORC1 and mTORC2, this compound is designed to interact with both the orthosteric (active) and allosteric sites of mTORC1 to achieve potent and selective inhibition.[3][5] This approach aims to provide a wider therapeutic window by minimizing the toxicities associated with mTORC2 inhibition.[4]

mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention by various inhibitors.

mTOR_Pathway cluster_mTORC1 mTORC1 Pathway cluster_mTORC2 mTORC2 Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p-T308 TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Cell_Survival Cell Survival, Metabolism AKT->Cell_Survival Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits mTORC2 mTORC2 mTORC2->AKT p-S473 Rapalogs Rapalogs Rapalogs->mTORC1 ATP_comp ATP-competitive Inhibitors (e.g., MLN0128) ATP_comp->mTORC1 ATP_comp->mTORC2 RMC4627 This compound RMC4627->mTORC1

Caption: The mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2.

Comparative Analysis of mTOR Inhibitor Selectivity

The selectivity of this compound for mTORC1 over mTORC2 has been evaluated in various cancer cell lines and compared to other mTOR inhibitors. The data is summarized in the tables below.

Table 1: In Vitro IC50 Values for mTORC1 and mTORC2 Inhibition in MDA-MB-468 Breast Cancer Cells

CompoundmTORC1 Target (p-4EBP1 T37/46) IC50 (nM)mTORC2 Target (p-AKT S473) IC50 (nM)mTORC1/mTORC2 Selectivity Ratio
This compound 1.418~13
RMC-4287Not SpecifiedNot Specified3-4
RapaLink-11.76.7~4
MLN0128Not SpecifiedNot SpecifiedPan-mTOR inhibitor

Data sourced from references[1][3].

Table 2: In Vitro IC50 Values for mTORC1 Inhibition in SUP-B15 B-ALL Cells

CompoundmTORC1 Target (p-4EBP1 T37/46) IC50 (nM)mTORC1 Target (pS6 S240/S244) IC50 (nM)
This compound ~1Not Specified
MLN0128~8100
RapamycinWeak effect10

Data sourced from reference[4].

As the data indicates, this compound demonstrates potent inhibition of mTORC1 signaling, evidenced by the low nanomolar IC50 values for the phosphorylation of 4E-BP1.[5] Importantly, it exhibits a significant selectivity for mTORC1 over mTORC2, with a selectivity ratio of approximately 13-fold in MDA-MB-468 cells.[5] In contrast, RMC-4287 and RapaLink-1 show significantly lower selectivity, while MLN0128 is a pan-mTOR inhibitor, potently targeting both complexes.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the selectivity of this compound.

Cell-Based Assay for mTORC1 and mTORC2 Inhibition

This protocol is a representative method for determining the IC50 values of mTOR inhibitors by measuring the phosphorylation of downstream targets of mTORC1 and mTORC2.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-468, SUP-B15) Compound_Treatment 2. Compound Treatment (Serial dilutions of this compound, etc.) (Incubate for 2 hours) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (Prepare whole-cell lysates) Compound_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Immunoassay 5. Immunoassay (MSD or AlphaLISA) Protein_Quant->Immunoassay Data_Analysis 6. Data Analysis (Normalize to vehicle control, calculate IC50 values) Immunoassay->Data_Analysis

Caption: Workflow for assessing mTORC1/mTORC2 inhibition in cells.

1. Cell Culture:

  • Culture cancer cell lines (e.g., MDA-MB-468 breast cancer cells or SUP-B15 B-ALL cells) in appropriate media and conditions until they reach approximately 80% confluency.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and other mTOR inhibitors (e.g., MLN0128, rapamycin) in the cell culture medium.

  • Aspirate the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period, typically 2 hours, at 37°C in a humidified incubator.

3. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the whole-cell proteins.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the subsequent immunoassay.

5. Immunoassay (MesoScale Discovery or AlphaLISA):

  • Use commercially available immunoassay kits to measure the levels of phosphorylated proteins.

  • For mTORC1 activity, measure the phosphorylation of 4E-BP1 at Thr37/46 and/or S6K at Thr389.[1]

  • For mTORC2 activity, measure the phosphorylation of AKT at Ser473.[1][4]

  • Follow the manufacturer's instructions for the specific immunoassay platform. This typically involves adding the cell lysate to a plate pre-coated with capture antibodies, followed by detection antibodies that generate a measurable signal (e.g., electrochemiluminescence for MSD).

6. Data Analysis:

  • The signal from each well is measured using a plate reader.

  • Normalize the data for each treatment to the vehicle control.

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound on each phosphorylated target.

Western Blotting

Western blotting can be used as a complementary method to visualize and semi-quantify the inhibition of mTORC1 and mTORC2 signaling.

1. Sample Preparation and SDS-PAGE:

  • Prepare cell lysates as described above.

  • Denature the protein samples by heating in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (p-4E-BP1, p-S6K, p-AKT) and total protein levels as loading controls (e.g., total 4E-BP1, total AKT, GAPDH).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available data robustly demonstrates that this compound is a potent and selective inhibitor of mTORC1.[4][6] Its bi-steric mechanism of action allows for a more profound and selective inhibition of mTORC1 compared to first and second-generation mTOR inhibitors. This selectivity profile suggests that this compound may offer an improved therapeutic index by sparing mTORC2 function, potentially leading to fewer off-target effects and better tolerability in a clinical setting. The experimental protocols outlined in this guide provide a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound.

References

A Head-to-Head Showdown: RMC-4627 vs. RMC-5552 in mTORC1-Selective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a paramount objective. Within the landscape of mTORC1-targeted therapies, two bi-steric inhibitors, RMC-4627 and RMC-5552, have emerged as significant tool compounds and clinical candidates, respectively. This guide provides a comprehensive, data-driven comparison of their performance, drawing from available preclinical research to inform future studies and drug development efforts.

Both this compound and the clinical candidate RMC-5552 are novel bi-steric inhibitors designed to selectively target the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] Their unique mechanism involves simultaneous binding to two distinct sites on mTORC1, leading to profound and selective inhibition.[1] While this compound is primarily utilized as a preclinical tool compound, RMC-5552 has advanced into clinical trials.[2][3] This comparison aims to dissect their biochemical potency, cellular activity, and preclinical efficacy to provide a clear understanding of their respective profiles.

At a Glance: Key Performance Indicators

To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for this compound and RMC-5552 based on available preclinical studies. It is important to note that these values are compiled from multiple sources and may have been generated under different experimental conditions.

ParameterThis compoundRMC-5552Reference Cell Line(s)
p-4EBP1 (T37/46) IC50 1.4 nM0.48 nMMDA-MB-468
p-S6K (T389) IC50 0.28 nM0.14 nMMDA-MB-468
p-AKT (S473) IC50 18 nM19 nMMDA-MB-468
mTORC1/mTORC2 Selectivity ~13-fold~40-foldMDA-MB-468

Table 1: Comparative in vitro potency and selectivity of this compound and RMC-5552. IC50 values represent the concentration required for 50% inhibition of phosphorylation of the specified substrate. mTORC1/mTORC2 selectivity is calculated as the ratio of p-AKT (mTORC2 substrate) IC50 to p-4EBP1 (mTORC1 substrate) IC50.[4][5]

Delving into the Mechanism: The Bi-Steric Advantage

This compound and RMC-5552 represent a third generation of mTOR inhibitors, moving beyond the limitations of earlier rapalogs and ATP-competitive inhibitors. Their bi-steric nature allows for high-affinity binding and enhanced selectivity for mTORC1 over mTORC2. This is a critical advantage, as the inhibition of mTORC2 is associated with undesirable side effects, such as hyperglycemia.[2]

cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effectors cluster_3 Cellular Processes cluster_4 Bi-Steric Inhibition Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor 4E-BP1 4E-BP1 mTORC1->4E-BP1 P S6K1 S6K1 mTORC1->S6K1 P Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound / RMC-5552 This compound / RMC-5552 This compound / RMC-5552->mTORC1 Inhibits

Figure 1. Simplified mTORC1 signaling pathway and the point of intervention for this compound and RMC-5552.

Preclinical Efficacy: A Comparative Look

Both this compound and RMC-5552 have demonstrated significant anti-tumor activity in preclinical models. While direct head-to-head studies are limited, individual studies highlight their potential.

This compound: In models of B-cell acute lymphoblastic leukemia (B-ALL), this compound has been shown to suppress cell cycle progression, reduce survival, and enhance the cytotoxicity of other agents like dasatinib.[3] Notably, its effects on cell viability were sustained after washout in vitro, suggesting a durable inhibitory action.[3] In a Ph+ B-ALL xenograft model, once-weekly administration of this compound led to a dose-dependent reduction in leukemic burden.[3]

RMC-5552: As a clinical candidate, RMC-5552 has undergone extensive preclinical evaluation. It has shown potent inhibition of mTORC1 signaling and anti-tumor activity in various cancer models.[6] Preclinical data have demonstrated its ability to suppress 4EBP1 phosphorylation in vivo and induce tumor growth suppression and apoptosis.[7] These promising preclinical results provided the foundation for its advancement into clinical trials.[6]

Experimental Methodologies: A Glimpse into the Lab

The characterization of this compound and RMC-5552 relies on a suite of established biochemical and cellular assays. Below are generalized protocols for key experiments cited in the comparison.

In Vitro Kinase Assays and Cellular Phosphorylation Analysis (Western Blot)

This workflow is fundamental to determining the potency and selectivity of mTORC1 inhibitors.

A Cancer Cell Culture B Treatment with this compound or RMC-5552 A->B C Cell Lysis & Protein Extraction B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Primary Antibody Incubation (e.g., p-4EBP1, p-S6K, p-AKT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Quantification & IC50 Determination H->I

Figure 2. A typical experimental workflow for assessing the in-cell activity of mTORC1 inhibitors.

Protocol Outline:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media to ~80% confluency.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or RMC-5552 for a specified duration (e.g., 2 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 and mTORC2 pathway proteins (e.g., p-4EBP1, 4E-BP1, p-S6K, S6K, p-AKT, AKT).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The intensity of the bands is quantified, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and tolerability of drug candidates.

Protocol Outline:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. This compound or RMC-5552 is administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules (e.g., once weekly).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for target engagement).

Conclusion: A Tale of Two Potent Inhibitors

Both this compound and RMC-5552 stand out as highly potent and selective bi-steric inhibitors of mTORC1. The available data suggests that RMC-5552 possesses enhanced selectivity for mTORC1 over mTORC2 compared to this compound, a desirable characteristic for a clinical candidate aimed at minimizing off-target effects. The preclinical tool, this compound, has been instrumental in validating the therapeutic potential of this class of inhibitors in various cancer models. The ongoing clinical evaluation of RMC-5552 will ultimately determine its therapeutic value in patients with mTORC1-driven malignancies. This head-to-head comparison, based on the currently available preclinical data, provides a valuable resource for researchers in the field of targeted cancer therapy.

References

RMC-4627: A Paradigm Shift in mTORC1 Inhibition for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of mTOR inhibitors demonstrates significant advantages over their predecessors, offering enhanced selectivity, potent anti-tumor activity, and a more favorable safety profile in preclinical models. RMC-4627, a novel bi-steric mTORC1-selective inhibitor, represents a significant advancement, addressing key limitations of first-generation mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs).

First-generation mTOR inhibitors, while pioneering, exhibit incomplete inhibition of mTORC1 and can activate pro-survival signaling pathways, limiting their clinical efficacy.[1][2] this compound, through its unique mechanism of action, provides a more targeted and potent approach to mTORC1 inhibition, emerging as a powerful tool for cancer research and drug development.

Enhanced Selectivity and Potency of this compound

This compound is a "bi-steric" inhibitor, comprising a rapamycin-like core covalently linked to an mTOR active-site inhibitor.[3][4] This design allows for potent and selective inhibition of mTORC1 over mTORC2.[3][5] This selectivity is a key advantage, as the inhibition of mTORC2 is associated with dose-limiting toxicities and feedback activation of pro-survival pathways like PI3K/AKT.[3][6][7]

First-generation mTOR inhibitors, such as rapamycin, allosterically inhibit mTORC1 by binding to FKBP12, which then interacts with the FRB domain of mTOR.[2][8] This mechanism leads to incomplete inhibition of mTORC1 substrates, particularly 4E-BP1, a critical regulator of protein synthesis and cell proliferation.[2][7] this compound, in contrast, effectively suppresses the phosphorylation of both major mTORC1 substrates, S6K and 4E-BP1.[3][9]

Comparative Inhibition of mTORC1 and mTORC2 Substrates

The superior selectivity of this compound is evident in its differential effects on the phosphorylation of downstream targets of mTORC1 (p-4EBP1, p-S6K) versus mTORC2 (p-AKT).

CompoundTargetIC50 / EC50 (nM)Cell LineFold Selectivity (mTORC1 over mTORC2)Reference
This compound p-4EBP1 T37/T46 6.37 MDA-MB-468 ~13-18 [3][10]
p-S6K T389 0.98 MDA-MB-468 [3]
p-AKT S473 >100 MDA-MB-468 [3]
p-4EBP1 T37/T46 2.0 SUP-B15 [9]
p-S6 S240/S244 0.74 SUP-B15 [9]
Rapamycin p-S6K T389PotentVariousWeakly inhibits p-4EBP1, no direct mTORC2 inhibition[2][3]
p-4EBP1 T37/T46WeakVarious[2]
MLN0128 (Pan-mTOR inhibitor) p-4EBP1 T37/T4616.5SUP-B15Non-selective[9]
p-S6 S240/S2441.2SUP-B15[9]
p-AKT S473PotentVarious[9]

Superior Anti-Tumor Efficacy in Preclinical Models

The potent and selective inhibition of mTORC1 by this compound translates to superior anti-tumor activity in preclinical cancer models compared to first-generation inhibitors. While rapalogs are primarily cytostatic, this compound has been shown to induce apoptosis and lead to tumor regression.[7][8]

In xenograft models of breast cancer and B-cell acute lymphoblastic leukemia (B-ALL), this compound demonstrated potent tumor growth inhibition at well-tolerated doses.[3][9] Furthermore, this compound exhibits a sustained duration of action, with target inhibition persisting even after the compound is washed out, suggesting the potential for intermittent dosing schedules.[9]

Key Advantages of this compound Over First-Generation mTOR Inhibitors: A Summary

FeatureThis compoundFirst-Generation mTOR Inhibitors (Rapalogs)
Mechanism of Action Bi-steric inhibitor (Rapamycin core + active-site inhibitor)Allosteric inhibitor (Binds to FKBP12)
mTORC1/mTORC2 Selectivity Highly selective for mTORC1[3][5]Primarily inhibits mTORC1, but can affect mTORC2 with prolonged exposure[2][11]
Inhibition of 4E-BP1 Potent and complete inhibition[3][7]Incomplete and weak inhibition[2]
Anti-Tumor Effect Induces apoptosis and tumor regression[7][9]Primarily cytostatic[8]
Feedback Loop Activation Avoids feedback activation of AKT signaling[3]Can lead to feedback activation of PI3K/AKT pathway[2][8]
Tolerability (Preclinical) Well-tolerated, does not alter glucose tolerance[3]Associated with side effects like hyperglycemia[6]
Duration of Action Sustained target inhibition after washout[9]Effects are more readily reversed after washout[9]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and first-generation mTOR inhibitors result in different downstream signaling consequences.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 AKT AKT mTORC2->AKT S6K->mTORC1 Feedback Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth | AKT->Cell_Growth RMC_4627 This compound RMC_4627->mTORC1 Potent Inhibition Rapalogs Rapalogs Rapalogs->mTORC1 Partial Inhibition Experimental_Workflow cluster_assays Downstream Analysis Treatment Treatment with Inhibitors (this compound, Rapamycin, etc.) Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Viability_Assay Cell Viability Assays (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V staining) Treatment->Apoptosis_Assay Western_Blot Western Blot / Immunoblot (p-4EBP1, p-S6K, p-AKT) Lysate_Prep->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

RMC-4627: A Comparative Guide to Synergistic Kinase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RMC-4627, a potent and selective bi-steric inhibitor of mTORC1, has emerged as a promising therapeutic agent in oncology. Its unique mechanism of action, which involves the simultaneous engagement of both the allosteric FRB domain and the orthosteric catalytic site of mTOR, allows for profound and selective inhibition of mTORC1 signaling. This guide provides a comprehensive overview of the synergistic effects observed when this compound and its analogs are combined with other kinase inhibitors, supported by preclinical experimental data.

Synergistic Combination of this compound with Dasatinib (B193332) in B-Cell Acute Lymphoblastic Leukemia (B-ALL)

Preclinical studies have demonstrated a significant synergistic anti-leukemic effect when this compound is combined with the BCR-ABL tyrosine kinase inhibitor (TKI) dasatinib in models of Philadelphia chromosome-positive (Ph+) B-ALL.[1] This combination leads to enhanced cytotoxicity, suppression of cell cycle progression, and a marked reduction in leukemic burden in vivo.

In Vitro Efficacy

The combination of this compound and dasatinib resulted in a greater reduction in cell viability and an increase in apoptosis in Ph+ B-ALL cell lines compared to either agent alone.[1]

Cell LineTreatmentConcentrationEffect on Cell Viability/Apoptosis
SUP-B15This compound~1 nMSimilar effect on cell cycle and survival as 100 nM MLN0128[1]
SUP-B15DasatinibSub-maximalIncreased cell death when combined with this compound[1]
p190DasatinibSub-maximalIncreased cell death when combined with this compound
In Vivo Efficacy

In a SUP-B15 xenograft model of Ph+ B-ALL, the combination of this compound and dasatinib led to a near-complete eradication of human leukemia cells from the bone marrow, a significantly greater effect than observed with either monotherapy.[1]

Treatment GroupDosingMean Reduction in Leukemia Burden
Vehicle--
Dasatinib5 mg/kg, po qd~30%
This compound3 mg/kg, ip qw>50%
This compound + Dasatinib3 mg/kg, ip qw + 5 mg/kg, po qdNear eradication

Comparative Efficacy with Other mTORC1 Inhibitors

This compound and its analogs, RMC-6272 and RMC-5552, represent a new class of bi-steric mTORC1 inhibitors with improved potency and selectivity over earlier generations of mTOR inhibitors.

InhibitorTypemTORC1/mTORC2 Selectivityp4EBP1 IC50 (MDA-MB-468 cells)
RapamycinAllosteric mTORC1HighWeak inhibition
MLN0128ATP-competitive mTORLow-
This compound Bi-steric mTORC1 ~13-fold [2]1.4 nM
RMC-6272Bi-steric mTORC1~27-fold[2]-
RMC-5552Bi-steric mTORC1~40-fold[2]-

Potential Synergies with Other Kinase Inhibitor Classes

While direct preclinical data for this compound in combination with other kinase inhibitor classes is emerging, studies with its close analog, RMC-6272, suggest promising synergistic potential with inhibitors of the MAPK pathway.

  • MEK Inhibitors: The combination of the bi-steric mTORC1 inhibitor RMC-6272 with the MEK inhibitor trametinib (B1684009) has shown synergistic effects in glioblastoma models.

  • KRAS Inhibitors: The combination of a KRAS G12C inhibitor with a selective mTORC1 inhibitor demonstrated synergistic inhibition of cyclin D1 expression and cap-dependent translation, leading to significant cell death in non-small cell lung cancer models.[3]

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound in combination with other kinase inhibitors are rooted in the co-inhibition of key oncogenic signaling pathways.

Synergistic Inhibition of Oncogenic Signaling cluster_RTK Receptor Tyrosine Kinase (e.g., BCR-ABL) cluster_MAPK MAPK Pathway cluster_PI3K PI3K/mTOR Pathway RTK BCR-ABL RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K->Proliferation FourEBP1->Proliferation Dasatinib Dasatinib Dasatinib->RTK RMC4627 This compound RMC4627->mTORC1

Caption: Synergistic targeting of BCR-ABL and mTORC1 pathways.

In Vivo Xenograft Study Workflow start Implantation of SUP-B15 cells into NSG mice engraftment Tumor Engraftment & Expansion start->engraftment randomization Randomization into Treatment Groups engraftment->randomization treatment Treatment Administration - Vehicle - Dasatinib (po qd) - this compound (ip qw) - Combination randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: - Leukemia Burden (FACS) - Phosphoprotein Levels monitoring->endpoint

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed B-ALL cells (e.g., SUP-B15) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add various concentrations of this compound, the kinase inhibitor of interest (e.g., dasatinib), or the combination to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with the indicated compounds for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., 5 x 10^6 SUP-B15 cells) into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., intraperitoneally, once weekly) and the combination kinase inhibitor (e.g., dasatinib, orally, daily) according to the established dosing schedule. The control group receives the vehicle(s).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and harvest the tumors and/or relevant tissues (e.g., bone marrow) for further analysis, such as flow cytometry for leukemia burden or western blotting for pharmacodynamic markers.[1]

References

A Comparative Analysis of mTORC1 Inhibition: RMC-4627 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for inhibiting the mTORC1 signaling pathway: the selective bi-steric inhibitor RMC-4627 and siRNA-mediated knockdown of the core mTORC1 component, Raptor. This analysis is supported by experimental data to objectively evaluate the performance and utility of each approach in oncological research.

At a Glance: this compound vs. mTORC1 siRNA

FeatureThis compound (Pharmacological Inhibition)siRNA Knockdown of Raptor (Genetic Inhibition)
Mechanism of Action A bi-steric molecule that binds to both the FKBP12-rapamycin binding (FRB) domain and the ATP active site of mTOR, leading to potent and selective inhibition of mTORC1.Post-transcriptional gene silencing of RPTOR (the gene encoding Raptor), preventing the assembly and function of the mTORC1 complex.
Selectivity Highly selective for mTORC1 over mTORC2.[1]Highly specific to Raptor, thus selectively targeting mTORC1. Off-target effects are a potential consideration.
Onset and Duration of Effect Rapid onset of action, with effects observable within hours of treatment. The duration is dependent on the compound's half-life and can be reversible upon washout.[2]Slower onset, typically requiring 24-72 hours for significant protein knockdown. Effects can be long-lasting, depending on cell division and protein turnover rates.
Key Applications In vitro and in vivo studies of mTORC1 signaling, preclinical evaluation of a potential therapeutic agent, and studies requiring temporal control of inhibition.[3]Mechanistic studies of mTORC1 function, target validation, and investigation of the long-term consequences of mTORC1 loss.
Limitations Potential for off-target effects, though designed for high selectivity. Development of drug resistance in long-term studies.Potential for incomplete knockdown, off-target effects on other genes, and cellular stress responses to transfection reagents.

Quantitative Comparison of Effects on mTORC1 Signaling

The following table summarizes the inhibitory effects of this compound and Raptor siRNA on key downstream targets of mTORC1, 4E-BP1 and S6 Kinase (S6K), in breast cancer cell lines.

Cell LineInterventionTargetEndpointResultReference
MCF-7This compoundp-4E-BP1 (T37/46)Western BlotPotent inhibition of 4E-BP1 phosphorylation.[1][1]
MCF-7This compoundp-S6K (T389)Western BlotStrong inhibition of S6K phosphorylation.[1][1]
MCF-7Raptor siRNAp-S6K1 (T389)Western BlotReduced phosphorylation of S6K1.[4]
HEK293Raptor siRNAp-4E-BP1Western BlotAbrogated rapamycin-induced 4E-BP1 hyperphosphorylation.[5][5]
MDA-MB-468This compoundCell ProliferationCell Viability AssayInhibition of cell proliferation.[1][1]

Experimental Protocols

This compound Treatment and Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of mTORC1 substrates.

Cell Culture:

  • MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

This compound Treatment:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle (DMSO) for a specified time (e.g., 2 to 24 hours).

Western Blot Analysis:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-4E-BP1 (Thr37/46), 4E-BP1, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

siRNA Knockdown of Raptor and Western Blot Analysis

Objective: To specifically inhibit mTORC1 function by knocking down its essential component, Raptor, and assess the impact on downstream signaling.

siRNA Transfection:

  • One day before transfection, seed MCF-7 cells in 6-well plates in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[6]

  • For each well, dilute Raptor-specific siRNA (and a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).[6][7]

  • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.[6]

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours to allow for gene knockdown. The optimal time should be determined empirically.

Western Blot Analysis:

  • Follow the same Western Blot protocol as described for the this compound treatment to analyze the protein levels of Raptor, p-4E-BP1, 4E-BP1, p-S6K, S6K, and a loading control. Successful knockdown is confirmed by a significant reduction in the Raptor protein band.

Visualizing the Mechanisms

mTORC1 Signaling Pathway and Points of Intervention

mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR PI3K/Akt Pathway Nutrients Nutrients Nutrients->mTOR Raptor Raptor p_4EBP1 p-4E-BP1 mTOR->p_4EBP1 p_S6K p-S6K mTOR->p_S6K mLST8 mLST8 Protein_Synthesis Protein Synthesis & Cell Growth p_4EBP1->Protein_Synthesis Translation Initiation p_S6K->Protein_Synthesis RMC_4627 This compound RMC_4627->mTOR Inhibits Kinase Activity siRNA_Raptor siRNA (Raptor) siRNA_Raptor->Raptor Prevents Expression

Caption: mTORC1 pathway and intervention points.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_prep Cell Preparation cluster_interventions Interventions cluster_assays Downstream Assays Cell_Culture Seed Cancer Cells (e.g., MCF-7) RMC_Treatment Treat with this compound (various concentrations and times) Cell_Culture->RMC_Treatment siRNA_Transfection Transfect with Raptor siRNA (24-72 hours) Cell_Culture->siRNA_Transfection Control_Groups Vehicle (DMSO) and Non-targeting siRNA Controls Cell_Culture->Control_Groups Western_Blot Western Blot for: p-4E-BP1, p-S6K, Raptor RMC_Treatment->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) RMC_Treatment->Viability_Assay siRNA_Transfection->Western_Blot siRNA_Transfection->Viability_Assay Control_Groups->Western_Blot Control_Groups->Viability_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Cross-validation experimental workflow.

Conclusion

Both this compound and siRNA-mediated knockdown of Raptor are powerful tools for investigating the role of mTORC1 in cancer biology. This compound offers a rapid, titratable, and reversible method of inhibition, making it well-suited for preclinical studies and for probing the dynamic nature of mTORC1 signaling. Conversely, siRNA knockdown provides a highly specific genetic approach to dissect the essentiality of mTORC1, particularly for validating it as a therapeutic target and for studying the long-term consequences of its inhibition. The choice between these two methodologies will ultimately depend on the specific research question, with the ideal experimental design often incorporating both approaches for a comprehensive and robust cross-validation of findings.

References

Comparative Analysis of RMC-4627 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of RMC-4627, a novel bi-steric mTORC1-selective inhibitor, against other mTOR-targeting agents across various preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mTORC1 inhibition.

Introduction to this compound and the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2] It forms two distinct complexes, mTORC1 and mTORC2, which are central to many signaling pathways frequently deregulated in cancer.[2][3] While first-generation mTOR inhibitors (rapalogs) allosterically inhibit mTORC1 with limited impact on 4E-BP1 phosphorylation, and second-generation ATP-competitive inhibitors block both mTORC1 and mTORC2 leading to toxicity, a new class of "bi-steric" inhibitors has emerged.[2][4][5]

This compound is a third-generation, bi-steric mTORC1-selective inhibitor.[6][7] It consists of a rapamycin-like core covalently linked to an mTOR active-site inhibitor, designed to offer potent and selective inhibition of mTORC1, including its rapamycin-resistant functions like 4E-BP1 phosphorylation, while sparing mTORC2.[4][5][6] This guide compares the performance of this compound with rapalogs (e.g., rapamycin) and ATP-competitive mTOR kinase inhibitors (TOR-KIs, e.g., MLN0128/sapanasertib) in various cancer models.

Signaling Pathway: mTORC1 Inhibition Strategies

The diagram below illustrates the mTOR signaling pathway and the distinct mechanisms of action of different inhibitor classes. Rapalogs partially inhibit mTORC1, while TOR-KIs inhibit both mTORC1 and mTORC2. Bi-steric inhibitors like this compound are designed for selective and complete inhibition of mTORC1.

mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation & Cell Growth S6K->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation mTORC2 mTORC2 mTORC2->AKT Rapamycin Rapamycin (Rapalogs) Rapamycin->mTORC1 Partial Inhibition TORKi TOR-KIs (e.g., MLN0128) TORKi->mTORC1 Complete Inhibition TORKi->mTORC2 Inhibition RMC4627 This compound (Bi-steric) RMC4627->mTORC1 Selective, Complete Inhibition

Caption: Mechanism of action for different classes of mTOR inhibitors.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing this compound to other mTOR inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundCancer ModelTarget/AssayIC50 / PotencymTORC1/mTORC2 SelectivityReference
This compound B-ALL Cell Linesp-4E-BP1 Inhibition~1 nM (similar effect as 100 nM MLN0128)Selective for mTORC1[6][7]
This compound MDA-MB-468 (Breast)p-4E-BP1 Inhibition1.4 nM~13-fold[8]
This compound MDA-MB-468 (Breast)p-S6K Inhibition0.28 nMN/A[8]
RMC-6272 MDA-MB-468 (Breast)p-4E-BP1 / p-S6KMore potent than this compound~27-fold[8][9]
MLN0128 TSC1-null HCV29 (Bladder)Growth Inhibition~55% inhibition at 100 µMPan-mTORC1/2[8]
Rapamycin TSC1-null HCV29 (Bladder)Growth Inhibition~50% max inhibitionmTORC1 selective (partial)[8]
Table 2: In Vivo Anti-Tumor Activity
CompoundCancer ModelDosingKey OutcomesReference
This compound Ph+ B-ALL Xenograft (SUP-B15)1, 3, 10 mg/kg, IP, once weeklyDose-dependent reduction of leukemic burden; Enhanced efficacy of dasatinib.[6][7][10]
This compound MYC-driven HCC (mouse model)10 mg/kg, single doseReduced MYC protein levels by 50%; Induced tumor regression in 20% of mice.[9]
RMC-6272 MYC-driven HCC (mouse model)10 mg/kg, single doseDepleted MYC protein levels similar to "MYC Off"; Induced tumor regression in 80% of mice.[9]
This compound TSC2-deficient mouse lung tumor4 weeks treatmentMedian survival >90 days (vs. 49 days for vehicle).[8]
Rapamycin TSC2-deficient mouse lung tumor4 weeks treatmentMedian survival >90 days; significant tumor regrowth after cessation.[4][8]
Sorafenib MYC-driven HCC (mouse model)N/ANo effect on tumor burden or MYC levels.[9]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols used in the cited studies.

In Vitro Cell-Based Assays
  • Cell Lines :

    • B-Cell Acute Lymphoblastic Leukemia (B-ALL) : SUP-B15 (human Ph+), p190 (mouse BCR-ABL).[7]

    • Breast Cancer : MDA-MB-468.[9]

    • Bladder Cancer : TSC1-null HCV29.[8]

    • Hepatocellular Carcinoma (HCC) : EC4 (murine MYC-driven).[9]

  • Inhibitor Treatment : Cells were incubated with compounds (e.g., this compound, MLN0128, rapamycin) at various concentrations for specified durations (e.g., 2, 4, 24, or 48 hours).[6][7][8]

  • Analysis of mTORC1 Signaling :

    • Immunoblotting : Standard western blotting was used to detect phosphorylation levels of mTORC1 substrates like 4E-BP1 (at T37/46) and S6 (at S240/244), and mTORC2 substrates like AKT (at S473).[6][7]

    • Meso Scale Discovery (MSD) : A quantitative immunoassay to measure levels of phosphorylated proteins (p-4E-BP1, p-S6) from cell lysates.[6][7]

  • Cell Viability and Proliferation Assays :

    • Propidium Iodide Staining : Used with flow cytometry to analyze cell cycle distribution (G1, S, G2/M phases).[6][7]

    • Annexin V Staining : Used with flow cytometry to quantify apoptosis.[6][7]

    • Clonogenic Growth Assay : Long-term assay to assess the ability of single cells to form colonies after treatment.[8]

In Vivo Xenograft and Tumor Models
  • B-ALL Xenograft Model :

    • Model : Immunodeficient mice (e.g., NSG) engrafted with human SUP-B15 cells.[6][10]

    • Treatment : this compound administered via intraperitoneal (IP) injection, typically once weekly (qw). Dasatinib administered by oral gavage (po), once daily (qd) in combination studies.[6][10]

    • Efficacy Readout : Leukemic burden in bone marrow measured by flow cytometry for human CD19+ cells.[6][10]

  • MYC-Driven HCC Model :

    • Model : Transgenic mice with inducible MYC expression in the liver.[9]

    • Treatment : Single 10 mg/kg dose of this compound or RMC-6272.[9]

    • Efficacy Readout : Tumor burden assessed by liver-to-body weight ratio; protein levels (MYC, p-4E-BP1) analyzed by nanoimmunoassay (NIA) and immunohistochemistry (IHC).[9]

The workflow for a typical preclinical comparative study is outlined below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Select Cancer Cell Lines Treatment_vitro Treat with Inhibitors (this compound vs. Comparators) CellCulture->Treatment_vitro Analysis_vitro Assess: - Signaling (Western/MSD) - Viability (PI/Annexin V) - Proliferation Treatment_vitro->Analysis_vitro Conclusion Comparative Efficacy & Mechanism Data Analysis_vitro->Conclusion Xenograft Establish Xenograft or Tumor Model Treatment_vivo Administer Inhibitors (Dosing & Schedule) Xenograft->Treatment_vivo Analysis_vivo Measure: - Tumor Volume / Burden - Survival - Biomarkers (IHC/PK-PD) Treatment_vivo->Analysis_vivo Analysis_vivo->Conclusion Start Hypothesis: This compound is superior to other mTOR inhibitors Start->CellCulture Start->Xenograft

Caption: A generalized workflow for preclinical comparison of mTOR inhibitors.

Logical Framework of Comparative Analysis

The superiority of this compound over other mTOR inhibitors is predicated on its specific molecular mechanism, which translates to improved biological outcomes in sensitive cancer models.

Logic_Diagram RMC4627 This compound (Bi-steric Inhibitor) Mechanism Mechanism: Selective & Complete mTORC1 Inhibition RMC4627->Mechanism p4EBP1 Potent Inhibition of p-4E-BP1 Mechanism->p4EBP1 mTORC2 Spares mTORC2 (Avoids AKT rebound) Mechanism->mTORC2 Outcomes Superior Preclinical Outcomes in mTORC1-addicted cancers p4EBP1->Outcomes mTORC2->Outcomes Viability ↓ Cell Viability ↑ Apoptosis Outcomes->Viability TGI ↓ In Vivo Tumor Growth & Leukemic Burden Outcomes->TGI Rapalogs Comparator: Rapalogs (Incomplete mTORC1 inhibition) Rapalogs->Outcomes Less Effective TORKis Comparator: TOR-KIs (Non-selective, toxic) TORKis->Outcomes Less Tolerated

Caption: Logical flow from mechanism to outcome for this compound.

Summary and Conclusion

Preclinical data strongly suggest that the bi-steric mTORC1 inhibitor this compound offers significant advantages over previous generations of mTOR inhibitors.

  • Superior Potency : this compound demonstrates potent inhibition of the rapamycin-resistant mTORC1 substrate 4E-BP1 at low nanomolar concentrations, a feat not achieved by rapalogs.[4][6][8]

  • Enhanced Efficacy : In models of B-ALL and tumors with hyperactive mTORC1 signaling (e.g., TSC-deficient), this compound shows more effective growth inhibition and induction of apoptosis compared to rapamycin and TOR-KIs.[6][8]

  • Selective Action : By selectively targeting mTORC1 and sparing mTORC2, this compound avoids the feedback activation of AKT signaling, a common resistance mechanism associated with rapalogs, and may offer a wider therapeutic index than non-selective TOR-KIs.[6][10]

  • Therapeutic Potential : In vivo studies show that this compound can reduce tumor burden and enhance the efficacy of other targeted agents like dasatinib.[6][7] More potent analogs like RMC-6272 show even greater promise, inducing high rates of tumor regression in challenging models like MYC-driven HCC.[9]

References

RMC-4627: Sustained mTORC1 Inhibition Post-Washout – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the durability of a compound's inhibitory effect is crucial for assessing its therapeutic potential. This guide provides a comparative evaluation of the sustained inhibitory effect of RMC-4627, a bi-steric mTORC1 inhibitor, following its removal from the cellular environment (washout). The performance of this compound is contrasted with other key mTOR inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Sustained Inhibition

The central advantage of bi-steric mTORC1 inhibitors like this compound lies in their prolonged duration of action. This sustained effect, even after the drug is no longer present in the surrounding medium, offers the potential for more flexible dosing schedules and a persistent therapeutic window.[1][2]

Experimental data from studies on B-cell acute lymphoblastic leukemia (B-ALL) cell lines, such as SUP-B15, demonstrate that this compound maintains significant inhibition of mTORC1 signaling for at least 16 hours after the compound is washed out.[1][2] This is in stark contrast to the ATP-competitive mTOR kinase inhibitor (TOR-KI) MLN0128, whose inhibitory effects on mTORC1 signaling are reversed within 4 hours of washout.[1][2] The first-generation mTOR inhibitor, rapamycin (B549165), shows a sustained effect on the phosphorylation of the S6 ribosomal protein (pS6), a downstream target of mTORC1, but has a lesser sustained impact on the phosphorylation of 4E-BP1, another critical mTORC1 substrate.[1][2]

A similar sustained effect is observed with the related bi-steric inhibitor RMC-6272, which demonstrated durable inhibition of mTORC1 readouts for up to 24 hours post-washout in NF2-deficient meningioma cell lines.[3]

The following tables summarize the quantitative data on the post-washout inhibitory effects of this compound and its comparators on key mTORC1 downstream targets.

Table 1: Sustained Inhibition of p4E-BP1 (Thr37/46) Phosphorylation Post-Washout

InhibitorCell LineConcentrationTime Post-Washout% Inhibition (relative to control)Source(s)
This compound SUP-B1510 nM16 hoursSignificant Inhibition Maintained[1][2]
RMC-6272 MN1-LF10 nM24 hoursSustained Inhibition[3]
MLN0128 SUP-B15100 nM4 hoursEffect Fully Reversed[1][2]
Rapamycin SUP-B1510 nM16 hoursEffect on p4E-BP1 less sustained than this compound[1][2]

Table 2: Sustained Inhibition of pS6 (Ser240/244) Phosphorylation Post-Washout

InhibitorCell LineConcentrationTime Post-Washout% Inhibition (relative to control)Source(s)
This compound SUP-B1510 nM16 hoursSignificant Inhibition Maintained[1][2]
RMC-6272 MN1-LF10 nM24 hoursSustained Inhibition[3]
MLN0128 SUP-B15100 nM4 hoursEffect Fully Reversed[1][2]
Rapamycin SUP-B1510 nM16 hoursEffect Largely Sustained[1][2]

Experimental Protocols

The following is a generalized protocol for an in vitro inhibitor washout experiment, synthesized from methodologies described in the cited research.

Objective: To assess the duration of inhibitory activity of a compound on a specific signaling pathway after its removal from the cell culture medium.

Materials:

  • Cancer cell line of interest (e.g., SUP-B15, MN1-LF)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Test inhibitors (this compound, MLN0128, rapamycin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Cell lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • Antibodies for immunoblotting (e.g., anti-p4E-BP1, anti-pS6, anti-total 4E-BP1, anti-total S6, loading control)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Plate cells at a sufficient density in multi-well plates to allow for multiple time points and treatments. Allow cells to adhere and grow overnight.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of the inhibitors or vehicle control for a specified duration (e.g., 4 hours).

  • Washout:

    • Aspirate the medium containing the inhibitor.

    • Wash the cells twice with a generous volume of pre-warmed, sterile PBS to remove any residual compound.

    • Add fresh, pre-warmed, complete medium to the cells. This marks time zero (0 hours) of the washout period.

  • Time Course Collection:

    • Harvest a set of cells immediately after the washout (0-hour time point).

    • Incubate the remaining plates and harvest cells at subsequent time points (e.g., 4, 8, 16, 24 hours) post-washout.

  • Cell Lysis and Protein Analysis:

    • At each time point, lyse the cells and collect the protein extracts.

    • Quantify the protein concentration of each lysate.

    • Analyze the phosphorylation status of target proteins (e.g., p4E-BP1, pS6) and total protein levels by immunoblotting.

  • Data Analysis:

    • Quantify the band intensities from the immunoblots.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the levels of phosphorylated proteins at each time point post-washout to the 0-hour time point and the vehicle-treated controls to determine the duration of the inhibitory effect.

Visualizing the Mechanism and Workflow

To better understand the context of these experiments, the following diagrams illustrate the mTORC1 signaling pathway and the experimental workflow for the washout assay.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibition Rheb Rheb-GTP TSC_Complex->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibition S6 S6 S6K1->S6 eIF4E eIF4E eIF4E_BP1->eIF4E inhibition Protein_Synthesis Protein Synthesis Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis RMC_4627 This compound RMC_4627->mTORC1 inhibition MLN0128 MLN0128 MLN0128->mTORC1 inhibition Rapamycin Rapamycin Rapamycin->mTORC1 inhibition

Caption: Simplified mTORC1 signaling pathway and points of inhibition.

Washout_Experiment_Workflow Start Seed Cells Treatment Treat with Inhibitor (e.g., 4 hours) Start->Treatment Washout Washout Step (Remove Inhibitor) Treatment->Washout Time_0 Harvest Cells (Time = 0 hr) Washout->Time_0 Incubate Incubate in Fresh Medium Washout->Incubate Analysis Analyze Protein Phosphorylation (Immunoblot) Time_0->Analysis Time_X Harvest Cells at Various Time Points (e.g., 4, 8, 16, 24 hr) Incubate->Time_X Time_X->Analysis End Evaluate Sustained Inhibition Analysis->End

Caption: Workflow for an in vitro inhibitor washout experiment.

References

A Comparative Guide to the Therapeutic Window of RMC-4627 and Pan-mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of RMC-4627, a bi-steric mTORC1-selective inhibitor, with that of pan-mTOR inhibitors. The information is supported by preclinical experimental data to assist researchers in making informed decisions for future studies.

Executive Summary

The mammalian target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth and proliferation, making it a key target in cancer therapy. While first-generation mTOR inhibitors (rapalogs) showed limited clinical benefit, second-generation pan-mTOR inhibitors, which target both mTORC1 and mTORC2 complexes, were developed. However, the inhibition of mTORC2 can lead to significant toxicities, narrowing their therapeutic window. This compound, a third-generation bi-steric inhibitor, selectively targets mTORC1, offering the potential for a wider therapeutic window by sparing mTORC2. This guide delves into the preclinical data supporting this hypothesis.

Mechanism of Action: this compound's Selectivity Advantage

Pan-mTOR inhibitors are ATP-competitive and block the kinase activity of both mTORC1 and mTORC2.[1] While this leads to potent inhibition of downstream signaling, the blockade of mTORC2 can disrupt normal cellular processes and contribute to toxicity.[2]

This compound is a bi-steric inhibitor, meaning it has two distinct binding sites. It comprises a rapamycin-like core that binds to FKBP12 and an mTOR active-site inhibitor moiety.[3][4] This unique structure allows for potent and selective inhibition of mTORC1 over mTORC2.[3][4][5] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of mTORC1 substrates like 4E-BP1 and S6K, while having a significantly lesser effect on the mTORC2 substrate AKT.[3] This selectivity is the basis for its potentially improved therapeutic window.

cluster_0 Pan-mTOR Inhibitors cluster_1 This compound Pan-mTORi Pan-mTORi mTORC1_pan mTORC1 Pan-mTORi->mTORC1_pan Inhibits mTORC2_pan mTORC2 Pan-mTORi->mTORC2_pan Inhibits Downstream_pan Inhibition of Cell Growth (Efficacy) mTORC1_pan->Downstream_pan Toxicity_pan Toxicity mTORC2_pan->Toxicity_pan RMC4627 RMC4627 mTORC1_rmc mTORC1 RMC4627->mTORC1_rmc Selectively Inhibits mTORC2_rmc mTORC2 Downstream_rmc Inhibition of Cell Growth (Efficacy) mTORC1_rmc->Downstream_rmc Toxicity_rmc Reduced Toxicity mTORC2_rmc->Toxicity_rmc

Figure 1: Simplified signaling pathway comparing the mechanism of action of pan-mTOR inhibitors and this compound.

Comparative Efficacy and Potency

Preclinical studies have consistently demonstrated the potent anti-proliferative activity of this compound across various cancer cell lines. Importantly, in direct comparisons, this compound has shown superior or comparable potency to pan-mTOR inhibitors at inhibiting mTORC1 signaling and cell growth.

CompoundCell LineAssayIC50 / EffectReference
This compound SUP-B15 (B-ALL)p4E-BP1 InhibitionPotent inhibition at 1 nM[3]
MLN0128 (pan-mTORi)SUP-B15 (B-ALL)p4E-BP1 InhibitionInhibition at 100 nM[3]
This compound TSC1-null HCV29 (Bladder Cancer)Growth Inhibition~70% maximal inhibition[6]
MLN0128 (pan-mTORi)TSC1-null HCV29 (Bladder Cancer)Growth Inhibition~55% maximal inhibition at 100 µM[6]
Rapamycin (mTORC1i)TSC1-null HCV29 (Bladder Cancer)Growth Inhibition~50% maximal inhibition[6]

Table 1: In Vitro Efficacy of this compound Compared to a Pan-mTOR Inhibitor and Rapamycin.

Therapeutic Window Assessment: Preclinical Toxicity and Tolerability

A key determinant of a drug's therapeutic window is its safety profile. Pan-mTOR inhibitors are associated with a range of toxicities, including mucositis, rash, hyperglycemia, and hyperlipidemia, which can be dose-limiting.[7] The selective nature of this compound is hypothesized to mitigate these adverse effects.

In preclinical xenograft models, this compound has been shown to be well-tolerated at doses that demonstrate significant anti-tumor activity. For instance, in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model, a once-weekly, well-tolerated dose of this compound reduced the leukemic burden.[3][4][5]

CompoundAnimal ModelDosing RegimenObserved ToxicityReference
This compound B-ALL Xenograft (Mice)3 mg/kg, ip qwWell-tolerated[5]
This compound Breast Cancer Xenograft (Mice)Tolerated dosesTumor growth inhibition[3]
MLN0128 (pan-mTORi)Bladder Cancer PDX (Mice)Maximum tolerated doseLittle activity in the model[6]

Table 2: In Vivo Tolerability of this compound and a Pan-mTOR Inhibitor in Preclinical Models.

While direct comparative toxicology studies with a broad panel of pan-mTOR inhibitors are not extensively published, the available data suggests that the mTORC1 selectivity of this compound translates to a favorable safety profile in preclinical settings.

Experimental Protocols

Cell Viability (MTT) Assay

Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with varying concentrations of inhibitors Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Add_Solubilizer Add solubilization solution Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 2: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or pan-mTOR inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.

Western Blotting for mTOR Pathway Analysis

Cell_Lysis Lyse treated cells Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., p-4E-BP1, p-AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Figure 3: Standard workflow for Western blot analysis of mTOR signaling.

  • Cell Lysis and Protein Quantification: Cells are treated with inhibitors, harvested, and lysed. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-4E-BP1, 4E-BP1, p-S6K, S6K, p-AKT, AKT).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Tumor Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.

  • Drug Administration: this compound or pan-mTOR inhibitors are administered according to a predetermined schedule (e.g., once weekly intraperitoneally for this compound).[3]

  • Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.

Conclusion

The available preclinical data strongly suggest that this compound, a bi-steric mTORC1-selective inhibitor, possesses a wider therapeutic window compared to pan-mTOR inhibitors. This is attributed to its selective inhibition of mTORC1 while sparing mTORC2, which is associated with significant on-target toxicities of pan-mTOR inhibitors. This compound demonstrates potent anti-tumor efficacy at well-tolerated doses in preclinical models. Further clinical investigation is warranted to confirm these findings in human subjects. This guide provides a foundational understanding for researchers designing future studies to explore the full therapeutic potential of selective mTORC1 inhibition.

References

Safety Operating Guide

Navigating the Disposal of RMC-4627: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of RMC-4627, a potent and selective mTORC1 inhibitor, is a critical component of laboratory safety and regulatory compliance. As a compound used in cancer research to inhibit tumor growth, it should be treated as a potentially hazardous substance.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard practices for handling cytotoxic and hazardous research chemicals.

Core Principles for Disposal

The disposal of this compound must be guided by the principles of waste minimization, proper segregation, and adherence to institutional and regulatory guidelines. Given its biological activity, all materials contaminated with this compound should be considered hazardous waste unless explicitly determined otherwise by a qualified professional.

Quantitative Data and Chemical Properties
PropertyValue/InformationImplication for Disposal
CAS Number 2250059-52-8Unique identifier for tracking and regulatory purposes.
Molecular Formula C₉H₁₁NInformation for chemical characterization of the waste.
Mechanism of Action Selective mTORC1 inhibitor that activates 4EBP1 and inhibits tumor growth.[2][3][4]As an anti-cancer agent, it should be handled as potentially cytotoxic waste.
Physical Form Typically a solid powder.Spills of solid material must be managed carefully to avoid generating dust.
Solubility Soluble in organic solvents such as DMSO.Contaminated solvents must be disposed of as hazardous chemical waste.

Experimental Protocols: A Step-by-Step Disposal Procedure

The following protocol outlines the immediate operational plan for the disposal of this compound and contaminated materials.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes:

    • Unused or expired pure this compound powder.

    • Stock solutions and dilutions of this compound.

    • Contaminated labware: pipette tips, tubes, flasks, vials, etc.

    • Contaminated personal protective equipment (PPE): gloves, lab coats, etc.

    • Spill cleanup materials.

  • Segregate this compound waste. Do not mix with non-hazardous waste. Use designated, clearly labeled hazardous waste containers. Following guidelines for chemotherapy waste is a prudent approach.

    • Trace Chemotherapy Waste: Items with less than 3% of the original drug's weight (e.g., empty vials, gloves, tubing) should be placed in designated yellow chemotherapy waste containers for incineration.[5]

    • Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, such as partially full vials or grossly contaminated items, should be disposed of in black hazardous waste containers.[5]

Step 2: Containerization and Labeling

  • Use appropriate waste containers. These should be leak-proof, have a secure lid, and be made of a material compatible with the waste.

  • Label containers clearly. The label should include:

    • The words "Hazardous Waste."

    • The chemical name: "this compound."

    • The concentration (if applicable).

    • The date the waste was first added to the container.

    • Appropriate hazard symbols (e.g., cytotoxic).

Step 3: Storage of Waste

  • Store waste in a designated, secure area. This area should be away from general laboratory traffic and have secondary containment to prevent spills.

  • Follow storage time limits. Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.

Step 4: Disposal

  • Arrange for pickup by a licensed hazardous waste contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Complete all required paperwork. Ensure a manifest or other tracking document is completed accurately.

Step 5: Spill Management

  • Evacuate the immediate area in case of a significant spill.

  • Wear appropriate PPE: double gloves, a lab coat, and eye protection. For larger spills of powder, respiratory protection may be necessary.

  • Contain the spill. For liquid spills, use absorbent pads. For powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the area. Use a suitable deactivating agent if one is known and approved by your institution's safety office. Otherwise, use soap and water.

  • Collect all cleanup materials and dispose of them as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

RMC4627_Disposal_Workflow cluster_generation Waste Generation cluster_disposal_path Disposal Pathway start This compound Waste Generated is_trace Is waste 'RCRA empty' (<3% residual)? start->is_trace trace_container Place in Yellow Trace Chemo Container is_trace->trace_container Yes bulk_container Place in Black Bulk Hazardous Container is_trace->bulk_container No storage Store in Designated Secure Area trace_container->storage bulk_container->storage pickup Arrange for Licensed Hazardous Waste Pickup storage->pickup

Caption: Workflow for the segregation and disposal of this compound waste.

This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to your location.

References

Essential Safety and Logistical Information for Handling RMC-4627

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the potent and selective mTORC1 inhibitor, RMC-4627. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The handling of this compound necessitates stringent adherence to personal protective equipment protocols to prevent dermal, ocular, and respiratory exposure. As a potent compound, all personnel must be trained in the proper donning and doffing of PPE.

Table 1: Personal Protective Equipment Specifications

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times when handling this compound in solid or solution form.
Hand Protection Chemotherapy-Rated Nitrile GlovesDouble gloving is required. Gloves must meet ASTM D6978-05 standards for resistance to permeation by chemotherapy drugs.[1]
Body Protection Disposable, Solid-Front GownGown should be resistant to chemical permeation and have long sleeves with tight-fitting cuffs.
Respiratory Protection NIOSH-Approved N95 or Higher RespiratorRequired when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet.[2]

Operational Plan: From Receipt to Disposal

A comprehensive, step-by-step approach to handling this compound is critical to minimize exposure risk and ensure procedural consistency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Storage of Solid Compound: this compound powder should be stored at -20°C in a sealed container, protected from moisture and light.[3][4]

  • Storage of Stock Solutions: Prepare stock solutions in a certified chemical fume hood. Store aliquots in sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] Avoid repeated freeze-thaw cycles.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°C2 yearsSealed container, away from moisture and light.[6]
In Solvent -80°C6 monthsSealed container, away from moisture and light.[3][5]
In Solvent -20°C1 monthSealed container, away from moisture and light.[3][5]
Preparation of Solutions
  • Location: All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Personal Protective Equipment: Full PPE as specified in Table 1 is mandatory.

  • Procedure:

    • Ensure the work area within the fume hood is clean and decontaminated.

    • Carefully weigh the required amount of this compound powder.

    • Add the desired solvent (e.g., DMSO) to the powder to create a stock solution.

    • Cap the vial securely and vortex until the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • In Vitro Studies: When adding this compound to cell cultures or biochemical assays, use appropriate barrier tips for pipettes to prevent cross-contamination. All manipulations should be performed in a biological safety cabinet.

  • In Vivo Studies: For animal dosing, reconstitute this compound in a suitable vehicle.[7] All animal handling and administration must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and within a ventilated animal changing station or a biological safety cabinet.

Spill Management
  • Small Spills (Powder):

    • Evacuate the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads dampened with a suitable solvent (e.g., isopropanol) to avoid raising dust.

    • Carefully wipe the area from the outside in.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Small Spills (Liquid):

    • Wearing full PPE, cover the spill with absorbent pads.

    • Wipe the area from the outside in.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory and alert institutional safety personnel immediately.

    • Restrict access to the area.

    • Follow your institution's established emergency procedures for hazardous material spills.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemotherapy waste.

  • Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% by weight), such as empty vials, used gloves, gowns, and absorbent pads. This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[8][9]

  • Bulk Chemotherapy Waste: This includes unused or expired this compound, partially full vials, and materials used to clean up spills. This waste is classified as hazardous and must be disposed of in black RCRA-rated containers.[3][8]

  • Sharps: All needles and syringes used for administering this compound must be disposed of in a designated chemotherapy sharps container.

Experimental Protocols

Preparation of this compound for In Vitro Cellular Assays

This protocol is adapted from studies utilizing this compound in cell-based experiments.[10][11]

  • Prepare a 10 mM Stock Solution: In a certified chemical fume hood, dissolve the appropriate weight of this compound powder in dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM.

  • Vortex: Ensure the compound is completely dissolved by vortexing thoroughly.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Cell Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time period.

Signaling Pathway

This compound is a selective inhibitor of mTORC1. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.